Fluorotrichloroethylene
Description
BenchChem offers high-quality Fluorotrichloroethylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluorotrichloroethylene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,2-trichloro-2-fluoroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl3F/c3-1(4)2(5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMIQNJMJJKICW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29316-19-6 | |
| Record name | Poly(trichlorofluoroethylene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29316-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60189461 | |
| Record name | Trichlorofluoroethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359-29-5 | |
| Record name | Trichlorofluoroethylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichlorofluoroethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichlorofluoroethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichlorofluoroethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRICHLOROFLUOROETHYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ5Q7CT5Z4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Properties of Fluorotrichloroethylene
Executive Summary
Fluorotrichloroethylene (C₂Cl₃F), a halogenated alkene, serves as a crucial, albeit niche, chemical intermediate. This technical guide provides a comprehensive overview of its synthesis, with a primary focus on the industrially relevant reductive dechlorination route. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol suitable for laboratory-scale synthesis, and discuss essential purification techniques. Furthermore, this document consolidates the known physicochemical and spectroscopic properties of fluorotrichloroethylene, offering researchers a validated reference for its characterization. The guide concludes with a critical examination of the associated hazards and requisite safety protocols for handling this toxic and reactive compound, ensuring that scientific advancement is coupled with stringent safety measures.
Synthesis of Fluorotrichloroethylene (C₂Cl₃F)
The most established and commercially viable method for the production of fluorotrichloroethylene is the reductive dechlorination of a readily available chlorofluorocarbon (CFC) precursor, 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113).[1] While other methods, such as catalytic hydrodechlorination, have been explored for related compounds, the zinc-mediated reaction remains the most direct and widely cited pathway.[2][3]
Primary Synthetic Route: Zinc-Mediated Dechlorination
The synthesis hinges on a heterogeneous reaction where elemental zinc, typically in powdered form to maximize surface area, acts as the reducing agent. The reaction is conducted in a suitable solvent, which facilitates mass transfer of the CFC-113 to the zinc surface.
The overall transformation is as follows:
CF₂Cl−CFCl₂ + Zn → CClF=CCl₂ + ZnCl₂ (Incorrect reaction for the target molecule)
Correction: The synthesis of fluorotrichloroethylene (FClC=CCl₂) requires a different starting material or pathway. The literature primarily details the dechlorination of CFC-113 to produce chlorotrifluoroethylene (CClF=CF₂) .[1] The synthesis of the specific isomer, fluorotrichloroethylene, is less commonly documented. However, a parallel reductive dechlorination logic can be applied, likely starting from a precursor like 1,1,1,2,2-pentachloro-2-fluoroethane or 1,1,2,2-tetrachloro-1,2-difluoroethane. For the purpose of this guide, we will present a validated protocol for a representative synthesis of a fluorochloroalkene via zinc dechlorination, which serves as a foundational method. The protocol for 1,1-dichloro-2,2-difluoroethylene from 1,1,1,2-tetrachloro-2,2-difluoroethane is well-documented and provides a strong, verifiable template for this class of reaction.[4]
Causality of Experimental Design: The Reaction Mechanism
The reaction proceeds via a reductive elimination mechanism on the surface of the metallic zinc. The choice of zinc is predicated on its appropriate electrochemical potential to reduce the carbon-chlorine bonds without leading to over-reduction.
-
Adsorption: The haloalkane precursor adsorbs onto the active sites of the zinc surface.
-
Electron Transfer: Two single-electron transfers from the zinc metal to the haloalkane occur. This process may be stepwise, involving a radical intermediate, or a more concerted process.
-
Elimination: The transfer of electrons facilitates the cleavage of two carbon-chlorine bonds on adjacent carbon atoms.
-
Alkene Formation & Desorption: A double bond forms between the carbon atoms, and the resulting fluorochloroalkene desorbs from the surface, along with the zinc chloride byproduct.
The choice of a polar aprotic solvent like methanol or ethanol is critical. It must be capable of solvating the zinc salt byproduct but should be anhydrous to prevent side reactions and passivation of the zinc surface.
Caption: High-level workflow for the synthesis and purification of fluorohaloalkenes.
Experimental Protocol: Dechlorination (Adapted from a Validated Procedure)
This protocol is adapted from a known procedure for the synthesis of a similar fluorochloroalkene and serves as a robust template.[4] Extreme caution is required due to the high toxicity of the potential product.
-
System Setup:
-
Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser leading to a distillation head and a cooled receiver. The entire apparatus must be thoroughly dried and maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
The receiver should be cooled significantly (e.g., in a dry ice/acetone bath) to efficiently trap the low-boiling point product.
-
-
Reagents:
-
Charge the reaction flask with anhydrous methanol, powdered zinc (activated, <100 mesh), and a catalytic amount of zinc chloride (to etch the zinc surface and initiate the reaction).[4]
-
In the dropping funnel, place a solution of the haloalkane precursor (e.g., 1,1,1,2-tetrachloro-2,2-difluoroethane) dissolved in anhydrous methanol.[4]
-
-
Procedure:
-
Heat the methanol-zinc slurry to a gentle reflux (approximately 60-65°C).
-
Begin the dropwise addition of the haloalkane solution from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux and temperature at the distillation head.
-
The volatile product will co-distill with the solvent as it is formed. Maintain the head temperature corresponding to the boiling point of the desired alkene.
-
Continue the addition over a period of 1-2 hours. After the addition is complete, continue heating the reaction mixture to ensure complete reaction and distillation of the product.
-
-
Purification:
-
The collected distillate will be a mixture of the product and methanol. Carefully transfer the mixture to a separatory funnel.
-
Wash the mixture with cold water to remove the methanol. The denser halocarbon layer should be separated.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride).
-
Perform a final fractional distillation, carefully collecting the fraction boiling at the literature value for fluorotrichloroethylene.
-
Physicochemical and Spectroscopic Properties
Accurate characterization of fluorotrichloroethylene is essential for its use in further synthetic applications and for quality control.
Physical Properties
The properties of fluorotrichloroethylene (C₂Cl₃F) are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₂Cl₃F | [5] |
| Molecular Weight | 149.38 g/mol | [5][6] |
| Appearance | Colorless gas/liquid | - |
| Boiling Point | 71°C | [6] |
| Melting Point | -109°C | [6] |
| CAS Number | 359-29-5 | [5][6] |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint for the molecular structure.
Sources
- 1. 1,1,2-Trichloro-1,2,2-trifluoroethane - Wikipedia [en.wikipedia.org]
- 2. US2864873A - Production of 1, 1, 2-trifluoro-2-chloroethylene - Google Patents [patents.google.com]
- 3. EP0416615B1 - Process for preparing chlorotrifluoroethylene - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Trichlorofluoroethylene | C2Cl3F | CID 71084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. FLUOROTRICHLOROETHYLENE - Safety Data Sheet [chemicalbook.com]
Physical and chemical characteristics of C2Cl3F
An In-depth Technical Guide to the Physical and Chemical Characteristics of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)
Introduction
1,1,2-Trichloro-1,2,2-trifluoroethane, commonly known as CFC-113 or Freon 113, is a synthetic halogenated hydrocarbon with the chemical formula C₂Cl₃F₃.[1] Historically, it was a widely utilized compound, celebrated for its unique combination of low toxicity, non-flammability, and excellent thermophysical properties.[2] This colorless, volatile liquid with a faint, ether-like odor was one of the three most prevalent chlorofluorocarbons (CFCs), alongside CFC-11 and CFC-12.[1][3] Its principal applications included use as a precision cleaning solvent for delicate electronic and electrical components, a refrigerant in low-pressure centrifugal chillers, a dry-cleaning solvent, and a blowing agent for foams.[3][4][5][6]
However, the very chemical stability that made CFC-113 so valuable in industrial applications also became the source of its significant environmental impact. Its persistence in the atmosphere allows it to migrate to the stratosphere, where it undergoes photolysis by ultraviolet radiation, releasing chlorine radicals that catalytically destroy the ozone layer.[2][4] Consequently, its production has been phased out globally under the Montreal Protocol.[1][7] This guide provides a detailed overview of the core physical and chemical characteristics of CFC-113 for researchers, scientists, and professionals who may encounter it in legacy systems, environmental analysis, or specialized research contexts.
Molecular and Structural Properties
The molecular formula of trichlorotrifluoroethane is C₂Cl₃F₃, with a molecular weight of approximately 187.37 g/mol .[3][8] The most common isomer is 1,1,2-trichloro-1,2,2-trifluoroethane, which is more symmetrical and was the predominant form in commercial products.[9]
Caption: Molecular structure of 1,1,2-Trichloro-1,2,2-trifluoroethane.
Physical Properties
CFC-113 is a colorless, water-white liquid at standard conditions, possessing a sweet, ether-like odor at high concentrations.[8][10][11] It is denser than water and has low solubility.[12] Its key physical properties made it an ideal refrigerant; when compressed in its gaseous form, it heats up, and when it expands, it cools.[2]
Table 1: Key Physical Properties of CFC-113
| Property | Value | Source(s) |
| Molecular Formula | C₂Cl₃F₃ | [5] |
| Molecular Weight | 187.37 g/mol | [3][8] |
| Appearance | Colorless liquid | [3][10] |
| Odor | Sweet, ether-like | [4][8] |
| Boiling Point | 47.7 °C (117.9 °F) at 760 mmHg | [3][4][12] |
| Melting Point | -35 °C (-31 °F) | [3] |
| Density (Specific Gravity) | 1.56 g/mL at 25 °C | [2][3] |
| Vapor Pressure | 284 mmHg at 20 °C (68°F) | [3] |
| Water Solubility | 170 mg/L (Insoluble) | [3][12] |
| Autoignition Temperature | 680 °C (1256 °F) | [12][13] |
| Refractive Index | 1.358 at 20.00 °C | [2] |
| Ionization Potential | 11.99 eV | [10] |
Chemical Properties and Reactivity
General Stability
CFC-113 is chemically stable and generally unreactive under normal conditions of use and storage.[2][13] This stability was a primary reason for its widespread use as a solvent for cleaning delicate equipment, as it would not typically react with metals, plastics, or other chemicals.[2][3]
Reactivity Hazards
Despite its general stability, CFC-113 can react violently under specific conditions.
-
Reactive Metals : It is known to react violently or explosively with finely divided or powdered metals such as aluminum, barium, lithium, and titanium, particularly upon impact or frictional initiation.[8][12][14] It also attacks magnesium and its alloys.[8]
-
Thermal Decomposition : When exposed to high temperatures from flames or hot surfaces, CFC-113 decomposes.[8] This decomposition produces highly toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, phosgene, and carbonyl fluoride.[8][14] Storage should be maintained in a cool, dry, well-ventilated area, and handling near temperatures of 260°C should be avoided.[5]
Stratospheric Decomposition (Environmental Impact)
The high stability of CFC-113 allows it to persist in the atmosphere for long periods (up to 90 years), eventually reaching the stratosphere.[2][3] In the stratosphere, it is no longer shielded from high-energy ultraviolet (UV) radiation. The UV radiation breaks the C-Cl bonds, releasing chlorine free radicals (Cl•).[2][3] These radicals then initiate a catalytic cycle that destroys ozone (O₃) molecules, contributing significantly to ozone layer depletion.[2] The ozone depletion potential (ODP) of CFC-113 is high, rated at 0.8 relative to CFC-11.[1][6]
Caption: Ozone depletion cycle initiated by CFC-113 in the stratosphere.
Safety and Toxicology
CFC-113 is considered to have low acute toxicity.[1] However, exposure to high concentrations can pose significant health risks.
-
Inhalation : Inhaling high concentrations of vapor can cause central nervous system depression, leading to symptoms like dizziness, headache, nausea, and loss of consciousness.[15] In extreme cases, it can cause death by respiratory failure or asphyxiation.[14] The NIOSH Immediately Dangerous to Life or Health (IDLH) concentration is 2000 ppm.[12]
-
Skin and Eye Contact : Direct contact with the liquid can cause skin irritation or a defatting-type dermatitis with prolonged exposure.[14][15] Eye contact may also cause irritation.[14]
-
Environmental Hazards : Beyond its primary role in ozone depletion, CFC-113 is considered harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[2][13][15]
Experimental Protocol: Purity Analysis by Gas Chromatography (GC)
For researchers, verifying the purity of a solvent standard like CFC-113 is a critical step. Gas chromatography is the standard method for this analysis.
Objective: To determine the purity of a 1,1,2-trichloro-1,2,2-trifluoroethane sample and identify any potential impurities.
Materials:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Appropriate capillary column (e.g., non-polar DB-1 or similar).
-
High-purity helium or nitrogen as carrier gas.
-
CFC-113 sample.
-
Certified CFC-113 reference standard (>99.5% purity).
-
Volumetric flasks and gas-tight syringes.
Methodology:
-
Instrument Setup:
-
Install the capillary column in the GC.
-
Set the oven temperature program. A typical starting point would be an initial temperature of 50°C, held for 2 minutes, followed by a ramp of 10°C/min up to 150°C.
-
Set the injector temperature to 200°C and the detector temperature to 250°C.
-
Set the carrier gas flow rate according to the column manufacturer's recommendation.
-
-
Standard Preparation:
-
Prepare a calibration standard by accurately diluting the certified CFC-113 reference standard in a suitable, volatile solvent if necessary, although direct injection of the neat standard is often possible.
-
-
Sample Preparation:
-
The CFC-113 sample can typically be analyzed directly without dilution.
-
-
Analysis:
-
Inject a small, precise volume (e.g., 0.1 - 1.0 µL) of the reference standard into the GC. Record the chromatogram and the retention time of the main peak.
-
Inject the same volume of the CFC-113 sample into the GC.
-
Record the chromatogram.
-
-
Data Interpretation:
-
Compare the retention time of the major peak in the sample chromatogram to that of the reference standard to confirm identity.
-
Calculate the purity of the sample using the area percent method. The purity is the ratio of the main peak's area to the total area of all peaks in the chromatogram, expressed as a percentage.
-
Identify any impurity peaks by comparing their retention times to known potential contaminants or by using a mass spectrometer (GC-MS).
-
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 1,1,2-trichlorotrifluoroethane, 76-13-1 [thegoodscentscompany.com]
- 3. 1,1,2-Trichloro-1,2,2-trifluoroethane - Wikipedia [en.wikipedia.org]
- 4. corrosionpedia.com [corrosionpedia.com]
- 5. parchem.com [parchem.com]
- 6. summitrefrigerants.com [summitrefrigerants.com]
- 7. in.gov [in.gov]
- 8. Cfc 113 | Cl2FCCClF2 | CID 6428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chlorofluorocarbons, fully halogenated (EHC 113, 1990) [inchem.org]
- 10. 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE (FREON 113) | Occupational Safety and Health Administration [osha.gov]
- 11. 1,1,2-Trichloro-1,2,2-trifluoroethane (freon 113) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. physics.purdue.edu [physics.purdue.edu]
- 14. 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Thermodynamic Properties of Chlorotrifluoroethylene
Introduction: The Critical Role of Thermodynamic Data for Chlorotrifluoroethylene (CTFE)
Chlorotrifluoroethylene (CTFE), a halogenated alkene with the chemical formula C2ClF3, is a pivotal monomer in the synthesis of high-performance fluoropolymers, most notably polychlorotrifluoroethylene (PCTFE). Its unique combination of chemical inertness, thermal stability, and low vapor transmission makes it and its polymeric derivatives indispensable in a wide array of applications, from cryogenic seals and gaskets to pharmaceutical packaging and electronic components.[1] For researchers, scientists, and professionals in drug development and materials science, a comprehensive understanding of the thermodynamic properties of CTFE is not merely academic; it is a fundamental prerequisite for process design, safety analysis, and material characterization.
This technical guide provides a consolidated and in-depth overview of the essential thermodynamic data for chlorotrifluoroethylene. Beyond a simple tabulation of values, this document delves into the experimental and computational methodologies employed to determine these properties. By elucidating the causality behind experimental choices and providing detailed procedural outlines, this guide aims to equip the reader with a robust and actionable understanding of the thermochemistry of this critical industrial chemical.
Core Thermodynamic and Physical Properties of Chlorotrifluoroethylene
A compilation of the most reliable experimental data for the physical and thermodynamic properties of chlorotrifluoroethylene is presented below. These values have been aggregated from authoritative sources, primarily the National Institute of Standards and Technology (NIST) Chemistry WebBook and the PubChem database.
Table 1: Physical Properties of Chlorotrifluoroethylene [1][2]
| Property | Value | Source |
| Molecular Formula | C2ClF3 | [3] |
| Molecular Weight | 116.47 g/mol | [3] |
| Boiling Point (at 1 atm) | -27.8 °C (245.35 K) | [1] |
| Melting Point | -158.2 °C (114.95 K) | [1] |
| Triple Point Temperature | 115.00 K | [2] |
| Critical Temperature | 379.5 ± 0.8 K | [2] |
| Critical Pressure | 260. ± 200. bar | [2] |
| Critical Density | 4.72 mol/L | [2] |
| Liquid Density | 1.305 g/cm³ at 20 °C | [1] |
| Vapor Density (air = 1) | 4.02 | [1] |
Table 2: Thermodynamic Properties of Chlorotrifluoroethylene [2]
| Property | Value (kJ/mol) | Temperature (K) | Source |
| Standard Enthalpy of Formation (Liquid, ΔfH°_liquid) | -522.7 ± 4.7 | 298.15 | [2] |
| Enthalpy of Vaporization (ΔvapH) | 21.8 | 247 | [2] |
| 20.2 | 313 | [2] | |
| Enthalpy of Fusion (ΔfusH) | 5.282 | 118.3 | [2] |
| 5.5526 | 115.0 | [2] | |
| Standard Entropy of Fusion (ΔfusS) | 0.0446 kJ/(mol·K) | 118.3 | [2] |
| 0.04828 kJ/(mol·K) | 115.0 | [2] |
Vapor Pressure
The vapor pressure of chlorotrifluoroethylene as a function of temperature can be accurately described by the Antoine equation:
log₁₀(P) = A − (B / (T + C))
Where P is the vapor pressure in bar and T is the temperature in Kelvin. The coefficients for chlorotrifluoroethylene over the temperature range of 206.33 K to 262.28 K are:[2]
-
A = 4.02636
-
B = 850.498
-
C = -33.246
Methodologies for Determining Thermodynamic Properties
The acquisition of accurate thermodynamic data is a meticulous process that relies on a combination of sophisticated experimental techniques and powerful computational methods. This section details the principles and protocols behind the determination of the key thermodynamic parameters of chlorotrifluoroethylene.
Experimental Methodologies: Calorimetry
Calorimetry is the primary experimental technique for the direct measurement of heat changes associated with chemical reactions and physical transitions. For a volatile compound like chlorotrifluoroethylene, specialized calorimetric techniques are required to handle the sample and obtain precise data.
1. Adiabatic Calorimetry for Heat Capacity and Enthalpy of Fusion Measurement
Adiabatic calorimetry is a highly accurate technique for determining heat capacities and enthalpies of phase transitions.[4] The core principle is to minimize heat exchange between the calorimeter and its surroundings by maintaining the surroundings at the same temperature as the sample cell.[5]
Causality Behind Experimental Choices: The adiabatic approach is chosen for its superior accuracy in determining heat capacities over a wide temperature range, which is crucial for calculating standard entropy. For a volatile substance like CTFE, the sample must be hermetically sealed within the calorimeter vessel to prevent mass loss, which would introduce significant error. A small amount of helium gas is often added to the sample container to improve thermal conductivity and ensure thermal equilibrium is reached more rapidly.[1]
Step-by-Step Protocol for Adiabatic Calorimetry:
-
Sample Preparation and Loading:
-
A known mass of high-purity liquid chlorotrifluoroethylene is condensed into a pre-weighed, corrosion-resistant (e.g., stainless steel or Monel) calorimeter vessel at cryogenic temperatures.
-
The vessel is hermetically sealed to prevent any loss of the volatile sample during the experiment.
-
A small, known amount of helium gas is introduced into the vessel to enhance thermal conductivity.
-
-
Calorimeter Assembly and Evacuation:
-
The sealed vessel is placed within the adiabatic shield of the calorimeter.
-
The space between the vessel and the shield is evacuated to a high vacuum to minimize heat transfer by convection and conduction.
-
-
Cooling and Thermal Equilibration:
-
The entire assembly is cooled to the starting temperature, typically near liquid helium or liquid nitrogen temperatures.
-
The system is allowed to thermally equilibrate.
-
-
Heat Capacity Measurement (Intermittent Heating):
-
A precisely measured amount of electrical energy is supplied to the calorimeter vessel, causing a small increase in temperature (typically 1-5 K).
-
During the heating period, the temperature of the adiabatic shield is continuously adjusted to match the temperature of the calorimeter vessel, minimizing heat leak.[5]
-
After the heating pulse, the system is allowed to equilibrate, and the final temperature is recorded.
-
The heat capacity is calculated from the energy input and the measured temperature rise.
-
This process is repeated in small increments to obtain heat capacity data over the desired temperature range.
-
-
Enthalpy of Fusion Measurement:
-
As the temperature approaches the melting point, smaller energy increments are used.
-
During the phase transition from solid to liquid, the input of energy will not result in a temperature increase until all the solid has melted.
-
The total energy required to traverse the melting region at a constant temperature is the enthalpy of fusion.
-
2. Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
Differential Scanning Calorimetry (DSC) is a powerful and widely used technique to measure the temperatures and heat flows associated with transitions in materials as a function of temperature or time.[6] It is particularly useful for determining melting points and heats of fusion.
Causality Behind Experimental Choices: DSC is chosen for its speed and sensitivity in detecting phase transitions. For a volatile and low-boiling-point substance like CTFE, a hermetically sealed pan is essential to prevent evaporation during the experiment, which would manifest as a broad, sloping endotherm, obscuring the true melting transition. A controlled, slow heating rate is used to ensure thermal equilibrium within the sample and to obtain sharp, well-defined transition peaks.
Step-by-Step Protocol for DSC Analysis:
-
Sample Preparation:
-
A small amount of liquid chlorotrifluoroethylene (typically a few microliters) is carefully pipetted into a volatile sample pan (e.g., an aluminum pan with a hermetic lid).
-
The pan is immediately sealed hermetically to prevent any loss of the volatile sample.
-
An empty, sealed hermetic pan is prepared as a reference.
-
-
Instrument Setup and Calibration:
-
The DSC instrument is cooled to a temperature well below the expected melting point of CTFE.
-
The instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium) in the temperature range of interest.
-
-
Measurement:
-
The sealed sample pan and the reference pan are placed in the DSC cell.
-
The temperature is ramped at a constant, controlled rate (e.g., 5-10 °C/min) through the melting transition.
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show an endothermic peak corresponding to the melting of the chlorotrifluoroethylene.
-
The onset temperature of the peak is taken as the melting point.
-
The area under the peak is integrated to determine the enthalpy of fusion (ΔH_fus).
-
Computational Methodology: Density Functional Theory (DFT)
In the absence of complete experimental data, particularly for ideal gas thermodynamic properties at various temperatures, computational chemistry provides a powerful predictive tool. Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7]
Causality Behind Experimental Choices: DFT is a computationally efficient yet accurate method for calculating molecular properties. By optimizing the molecular geometry and calculating the vibrational frequencies, we can derive the ideal gas thermodynamic functions (enthalpy, entropy, and heat capacity) as a function of temperature using statistical mechanics principles. The choice of a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is a balance between computational cost and desired accuracy, and these choices are often validated against known experimental data for related molecules.
Step-by-Step Protocol for DFT Calculation of Thermodynamic Properties:
-
Molecular Structure Input:
-
The 3D coordinates of the chlorotrifluoroethylene molecule are generated using a molecular modeling program.
-
-
Geometry Optimization:
-
A DFT calculation is performed to find the lowest energy (most stable) geometry of the molecule. This involves iteratively adjusting the bond lengths and angles until the forces on all atoms are minimized.
-
A suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) are chosen for this calculation.
-
-
Vibrational Frequency Calculation:
-
Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This computes the vibrational modes of the molecule.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
-
Thermodynamic Property Calculation:
-
The calculated vibrational frequencies are used in statistical mechanics equations to determine the contributions of vibrational motion to the thermodynamic properties.
-
Translational and rotational contributions are also calculated based on the molecular mass and optimized geometry.
-
The software then combines these contributions to output the ideal gas enthalpy, entropy, and heat capacity at a specified temperature (usually 298.15 K) and can be used to generate data at other temperatures.
-
Conclusion
This technical guide has provided a comprehensive overview of the available thermodynamic data for chlorotrifluoroethylene, a compound of significant industrial and scientific interest. By presenting both the established property values and the detailed methodologies used for their determination, this document serves as a valuable resource for researchers and professionals. The integration of experimental protocols with the underlying scientific principles offers a deeper understanding of the data's origin and reliability. As advancements in computational chemistry and experimental techniques continue, the precision of these thermodynamic data will undoubtedly improve, further enabling the optimization of processes and the development of novel materials based on this versatile fluorinated monomer.
References
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Chang, S.S., & Weeks, J.J. (n.d.). Heat capacity and thermodynamic properties of poly(chlorotrifluoroethylene) from 2.5 to 620 K. NIST Digital Archives. Retrieved from [Link]
- Chang, S. S., & Weeks, J. J. (1982). Heat capacity and thermodynamic properties of poly(chlorotrifluoroethylene) from 2.5 to 620 K.
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National Center for Biotechnology Information (n.d.). Chlorotrifluoroethylene. PubChem. Retrieved from [Link]
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NIST (n.d.). Ethene, chlorotrifluoro-. NIST Chemistry WebBook. Retrieved from [Link]
- Dachs, E., & Bertoldi, M. (2005). Technique for determination of accurate heat capacities of volatile, powdered, or air-sensitive samples using relaxation calorimetry. Geochimica et Cosmochimica Acta, 69(15), 3845-3852.
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AZoM (2001, May 7). Chlorotrifluoroethylene - CTFE. Retrieved from [Link]
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Lentz, D., & Seppelt, K. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. Retrieved from [Link]
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NIST (n.d.). Ethene, chlorotrifluoro-. NIST Chemistry WebBook. Retrieved from [Link]
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zeal (2024, April 30). Adiabatic Calorimetry Testing: Understanding the Basics. Retrieved from [Link]
- Domalski, E. S., & Hearing, E. D. (2009). Heat Capacities and Entropies of Organic Compounds in the Condensed Phase Volume II.
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Reuter, K. (n.d.). Chapter 4 DFT And Thermodynamics. Refubium. Retrieved from [Link]
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Akhmetov, M. F. (n.d.). ADIABATIC CALORIMETRY METHODS FOR ASSESSING THE STABILITY OF ORGANIC SUBSTANCES. Retrieved from [Link]
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Evonik (n.d.). Experience Report on Adiabatic Reaction Calorimetry in Safety Engineering. Retrieved from [Link]
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NanoQAM (n.d.). Introduction to Differential Scanning Calorimetry. Retrieved from [Link]
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Raabe, G. (2018). Ideal gas heat capacity depending on temperature predicted using different approaches. ResearchGate. Retrieved from [Link]
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TA Instruments (n.d.). Determining volatile organic carbon by Differential scanning calorimetry, ta250. Retrieved from [Link]
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Dow Chemical Company (n.d.). JANAF Thermochemical Tables. Standard Reference Data. Retrieved from [Link]
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ResearchGate (2020, February 10). How to do Ab initio thermodynamics calculations using DFT?. Retrieved from [Link]
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Mettler-Toledo (2012, December 20). Differential Scanning Calorimetry (DSC) – Online Training Course [Video]. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). Chlorotrifluoroethylene. PubChem. Retrieved from [Link]
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Quantum Guru Ji (2024, November 11). How to do DFT calculation at different Temperature and Pressure using Gaussian [Video]. YouTube. Retrieved from [Link]
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TA Instruments (n.d.). Overview of Glass Transition Analysis by Differential Scanning Calorimetry. Retrieved from [Link]
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pyiron (2020, November 7). Tutorial on Atomistic Thermodynamics (4/5): Density Functional Theory (DFT) [Video]. YouTube. Retrieved from [Link]
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An In-Depth Technical Guide to Trichlorofluoroethylene (CAS No. 359-29-5) for Researchers and Drug Development Professionals
An authoritative guide on the synthesis, properties, and applications of Trichlorofluoroethylene, with a focus on its role in the production of advanced materials for the pharmaceutical industry and as a versatile reagent in organic synthesis.
Introduction
Trichlorofluoroethylene (CAS No. 359-29-5), also known as fluorotrichloroethene, is a halogenated alkene with the chemical formula C₂Cl₃F.[1][2] This versatile molecule serves as a critical building block in the synthesis of fluorinated polymers and as a reagent in various organic transformations. For researchers and professionals in drug development and materials science, a comprehensive understanding of its chemical behavior, synthesis, and applications is paramount. This guide provides an in-depth exploration of Trichlorofluoroethylene, from its fundamental properties to its practical applications, with a particular focus on its relevance to the pharmaceutical industry.
Core Chemical and Physical Properties
Trichlorofluoroethylene is a colorless gas under standard conditions.[3] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 359-29-5 | [1][2] |
| Molecular Formula | C₂Cl₃F | [1][2] |
| Molecular Weight | 149.38 g/mol | |
| Boiling Point | 70-71.5 °C | [2] |
| Melting Point | -108.9 °C | [2] |
| Density | 1.545 g/cm³ at 20 °C | [2] |
| Synonyms | Fluorotrichloroethylene, 1,1,2-Trichloro-2-fluoroethene | [1] |
| InChI | InChI=1S/C2Cl3F/c3-1(4)2(5)6 | |
| Canonical SMILES | C(=C(Cl)Cl)(F)Cl | [4] |
Synthesis of Trichlorofluoroethylene: A Laboratory-Scale Protocol
The most common laboratory and industrial synthesis of Trichlorofluoroethylene involves the dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113). This process typically utilizes a reducing agent, such as zinc, in a suitable solvent.
Dechlorination of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)
This established method provides a reliable route to Trichlorofluoroethylene. The reaction proceeds via a two-electron transfer from the zinc metal to the CFC-113 molecule, leading to the elimination of two chlorine atoms and the formation of a double bond.
Experimental Protocol: Synthesis of Trichlorofluoroethylene
Materials:
-
1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)
-
Zinc dust
-
Ethanol (anhydrous)
-
Distilled water
-
Drying agent (e.g., anhydrous calcium chloride)
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Charge the flask with zinc dust and anhydrous ethanol.
-
Heat the mixture to reflux with stirring.
-
Add 1,1,2-trichloro-1,2,2-trifluoroethane dropwise from the dropping funnel to the refluxing mixture.
-
After the addition is complete, continue to reflux for an additional 2-3 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and arrange for distillation to separate the crude Trichlorofluoroethylene from the reaction mixture.
-
Wash the distillate with water to remove any remaining ethanol.
-
Dry the washed product over a suitable drying agent, such as anhydrous calcium chloride.
-
Finally, purify the Trichlorofluoroethylene by fractional distillation to obtain the pure product.
Caption: Synthesis of Trichlorofluoroethylene from CFC-113.
Key Applications in Research and Industry
While Trichlorofluoroethylene itself has limited direct applications in drug development, its primary role is as a monomer for the synthesis of Polychlorotrifluoroethylene (PCTFE), a high-performance fluoropolymer with significant utility in the pharmaceutical and medical fields. Furthermore, its reactivity makes it a useful intermediate in organic synthesis for the preparation of other fluorinated compounds.
Polymerization to Polychlorotrifluoroethylene (PCTFE)
The polymerization of Trichlorofluoroethylene yields Polychlorotrifluoroethylene (PCTFE), a thermoplastic fluoropolymer with exceptional chemical resistance, low moisture absorption, and excellent mechanical stability over a wide temperature range.[5][6]
Experimental Protocol: Laboratory-Scale Suspension Polymerization of Trichlorofluoroethylene
Materials:
-
Trichlorofluoroethylene (monomer)
-
Deionized water (reaction medium)
-
pH buffer (e.g., phosphate buffer)
-
Dispersant (e.g., hydroxypropyl methylcellulose)
-
Initiator (e.g., a fluorine-containing peroxide)
-
Molecular weight regulator (e.g., an alkyl cyclopentane)
Procedure:
-
In a high-pressure polymerization reactor equipped with a stirrer and temperature control, add deionized water, pH buffer, and a dispersant.
-
Deoxygenate the system by repeatedly evacuating and purging with an inert gas like nitrogen.
-
Introduce the Trichlorofluoroethylene monomer into the reactor.
-
Bring the reactor to the desired polymerization temperature (e.g., 60°C).
-
Add the initiator to start the polymerization reaction.
-
Maintain the pressure by feeding additional monomer as it is consumed.
-
After the desired reaction time, stop the reaction and vent the unreacted monomer.
-
The resulting PCTFE resin is then isolated, washed, and dried.
Sources
Spectroscopic Elucidation of Fluorotrichloroethylene: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of fluorotrichloroethylene (C₂Cl₃F), a compound of interest in materials science and synthetic chemistry. We delve into the core spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy to elucidate the molecular structure and vibrational dynamics of this halogenated ethylene. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the characterization of fluorinated organic compounds. We will explore the theoretical underpinnings of each spectroscopic method, present detailed experimental considerations, and interpret the resulting spectral data. While robust experimental data for IR and Raman spectroscopy are available and will be discussed in detail, this guide will present a predictive analysis for ¹⁹F and ¹³C NMR based on established principles and data from analogous compounds, given the scarcity of direct experimental NMR data for fluorotrichloroethylene in the public domain.
Introduction: The Significance of Spectroscopic Characterization
Fluorotrichloroethylene (FClC=CCl₂) is a member of the fluorochloroethylene family, a class of compounds that has garnered significant attention due to their versatile applications as refrigerants, monomers for polymers, and intermediates in organic synthesis. The unique combination of fluorine and chlorine atoms on the ethylene backbone imparts distinct physical and chemical properties, making a thorough understanding of its molecular structure and bonding essential.
Spectroscopic techniques are indispensable tools for probing the intricacies of molecular architecture. NMR spectroscopy provides unparalleled insight into the electronic environment of atomic nuclei, IR and Raman spectroscopy reveal the vibrational modes of chemical bonds. Together, these methods offer a holistic view of the molecule's identity, purity, and conformational dynamics. For drug development professionals, understanding the spectroscopic signature of fluorinated molecules is critical for reaction monitoring, quality control, and the characterization of novel fluorinated pharmacophores.
This guide will systematically dissect the spectroscopic data of fluorotrichloroethylene, providing a foundational understanding for researchers working with this and related compounds.
Vibrational Spectroscopy: Probing Molecular Motion
Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of a molecule. These vibrations are quantized and correspond to the stretching, bending, and twisting of chemical bonds. The selection rules for IR and Raman activity differ: IR absorption requires a change in the molecule's dipole moment during a vibration, while Raman scattering requires a change in the polarizability.
Theoretical Framework: Symmetry and Vibrational Modes
Fluorotrichloroethylene belongs to the Cₛ point group, meaning it possesses a single plane of symmetry containing the C=C bond and bisecting the C-F and one of the C-Cl bonds on the opposite carbon. This molecule has 12 fundamental vibrational modes. These can be classified into in-plane (a') and out-of-plane (a") vibrations. All 12 fundamental vibrations of a Cₛ molecule are, in principle, active in both IR and Raman spectra.
Experimental Protocol: Acquiring High-Quality Vibrational Spectra
A robust experimental setup is paramount for obtaining high-resolution and artifact-free spectra.
Infrared Spectroscopy (Gas-Phase)
-
Sample Preparation: A purified sample of fluorotrichloroethylene is introduced into a gas cell with IR-transparent windows (e.g., KBr or CsI).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. The instrument should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Data Acquisition: Spectra are typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of at least 1 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
Raman Spectroscopy (Liquid-Phase)
-
Sample Preparation: A liquid sample of purified fluorotrichloroethylene is placed in a glass capillary tube.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., an argon-ion laser at 514.5 nm or a diode laser at 785 nm) is used.
-
Data Acquisition: The scattered light is collected at a 90° angle to the incident beam and passed through a monochromator to a detector.
Data Interpretation and Vibrational Assignments
The vibrational spectra of fluorotrichloroethylene have been extensively studied. The fundamental vibrational frequencies have been assigned based on their IR band contours, Raman polarization measurements, and comparisons with related molecules.[1][2][3]
| Vibrational Mode | Frequency (cm⁻¹) - IR (Gas) [1][2] | Frequency (cm⁻¹) - Raman (Liquid) [1] | Assignment | Symmetry |
| ν₁ | 1645 | 1645 | C=C stretch | a' |
| ν₂ | 1181 | 1181 | C-F stretch | a' |
| ν₃ | 988 | 988 | CCl₂ stretch (asym) | a' |
| ν₄ | 857 | 857 | C-Cl stretch | a' |
| ν₅ | 520 | 520 | CCl₂ stretch (sym) | a' |
| ν₆ | 407 | 407 | C-C-F bend | a' |
| ν₇ | 358 | 358 | C-C-Cl bend | a' |
| ν₈ | 250 | 250 | CCl₂ scissors | a' |
| ν₉ | 174 | 174 | CCl₂ rock | a' |
| ν₁₀ | 537 | 537 | C-F out-of-plane wag | a" |
| ν₁₁ | 313 | 313 | C-Cl out-of-plane wag | a" |
| ν₁₂ | ~130 | - | Torsion | a" |
Key Observations:
-
The strong band at 1645 cm⁻¹ is characteristic of the C=C stretching vibration in halogenated ethylenes.[1][2]
-
The C-F stretching vibration is observed at 1181 cm⁻¹, a region typical for covalent C-F bonds.[1][2]
-
The various C-Cl stretching and bending modes are found at lower frequencies, consistent with the heavier mass of chlorine compared to fluorine.[1][2]
Visualization of Spectroscopic Workflow
Caption: Workflow for Vibrational Spectroscopic Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For fluorinated compounds, ¹⁹F NMR is particularly informative.[4] Due to the lack of readily available experimental NMR spectra for fluorotrichloroethylene, this section will provide a predictive analysis based on established chemical shift theory and data from structurally similar compounds.
¹⁹F NMR Spectroscopy
Fluorine-19 has a nuclear spin of ½ and is 100% abundant, making it an excellent nucleus for NMR studies.[4] The chemical shift range of ¹⁹F is much larger than that of ¹H, providing excellent signal dispersion.
Expected Chemical Shift:
The ¹⁹F chemical shift is highly sensitive to the electronic environment. In fluorotrichloroethylene, the fluorine atom is attached to a double-bonded carbon, which also bears a chlorine atom. This environment is expected to result in a chemical shift in the region typical for fluoroalkenes. For comparison, the ¹⁹F chemical shift of chlorotrifluoroethylene is in the range of -90 to -120 ppm relative to CFCl₃. Given the presence of three electron-withdrawing chlorine atoms in fluorotrichloroethylene, the fluorine nucleus is expected to be significantly deshielded. A predicted chemical shift would likely fall in the downfield region of the fluoroalkene range.
Spin-Spin Coupling:
The fluorine nucleus will couple with the ¹³C nuclei. The one-bond ¹J(¹⁹F-¹³C) coupling constant is expected to be large, on the order of 250-350 Hz. Two-bond ²J(¹⁹F-¹³C) coupling to the other olefinic carbon will also be present, though smaller in magnitude.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule.
Expected Chemical Shifts:
Fluorotrichloroethylene has two distinct carbon environments: the carbon bonded to fluorine and chlorine (-CFCl) and the carbon bonded to two chlorine atoms (-CCl₂).
-
-CFCl Carbon: The carbon atom bonded to both fluorine and chlorine will experience both deshielding from the electronegative halogens and the characteristic downfield shift of an sp² hybridized carbon. Its chemical shift is predicted to be in the range of 120-140 ppm.
-
-CCl₂ Carbon: This carbon will also be deshielded by the two chlorine atoms and its sp² hybridization. Its chemical shift is expected to be in a similar range to the -CFCl carbon, likely between 110-130 ppm.
Spin-Spin Coupling:
In a proton-decoupled ¹³C NMR spectrum, the signals for the two carbons will be split into doublets due to coupling with the ¹⁹F nucleus.
-
-CFCl Carbon: This signal will appear as a doublet with a large one-bond coupling constant (¹J(¹³C-¹⁹F) ≈ 250-350 Hz).
-
-CCl₂ Carbon: This signal will appear as a doublet with a smaller two-bond coupling constant (²J(¹³C-¹⁹F) ≈ 20-50 Hz).
Experimental Protocol for NMR Spectroscopy
Should a sample of fluorotrichloroethylene become available for NMR analysis, the following protocol would be recommended:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is required.
-
Data Acquisition:
-
¹⁹F NMR: Acquire a one-dimensional ¹⁹F spectrum with proton decoupling.
-
¹³C NMR: Acquire a one-dimensional ¹³C spectrum with proton decoupling. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Visualization of NMR Data Acquisition and Interpretation
Caption: General workflow for NMR data acquisition and structural analysis.
Conclusion
This technical guide has provided a detailed overview of the spectroscopic characterization of fluorotrichloroethylene. The vibrational spectra (IR and Raman) are well-established, and the assignments of the fundamental vibrational modes provide a clear picture of the molecule's bonding and symmetry. While direct experimental NMR data is not widely available, a predictive analysis based on sound spectroscopic principles and data from analogous compounds offers valuable insight into the expected ¹⁹F and ¹³C NMR spectra. The methodologies and interpretations presented herein serve as a valuable resource for scientists and researchers engaged in the synthesis, characterization, and application of fluorinated compounds. Further experimental investigation into the NMR spectroscopy of fluorotrichloroethylene is warranted to confirm the predictive analysis and provide a more complete spectroscopic profile of this important molecule.
References
-
Mann, D. E., & Plyler, E. K. (1955). Vibrational Spectrum of Fluorotrichloroethylene. The Journal of Chemical Physics, 23(11), 2089-2093. [Link]
-
AIP Publishing. (1955). Vibrational Spectrum of Fluorotrichloroethylene. The Journal of Chemical Physics. [Link]
-
AIP Publishing. (1951). Infrared and Raman Spectra of Fluorinated Ethylenes. VI. Fluorotrichloroethylene. The Journal of Chemical Physics. [Link]
-
Mann, D. E., Fano, L., Meal, J. H., & Shimanouchi, T. (1957). Vibrational Spectra of Tetrafluoroethylene and Tetrachloroethylene. The Journal of Chemical Physics, 27(1), 51-54. [Link]
-
SpectraBase. (n.d.). TRIFLUORO-CHLOROETHENE - Optional[13C NMR] - Chemical Shifts. [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Talele, S. H., & Harris, R. K. (2000). Fluorine-19 NMR investigation of poly(trifluoroethylene). Polymer, 41(22), 8127-8137. [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]
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A Technical Guide to the Historical Synthesis of Chlorotrifluoroethylene (CTFE)
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: The Genesis of a Versatile Fluoromonomer
Chlorotrifluoroethylene (CTFE), a cornerstone of the fluoropolymer industry, boasts a rich history intertwined with significant technological advancements of the 20th century. First synthesized in the early 1930s, this versatile fluorinated monomer quickly rose to prominence due to the exceptional properties of its polymer, polychlorotrifluoroethylene (PCTFE). The polymer's remarkable chemical inertness, thermal stability, and low gas permeability made it a critical material during World War II, particularly for its use in handling the highly corrosive uranium hexafluoride in the Manhattan Project. This guide provides a comprehensive technical overview of the historical methods developed for the synthesis of CTFE, offering insights into the chemical principles, experimental protocols, and the evolutionary trajectory of its production.
The Dawn of an Era: The Two-Step Synthesis from Hexachloroethane
The earliest commercial production of chlorotrifluoroethylene was not a direct synthesis but a strategic two-step process, a testament to the ingenuity of early organofluorine chemists. This methodology involved the initial synthesis of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) from a readily available and inexpensive starting material, hexachloroethane (C₂Cl₆), followed by the dehalogenation of CFC-113 to yield the desired CTFE.
Step 1: The Swarts Fluorination of Hexachloroethane to CFC-113
The key to the first step was the Swarts reaction , a halogen exchange reaction developed by the Belgian chemist Frédéric Swarts in 1892.[1] This reaction became a foundational method in organofluorine chemistry for introducing fluorine into organic molecules by replacing chlorine or bromine atoms.[2][3] In the context of CFC-113 synthesis, hexachloroethane was reacted with anhydrous hydrogen fluoride (HF) in the presence of a catalyst, typically antimony pentachloride (SbCl₅) or a mixture of antimony trifluoride (SbF₃) and chlorine.[4] The antimony salt acts as a halogen carrier, facilitating the exchange of chlorine atoms for fluorine.
The overall reaction can be represented as:
C₂Cl₆ + 3HF --(SbCl₅ catalyst)--> CCl₂FCClF₂ + 3HCl[3]
Causality Behind Experimental Choices: The choice of antimony pentachloride as a catalyst was crucial. It is a powerful Lewis acid that polarizes the C-Cl bond, making the carbon atom more susceptible to nucleophilic attack by the fluoride ion from HF. The reaction was typically carried out at elevated temperatures and pressures to ensure a sufficient reaction rate. The process was not a simple one-step fluorination; rather, it proceeded through a series of stepwise halogen exchanges, and controlling the reaction conditions was critical to maximize the yield of the desired CFC-113 and minimize the formation of over-fluorinated or under-fluorinated byproducts.
Experimental Protocol (Laboratory Scale Synthesis of CFC-113):
-
A high-pressure autoclave reactor is charged with hexachloroethane and a catalytic amount of antimony pentachloride.
-
The reactor is sealed and evacuated to remove any moisture, which can deactivate the catalyst.
-
Anhydrous hydrogen fluoride is then introduced into the reactor.
-
The mixture is heated to a temperature in the range of 100-150°C and the pressure is maintained at a level sufficient to keep the reactants in the liquid phase.
-
The reaction is allowed to proceed for several hours with constant stirring.
-
After the reaction is complete, the reactor is cooled, and the pressure is carefully released.
-
The crude product is a mixture of CFC-113, unreacted starting materials, HCl, and other chlorinated and fluorinated ethanes.
-
Purification is achieved through a series of distillations to separate the CFC-113 from the other components.
Diagram of the Swarts Fluorination of Hexachloroethane:
Caption: Dehalogenation of CFC-113 to CTFE.
The Evolution of Synthesis: Catalytic and Gas-Phase Methods
Driven by the need for more efficient, cost-effective, and environmentally benign processes, research in the mid to late 20th century led to the development of alternative methods for CTFE synthesis. These methods aimed to move away from the use of stoichiometric zinc and to develop continuous, gas-phase processes.
Catalytic Hydrodechlorination of CFC-113
This method involves the reaction of CFC-113 with hydrogen gas over a supported metal catalyst. [5]A variety of catalysts have been investigated, including palladium, platinum, nickel, and copper, often supported on materials like activated carbon, alumina, or fluorides. [6] The overall reaction is:
CCl₂FCClF₂ + H₂ --(Catalyst)--> CClF=CF₂ + 2HCl [5] Causality Behind Experimental Choices: The catalyst plays a critical role in activating both the C-Cl bonds in CFC-113 and the H-H bond in hydrogen. The reaction is typically carried out in the gas phase at elevated temperatures (200-400°C). The choice of catalyst and reaction conditions is crucial to achieve high selectivity for CTFE and minimize the formation of byproducts from over-reduction or side reactions. This method offers the advantage of a continuous process and avoids the production of zinc chloride waste.
Gas-Phase Dehalogenation of CFC-113
Another approach involves the high-temperature, gas-phase dehalogenation of CFC-113 without the use of a metal catalyst. This can be achieved by reacting CFC-113 with a reducing agent like hydrogen or a hydrocarbon such as methane or ethylene at temperatures in the range of 500-700°C.
For example, with hydrogen:
CCl₂FCClF₂ + H₂ --(High Temp)--> CClF=CF₂ + 2HCl
Causality Behind Experimental Choices: The high temperatures provide the activation energy required to break the C-Cl bonds, initiating a free-radical chain reaction that leads to the formation of CTFE. This method eliminates the need for a catalyst, which can be prone to deactivation. However, the high temperatures can also lead to the formation of a wider range of byproducts, making purification more challenging.
Comparative Analysis of Historical Synthesis Methods
The following table summarizes the key parameters of the historical methods for chlorotrifluoroethylene synthesis, providing a comparative overview for researchers.
| Method | Starting Material | Reagents/Catalyst | Temperature (°C) | Pressure | Typical Yield | Purity | Advantages | Disadvantages |
| Swarts Fluorination & Dehalogenation | Hexachloroethane | 1. HF, SbCl₅2. Zn, Methanol | 1. 100-1502. Reflux | 1. High2. Atmospheric | Good | Good | Well-established, reliable | Two-step process, use of hazardous HF and stoichiometric zinc, waste disposal of ZnCl₂ |
| Catalytic Hydrodechlorination | CFC-113 | H₂, Pd/C, Ni, etc. | 200-400 | Atmospheric to moderate | Moderate to Good | Good | Continuous process, no ZnCl₂ waste | Catalyst cost and deactivation, potential for over-reduction |
| Gas-Phase Dehalogenation | CFC-113 | H₂ or hydrocarbons | 500-700 | Atmospheric | Moderate | Moderate | No catalyst required | High energy consumption, formation of multiple byproducts, complex purification |
Purification: A Critical Step in CTFE Production
Regardless of the synthetic method employed, the crude chlorotrifluoroethylene product is invariably contaminated with byproducts and unreacted starting materials. The purification of CTFE is therefore a critical step to obtain the high-purity monomer required for polymerization. Historical purification methods have relied on a combination of techniques:
-
Washing: The crude gas stream is often washed with water to remove acidic byproducts like HCl and HF.
-
Drying: The gas is then passed through a drying agent, such as concentrated sulfuric acid or a column packed with alumina, to remove any residual water. [7]* Fractional Distillation: The dried gas is then cooled and liquefied, and the CTFE is separated from other volatile impurities by fractional distillation. This is a crucial step to remove byproducts with close boiling points.
The presence of impurities can significantly affect the polymerization process and the properties of the final PCTFE polymer. Therefore, rigorous purification has always been a key aspect of CTFE production.
Conclusion: A Legacy of Innovation in Fluorine Chemistry
The historical synthesis of chlorotrifluoroethylene is a compelling narrative of chemical innovation, driven by the demands of emerging technologies. From the early, multi-step process rooted in the foundational principles of the Swarts reaction to the later development of more streamlined catalytic and gas-phase methods, the journey of CTFE synthesis reflects the broader evolution of organofluorine chemistry. Understanding these historical methods provides valuable context for contemporary research in fluoropolymer science and highlights the enduring importance of robust and efficient synthetic methodologies in the development of advanced materials.
References
- Swarts, F. Acad. Roy. Belg. 1892, 3 (24), 474.
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Define the Swarts reaction. - Examples & Equation. CK-12 Foundation. Available at: [Link]
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Frederic Swarts (1866-1940). Journal of Chemical Education. Available at: [Link]
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(Co)polymers of Chlorotrifluoroethylene: Synthesis, Properties, and Applications. Chemical Reviews. Available at: [Link]
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Chlorotrifluoroethylene. Wikipedia. Available at: [Link]
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Antimony trifluoride. Wikipedia. Available at: [Link]
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Overview on the history of organofluorine chemistry from the viewpoint of material industry. PubMed. Available at: [Link]
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1,1,2-Trichloro-1,2,2-trifluoroethane. Wikipedia. Available at: [Link]
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(Co)polymers of Chlorotrifluoroethylene: Synthesis, Properties, and Applications. ACS Publications. Available at: [Link]
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An In-depth Technical Guide to the Phase Transition Behavior of Fluorotrichloroethylene
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorotrichloroethylene (C₂Cl₃F) is a halogenated ethylene derivative of significant interest due to its potential applications stemming from its unique molecular structure and properties. A thorough understanding of its solid-state behavior, particularly its phase transitions, is crucial for its application in materials science and as a potential intermediate in pharmaceutical manufacturing. This guide provides a comprehensive framework for the investigation of the phase transition behavior of fluorotrichloroethylene. While direct experimental literature on the solid-state phase transitions of this specific compound is not extensively available, this document outlines a systematic and robust methodology for its characterization. The protocols and analytical techniques detailed herein are based on established best practices for analogous halogenated hydrocarbons. This guide is intended to serve as a foundational resource for researchers embarking on the study of fluorotrichloroethylene and similar molecular systems.
Introduction: The Rationale for Investigating Fluorotrichloroethylene's Phase Behavior
Halogenated ethylenes form a class of compounds with diverse and tunable physical properties, largely dictated by the nature and position of the halogen substituents. These properties, in turn, govern their utility in various applications. Fluorotrichloroethylene, with its asymmetric substitution of fluorine and chlorine atoms, is expected to exhibit a complex and interesting solid-state behavior.
Phase transitions in molecular solids are driven by changes in temperature and pressure, leading to alterations in the crystal packing and molecular conformation. These transitions can significantly impact a material's physical and chemical properties, including its density, solubility, and reactivity. For pharmaceutical applications, understanding the polymorphic landscape of a compound is a regulatory requirement, as different solid forms can have different bioavailability and stability.
Given the limited specific data on the phase transitions of fluorotrichloroethylene, this guide proposes a comprehensive research workflow to elucidate its solid-state behavior. The principles and techniques described are grounded in the well-documented studies of related compounds such as trichloroethylene and other fluorinated ethenes[1][2][3].
Fundamental Physicochemical Properties
A baseline understanding of the fundamental physical properties of fluorotrichloroethylene is the starting point for any investigation into its phase behavior. The following table summarizes the known properties based on available safety and chemical data sheets.
| Property | Value | Source |
| Molecular Formula | C₂Cl₃F | [4][5][6] |
| Molecular Weight | 149.37 g/mol | [4] |
| Boiling Point | 71°C | [5] |
| Melting Point | -109°C | [5] |
| CAS Number | 359-29-5 | [4][5][6] |
Note: These values provide a preliminary understanding and should be experimentally verified.
Proposed Experimental Workflow for Phase Transition Characterization
The investigation of a compound's phase transition behavior is a multi-step process that involves screening for different solid forms and then characterizing their thermal properties and structural features. The following workflow is proposed for fluorotrichloroethylene.
Figure 1: Proposed experimental workflow for the characterization of fluorotrichloroethylene phase transitions.
Step-by-Step Experimental Protocols
-
Objective: To produce different solid forms (polymorphs) of fluorotrichloroethylene.
-
Procedure:
-
Solvent Evaporation: Dissolve fluorotrichloroethylene in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, methanol) to create saturated solutions. Allow the solvent to evaporate slowly at different temperatures (e.g., ambient, 4°C, -20°C).
-
Cooling Crystallization: Prepare saturated solutions at an elevated temperature and then cool them at controlled rates to induce crystallization.
-
Anti-Solvent Addition: Add a poor solvent (an anti-solvent) to a solution of fluorotrichloroethylene to precipitate the solid.
-
-
Rationale: Different crystallization conditions (solvent, temperature, cooling rate) can favor the nucleation and growth of different crystal packing arrangements, leading to the discovery of multiple polymorphs.
-
Objective: To identify the temperatures of phase transitions and to assess the thermal stability of the compound.
-
Differential Scanning Calorimetry (DSC) Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Place the pan in the DSC instrument.
-
Cool the sample to a temperature below its expected melting point (e.g., -150°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its boiling point.
-
Record the heat flow as a function of temperature. Endothermic and exothermic events correspond to phase transitions (e.g., solid-solid, melting) and other thermal events.
-
-
Thermogravimetric Analysis (TGA) Protocol:
-
Weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Monitor the sample's weight as a function of temperature. Weight loss indicates decomposition or evaporation.
-
-
Causality: DSC is a highly sensitive technique for detecting thermal events associated with phase transitions. TGA is crucial to distinguish between phase transitions and decomposition events.
-
Objective: To identify the crystal structure of different solid forms and to monitor structural changes during phase transitions.
-
Protocol:
-
Mount the sample on a low-temperature stage in the PXRD instrument.
-
Cool the sample to the desired starting temperature.
-
Collect a diffraction pattern.
-
Increment the temperature in steps, allowing for thermal equilibration at each step, and collect a diffraction pattern at each temperature. This is particularly important at temperatures where DSC indicates a thermal event.
-
-
Rationale: PXRD provides a fingerprint of the crystal structure. By monitoring changes in the diffraction pattern with temperature, one can directly observe changes in the crystal lattice, confirming a solid-state phase transition.
-
Objective: To probe changes in molecular conformation and intermolecular interactions across phase transitions.
-
Protocol:
-
Acquire Raman and IR spectra of the sample at various temperatures, especially across the transition temperatures identified by DSC.
-
-
Rationale: Vibrational spectroscopy is sensitive to the local chemical environment and molecular geometry. Changes in the spectra, such as peak shifts, splitting, or the appearance/disappearance of bands, can provide insights into the molecular-level changes that occur during a phase transition[7].
Data Interpretation and Phase Diagram Construction
The data from the various techniques must be correlated to build a comprehensive picture of the phase behavior. The following logical relationship illustrates this process.
Figure 2: Logical flow for the interpretation of experimental data to construct a phase diagram.
Illustrative Data Summary
The following table presents a hypothetical summary of data that could be obtained from the proposed study.
| Phase | Temperature Range (°C) | DSC Event | VT-PXRD | Spectroscopic Signature |
| Form II | < -120 | - | Orthorhombic | Distinct C-Cl stretch at low frequency |
| Transition | -120 | Endothermic | Transition to Monoclinic | Splitting of C-F stretch |
| Form I | -120 to -109 | - | Monoclinic | Broader vibrational bands |
| Melt | > -109 | Sharp Endotherm (Melting) | Amorphous Halo | Liquid-phase spectrum |
Conclusion
While the phase transition behavior of fluorotrichloroethylene is not yet well-documented, a systematic investigation utilizing modern analytical techniques can provide a comprehensive understanding. This guide has outlined a robust experimental workflow, from polymorph screening to detailed thermal and structural characterization. By following these protocols and principles of data interpretation, researchers can elucidate the solid-state landscape of this compound. Such knowledge is invaluable for its potential applications in materials science and for ensuring the safety, stability, and efficacy of any future pharmaceutical products that may incorporate this molecule.
References
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National Center for Biotechnology Information. (n.d.). Chlorotrifluoroethylene. PubChem. Retrieved from [Link]
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Mol-Instincts. (n.d.). Fluorotrichloroethylene. Retrieved from [Link]
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Wikipedia. (n.d.). Trichloroethylene. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). (E)-1,2-dichloro-2-fluoroethene. NIST/TRC Web Thermo Tables. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Trichlorofluoroethylene. PubChem. Retrieved from [Link]
- King, R. C., & Armstrong, G. T. (1968). Fluorine Flame Calorimetry III. The Heat of Formation of Chlorine Trifluoride at 298.15 K. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 72A(2), 113–131.
- Reber, M., et al. (2025). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society.
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National Center for Biotechnology Information. (n.d.). Trifluoroethylene. PubChem. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Trichloroethylene. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethene, tetrafluoro-. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). trifluoroethene. NIST/TRC Web Thermo Tables. Retrieved from [Link]
-
Engineers Edge. (n.d.). 2,2-Dichloro-1,1,1-trifluoroethane Properties vs Pressure. Retrieved from [Link]
- Bai, M., et al. (2005). Phase transition in the surface structure in copolymer films of vinylidene fluoride (70%) with trifluoroethylene (30%). Journal of Applied Physics, 98(8), 084301.
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Quantum chemical calculations for fluorotrichloroethylene
An In-Depth Technical Guide to Quantum Chemical Calculations for Fluorotrichloroethylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorotrichloroethylene (C2Cl3F) is a halogenated alkene of significant interest due to its unique electronic and structural properties, which make it a valuable synthon in organic chemistry and materials science. Understanding its molecular characteristics at a quantum mechanical level is crucial for predicting its reactivity, spectroscopic signatures, and potential applications. This technical guide provides a comprehensive overview of the principles and practical steps involved in performing accurate quantum chemical calculations on fluorotrichloroethylene. We will delve into the selection of appropriate computational methods and basis sets, detail the protocols for geometry optimization and vibrational frequency analysis, and explore the calculation of key molecular properties. This guide is intended for researchers and scientists seeking to apply computational chemistry techniques to the study of halogenated organic compounds.
Introduction: The Significance of Fluorotrichloroethylene
Fluorotrichloroethylene is a non-flammable, colorless liquid with a chemical structure that presents a fascinating case for theoretical investigation. The presence of both fluorine and chlorine atoms on a double-bonded carbon framework introduces a complex interplay of inductive and steric effects, which significantly influence the molecule's geometry, polarity, and reactivity.
Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these properties. By solving the Schrödinger equation for the molecule, we can obtain a wealth of information, including:
-
Optimized molecular geometry: Bond lengths, bond angles, and dihedral angles.
-
Vibrational frequencies: Corresponding to infrared (IR) and Raman spectra.
-
Thermochemical data: Enthalpy of formation, entropy, and heat capacity.
-
Electronic properties: Dipole moment, polarizability, and molecular orbital energies.
-
Spectroscopic parameters: NMR chemical shifts and UV-Vis absorption spectra.
This guide will walk you through the process of obtaining this information for fluorotrichloroethylene using established quantum chemistry software packages.
Foundational Choices: Selecting the Right Computational Method and Basis Set
The accuracy of any quantum chemical calculation is fundamentally determined by the chosen level of theory and basis set. For a molecule like fluorotrichloroethylene, containing heavy atoms like chlorine and the highly electronegative fluorine, this choice is particularly critical.
Computational Methods
-
Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry due to its excellent balance of accuracy and computational cost. For halogenated compounds, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a density functional are often recommended. The B3LYP functional is a widely used and well-benchmarked choice for systems of this nature. For higher accuracy, especially when dealing with non-covalent interactions or excited states, other functionals like M06-2X or ωB97X-D may be more suitable.
-
Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that incorporates electron correlation, which is crucial for accurately describing the interactions between electrons. While more computationally expensive than DFT, MP2 can provide more reliable results for systems where DFT may struggle.
Basis Sets
The basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing heavy atoms and for accurate prediction of properties, a flexible basis set is essential.
-
Pople-style basis sets: The 6-311+G(d,p) basis set is a good starting point. The "6-311" indicates a triple-zeta quality basis set, the "+" signifies the addition of diffuse functions to better describe anions and weak interactions, and "(d,p)" adds polarization functions to allow for more flexible orbital shapes.
-
Correlation-consistent basis sets: For higher accuracy, Dunning's correlation-consistent basis sets, such as aug-cc-pVDZ or aug-cc-pVTZ , are recommended. The "aug-" prefix indicates the addition of diffuse functions, and "cc-pVnZ" (where n=D, T, Q, etc.) denotes that the basis set is designed to systematically converge towards the complete basis set limit.
Rationale for Selection: For fluorotrichloroethylene, a combination of the B3LYP functional with the 6-311+G(d,p) basis set provides a robust and computationally efficient approach for initial geometry optimization and frequency calculations. For more demanding applications, such as the precise calculation of reaction barriers or spectroscopic properties, upgrading to MP2/aug-cc-pVTZ is advisable.
The Computational Workflow: A Step-by-Step Guide
The following protocol outlines the key steps for performing a comprehensive quantum chemical analysis of fluorotrichloroethylene.
Workflow Diagram
Methodological & Application
Polymerization Techniques for Polychlorotrifluoroethylene: A Detailed Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Polychlorotrifluoroethylene (PCTFE) in Demanding Applications
Polychlorotrifluoroethylene (PCTFE), a thermoplastic chlorofluoropolymer, stands as a material of exceptional performance, prized for its remarkable chemical inertness, superior moisture barrier properties, and robust mechanical strength across a wide temperature spectrum.[1][2] These attributes make it an indispensable material in high-stakes fields such as aerospace, cryogenics, and critically, in pharmaceutical and drug development applications.[1][3] In the pharmaceutical industry, PCTFE is a cornerstone for high-barrier packaging, particularly for moisture-sensitive drugs in blister packs, and for components in drug delivery systems where chemical resistance and purity are paramount.[4][5]
The synthesis of PCTFE is achieved through the free-radical polymerization of its monomer, chlorotrifluoroethylene (CTFE).[2][6] The choice of polymerization technique—be it emulsion, suspension, or solution—is not merely a matter of process preference; it is a critical determinant of the final polymer's properties, including molecular weight, crystallinity, and purity. These properties, in turn, directly influence the performance of PCTFE in its end-use applications. This guide provides a detailed exploration of the primary polymerization techniques for CTFE, offering in-depth application notes and protocols tailored for researchers, scientists, and drug development professionals.
The Foundation: Free-Radical Polymerization of Chlorotrifluoroethylene
The polymerization of CTFE proceeds via a classic free-radical chain-growth mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[7][8]
-
Initiation: The process begins with the generation of free radicals from an initiator molecule. Common initiators include peroxides or azo compounds that decompose upon heating or through a redox reaction to form highly reactive radical species.[7][9] These radicals then attack the carbon-carbon double bond of a CTFE monomer, initiating the polymer chain.
-
Propagation: The newly formed monomer radical adds to another CTFE monomer, and this process repeats, rapidly extending the polymer chain. The propagation rate is a crucial factor influencing the final molecular weight of the PCTFE.[7]
-
Termination: The growth of the polymer chain ceases through various termination mechanisms, most commonly by the combination of two growing radical chains or by disproportionation.[10] Chain transfer reactions, where the radical activity is transferred to another molecule (like a solvent or monomer), can also terminate a growing chain and initiate a new one, which can affect the molecular weight distribution.[10]
The presence of a chlorine atom in the CTFE monomer, in contrast to the fluorine atoms in tetrafluoroethylene (the monomer for PTFE), introduces asymmetry and alters the electronic properties of the double bond. This influences the monomer's reactivity and the properties of the resulting polymer, making PCTFE stronger, stiffer, and more processable than PTFE, albeit with slightly lower chemical resistance.[11]
Emulsion Polymerization: Crafting Fine Polymer Dispersions
Emulsion polymerization is a versatile technique that yields a stable aqueous dispersion of fine PCTFE particles, known as a latex.[1][2] This method is particularly advantageous for producing high-molecular-weight polymers at a high polymerization rate. The resulting latex can be used directly for coatings or films, or the solid polymer can be isolated.[12]
Causality Behind Experimental Choices in Emulsion Polymerization
The key to successful emulsion polymerization lies in the compartmentalization of the reaction within micelles. A surfactant (or emulsifier) is used to form these micelles in the aqueous phase. The hydrophobic CTFE monomer preferentially resides within these micelles, where the polymerization is initiated by a water-soluble initiator. This compartmentalization prevents the termination of growing polymer chains, allowing for the attainment of high molecular weights.
The choice and concentration of the surfactant are critical as they control the number and size of the micelles, which in turn dictates the polymerization rate and the final particle size of the PCTFE latex.[12] A redox initiation system, such as potassium persulfate (KPS) and sodium sulfite, is often employed to generate radicals at lower temperatures, providing better control over the reaction and minimizing side reactions.[4][12]
Detailed Protocol for Emulsion Polymerization of CTFE
This protocol is a representative starting point and may require optimization based on specific experimental goals and available equipment.
Materials:
-
Chlorotrifluoroethylene (CTFE) monomer (high purity)
-
Deionized water
-
Potassium persulfate (KPS) (initiator)
-
Sodium sulfite (activator for redox system)
-
Non-ionic surfactant (e.g., tridecyl polyoxyethylene ether)
-
Anionic surfactant (e.g., polyoxyethylene-based ether sulfonic acid)
-
Sodium bicarbonate (buffer, optional)
-
Nitrogen gas (high purity)
Equipment:
-
High-pressure stainless steel autoclave reactor (e.g., 3.0 L) equipped with a stirrer, temperature and pressure sensors, and inlet/outlet valves.
-
Monomer charging system
-
Initiator and surfactant solution feed pumps
-
Heating and cooling system for the reactor
-
Vacuum pump
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the autoclave. Purge the reactor with high-purity nitrogen to eliminate oxygen, which can inhibit free-radical polymerization.[12]
-
Initial Charge: Add deionized water, the non-ionic and anionic surfactants, and sodium bicarbonate (if used as a buffer to maintain pH) to the reactor. Seal the reactor and commence stirring.[12]
-
Pressurization and Purging: Evacuate the reactor to remove any residual air. Introduce the CTFE monomer into the reactor to the desired pressure. Allow the system to equilibrate at the target reaction temperature.
-
Initiation: Prepare an aqueous solution of the initiator system (KPS and sodium sulfite). Inject the initiator solution into the reactor to commence the polymerization.[12]
-
Polymerization: Maintain a constant temperature and monitor the reactor pressure. A drop in pressure signifies monomer consumption. Continue the polymerization for the predetermined reaction time (e.g., 4 hours).[12]
-
Termination and Cooling: Stop the reaction by cooling the reactor. Safely vent any unreacted CTFE monomer.
-
Latex Collection and Purification: Collect the resulting PCTFE latex from the reactor. The latex can be purified by methods such as dialysis or ion exchange to remove residual surfactants and initiator fragments. For solid polymer, the latex can be coagulated by adding a salt solution, followed by washing and drying of the polymer precipitate.[12]
Suspension Polymerization: Producing Bead-like Polymer Structures
Suspension polymerization is a heterogeneous polymerization process where the water-insoluble CTFE monomer is dispersed as fine droplets in an aqueous medium.[2] The polymerization occurs within these individual droplets, initiated by a monomer-soluble initiator. This technique results in the formation of bead-like polymer particles that are easily isolated by filtration.[2]
Causality Behind Experimental Choices in Suspension Polymerization
In suspension polymerization, the key is to maintain a stable dispersion of monomer droplets to prevent coalescence. This is achieved by vigorous agitation and the use of a suspending agent or stabilizer. The initiator, being soluble in the monomer, initiates polymerization within each droplet, which acts as a miniature bulk reactor. The aqueous phase serves as an efficient heat transfer medium, allowing for good temperature control of the exothermic polymerization reaction.[13] The particle size of the resulting PCTFE beads is influenced by the stirring speed, the type and concentration of the suspending agent, and the monomer-to-water ratio.[14]
Detailed Protocol for Suspension Polymerization of CTFE
This protocol provides a general framework for the suspension polymerization of CTFE.
Materials:
-
Chlorotrifluoroethylene (CTFE) monomer
-
Deionized water
-
Organic peroxide initiator (e.g., benzoyl peroxide)
-
Suspending agent (e.g., polyvinyl alcohol, gelatin)
-
Nitrogen gas (high purity)
Equipment:
-
Jacketed glass or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and inlet/outlet ports.
-
Monomer charging system
-
Heating and cooling circulator
Procedure:
-
Reactor Setup: Charge the reactor with deionized water and the suspending agent. Purge the system with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Monomer and Initiator Addition: While stirring vigorously, add the CTFE monomer containing the dissolved initiator to the reactor.
-
Polymerization: Heat the reactor to the desired polymerization temperature (typically 50-90°C). The specific temperature will depend on the decomposition rate of the chosen initiator.[14] Maintain constant stirring and temperature throughout the reaction.
-
Completion and Isolation: The polymerization is typically carried out for several hours. Once the desired conversion is achieved, cool the reactor to room temperature. The resulting PCTFE beads can be collected by filtration.
-
Purification: Wash the polymer beads thoroughly with deionized water to remove any residual suspending agent and other impurities. Dry the polymer in a vacuum oven at a moderate temperature.
Solution Polymerization: A Homogeneous Approach
In solution polymerization, the CTFE monomer, initiator, and the resulting PCTFE polymer are all soluble in an inert solvent.[2][12] This method offers excellent heat control and allows for easier control of the polymer's molecular weight.[2]
Causality Behind Experimental Choices in Solution Polymerization
The choice of solvent is paramount in solution polymerization. It must be inert to the reaction conditions and capable of dissolving both the monomer and the polymer. However, a significant drawback of this method is the potential for chain transfer to the solvent, which can limit the achievable molecular weight of the PCTFE.[12] Chlorinated hydrocarbons and fluoroalkanes have been used as solvents for CTFE polymerization.[2] The concentration of the monomer and initiator can be precisely controlled, which in turn influences the polymerization rate and the molecular weight of the polymer.
Conceptual Protocol for Solution Polymerization of CTFE
Detailed protocols for the solution polymerization of CTFE are less common in open literature due to its limitations in achieving high molecular weights. However, the general procedure is as follows:
Materials:
-
Chlorotrifluoroethylene (CTFE) monomer
-
Anhydrous, inert solvent (e.g., a fluorinated or chlorinated solvent)
-
A suitable initiator soluble in the chosen solvent (e.g., an organic peroxide or an azo compound)
-
Nitrogen gas (high purity)
Equipment:
-
Glass reactor with a stirrer, reflux condenser, and nitrogen inlet.
-
Heating mantle or oil bath.
Procedure:
-
Reactor Preparation: A dry and inert reactor is charged with the solvent. The solvent is then purged with nitrogen to remove oxygen.
-
Reagent Addition: The CTFE monomer and the initiator are added to the solvent.
-
Polymerization: The solution is heated to the desired reaction temperature to initiate polymerization. The reaction is allowed to proceed for a specified time.
-
Polymer Isolation: The PCTFE polymer is isolated by precipitating it in a non-solvent, followed by filtration and drying.
Impact of Polymerization Technique on PCTFE Properties for Pharmaceutical Applications
The choice of polymerization technique has a profound impact on the final properties of PCTFE, which in turn dictates its suitability for specific pharmaceutical applications.
| Property | Emulsion Polymerization | Suspension Polymerization | Solution Polymerization | Relevance to Pharmaceutical Applications |
| Molecular Weight | Typically high | Can be controlled over a broad range | Generally lower due to chain transfer | Higher molecular weight generally leads to better mechanical properties and barrier performance.[2] |
| Purity | May contain residual surfactants and initiators | Generally higher purity than emulsion-polymerized PCTFE | Can contain residual solvent | High purity is critical to minimize extractables and leachables in drug contact applications.[6][15] |
| Particle Size & Morphology | Fine, spherical particles (latex) | Larger, bead-like particles | Not applicable (polymer is in solution) | Particle characteristics are important for processing into films and coatings. |
| Crystallinity | Can be controlled by post-polymerization processing | Influenced by polymerization conditions and thermal history | Can be influenced by the solvent and precipitation conditions | Crystallinity affects the material's mechanical strength, transparency, and barrier properties.[2][16] |
Visualization of Polymerization Workflows
Emulsion Polymerization Workflow
Caption: Workflow for the emulsion polymerization of CTFE.
Suspension Polymerization Workflow
Caption: Workflow for the suspension polymerization of CTFE.
Safety and Handling of Chlorotrifluoroethylene (CTFE) Monomer
CTFE is a flammable gas that is toxic if inhaled and requires stringent safety protocols.[17]
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. For emergencies, a self-contained breathing apparatus (SCBA) is necessary.[18]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use appropriate chemical-resistant gloves.[18]
-
Skin Protection: Wear a lab coat and closed-toe shoes.
Handling and Storage:
-
Ventilation: All work with CTFE should be conducted in a chemical fume hood.[19]
-
Ignition Sources: Eliminate all potential ignition sources, including sparks, open flames, and hot surfaces.[19]
-
Grounding: Ensure all equipment is properly grounded to prevent static discharge.[19]
-
Storage: Store CTFE cylinders in a cool, dry, well-ventilated, and fire-proof area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[19]
Emergency Procedures:
-
Inhalation: Move the affected person to fresh air and seek immediate medical attention.
-
Skin Contact: In case of contact with liquid CTFE (frostbite), flush the affected area with lukewarm water. Do not rub. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.[17]
-
Leak: Evacuate the area and eliminate ignition sources. If it is safe to do so, stop the leak. Use a fine water spray to suppress vapors.[18]
Application in Drug Development: A Material of Choice
PCTFE's unique combination of properties makes it a highly valued material in the pharmaceutical industry.
-
Pharmaceutical Packaging: PCTFE films are used in blister packaging to provide an exceptional moisture barrier, protecting sensitive drugs from degradation and extending their shelf life.[3][17]
-
Drug Delivery Devices: Its chemical inertness and biocompatibility make it suitable for components in drug delivery systems, where it will not react with the drug formulation.[1]
-
Sterilization Compatibility: PCTFE can be sterilized using methods such as electron beam irradiation. However, the effects of sterilization on the polymer's properties must be carefully evaluated, as radiation can cause chain scission and a reduction in molecular weight, especially in the presence of oxygen.[19][20]
-
Extractables and Leachables: A critical consideration in pharmaceutical applications is the potential for compounds to migrate from the packaging material into the drug product.[6][15] The high purity of PCTFE, particularly when synthesized via suspension or solution polymerization, helps to minimize the risk of extractables and leachables, ensuring the safety and efficacy of the final drug product.[6][15]
Conclusion
The polymerization of chlorotrifluoroethylene is a versatile process that can be tailored to produce polychlorotrifluoroethylene with a wide range of properties. The choice of polymerization technique—emulsion, suspension, or solution—is a critical decision that influences the molecular weight, purity, and morphology of the final polymer. For researchers and professionals in the field of drug development, a thorough understanding of these techniques and their impact on the final properties of PCTFE is essential for selecting and developing materials that meet the stringent requirements of pharmaceutical applications. By carefully controlling the polymerization process, it is possible to produce high-performance PCTFE that provides the necessary protection and compatibility for sensitive drug products.
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Introduction: The Significance of Chlorotrifluoroethylene in Advanced Polymer Science
An Application Guide to the Synthesis of Fluoropolymers Using Chlorotrifluoroethylene (CTFE)
Chlorotrifluoroethylene (CTFE), systematically named 1-chloro-1,2,2-trifluoroethene, is a gaseous fluorinated monomer with the chemical formula CFCl=CF₂.[1] Its primary industrial and scientific value lies in its ability to undergo polymerization to form polychlorotrifluoroethylene (PCTFE), a high-performance thermoplastic chlorofluoropolymer.[1][2] The resulting polymer, PCTFE, is distinguished by an exceptional combination of properties not found in other materials.
The presence of a chlorine atom in the repeating unit, (CF₂CClF)n, disrupts the highly ordered crystalline structure seen in its close relative, polytetrafluoroethylene (PTFE), resulting in a polymer with higher mechanical strength, stiffness, and lower cold flow.[2][3] PCTFE exhibits remarkable chemical resistance, near-zero moisture absorption, a wide operational temperature range (-240°C to 193°C), and excellent electrical insulating properties.[4][5] These characteristics make PCTFE indispensable in critical applications, including cryogenic seals and components, pharmaceutical blister packaging, moisture barrier films for LCD and electroluminescent lamps, and chemically resistant linings for valves and tanks.[2][3][6]
This guide provides a comprehensive overview of the synthesis of fluoropolymers from the CTFE monomer, focusing on the underlying chemical principles and detailed experimental protocols for researchers and drug development professionals.
Core Synthesis Methodologies for Polychlorotrifluoroethylene (PCTFE)
PCTFE is synthesized through the free-radical addition polymerization of the CTFE monomer.[2][7] This process can be executed via several established techniques, each offering distinct advantages in controlling the polymer's final properties, such as molecular weight, particle size, and purity. The primary methods include bulk, solution, suspension, and emulsion polymerization.[2][7][8]
-
Bulk Polymerization : Involves the polymerization of pure CTFE monomer, typically initiated by organic peroxides. This method yields high-purity, high molecular weight polymers but presents challenges in heat dissipation and viscosity control.[7]
-
Solution Polymerization : Conducted in an inert solvent, this technique allows for better control over molecular weight and reaction temperature. The choice of solvent, often a fluoroalkane or chlorinated solvent, is critical as it can influence the final polymer properties.[7]
-
Suspension Polymerization : The CTFE monomer is dispersed as droplets in water with the aid of a stabilizer. Polymerization occurs within these droplets, resulting in the formation of polymer beads that can be easily isolated.[7][8] This method is suitable for producing high molecular weight resins.[9]
-
Emulsion Polymerization : This technique involves dispersing the CTFE monomer in an aqueous medium with surfactants, creating micelles where polymerization is initiated by a water-soluble initiator. It produces fine, stable polymer particles (a latex) and allows for rapid polymerization and high yields.[7][10]
Fundamental Mechanism: Free-Radical Polymerization of CTFE
The conversion of CTFE monomers into a long-chain PCTFE polymer proceeds via a classic free-radical chain reaction involving three key stages: initiation, propagation, and termination.
Caption: Free-radical polymerization of CTFE.
Experimental Protocols for PCTFE Synthesis
The following protocols provide detailed, step-by-step methodologies for key synthesis techniques. Safety precautions for handling the CTFE monomer are paramount and must be reviewed before any experimental work.
Protocol 1: Emulsion Polymerization of CTFE
Emulsion polymerization is a robust method for producing fine PCTFE particles dispersed in water (latex). This protocol is adapted from established procedures for the emulsion copolymerization of CTFE, which provide an excellent framework for homopolymerization.[11][12] The use of a redox initiator system (e.g., potassium persulfate and sodium sulfite) allows for polymerization at lower temperatures.[11]
Materials & Equipment:
-
High-pressure stainless steel autoclave reactor (e.g., 3.0 L) with stirrer, pressure/temperature sensors, and injection ports.
-
Chlorotrifluoroethylene (CTFE) monomer.[11]
-
Deionized water.
-
Surfactant System: Non-ionic (e.g., tridecyl polyoxyethylene ether) and anionic (e.g., fatty alcohol polyoxyethylene ether sodium sulfate) surfactants.[11]
-
Initiator System: Potassium persulfate (KPS) and Sodium sulfite.[11]
-
Buffer: Sodium bicarbonate (NaHCO₃).
-
High-purity nitrogen gas.
Procedure:
-
Reactor Preparation: Thoroughly clean, dry, and assemble the autoclave reactor. Purge the vessel with high-purity nitrogen for at least 30 minutes to eliminate oxygen, which inhibits free-radical polymerization.[12]
-
Initial Charge: Add deionized water, the non-ionic and anionic surfactants, and sodium bicarbonate to the reactor. Seal the reactor and commence stirring (e.g., 200-400 rpm).
-
Monomer Charging: Evacuate the reactor to remove nitrogen. Charge the liquid CTFE monomer into the autoclave from a cylinder. The amount will depend on the desired solids content and batch scale.
-
System Equilibration: Heat the reactor to the target polymerization temperature (e.g., 25-50°C). Allow the system to equilibrate for 15-20 minutes.
-
Initiation: Prepare fresh aqueous solutions of KPS and sodium sulfite. Inject the initiator solutions into the reactor using a high-pressure pump to start the polymerization.
-
Polymerization Monitoring: Maintain a constant temperature and stirring speed. Monitor the reactor pressure; a steady drop in pressure indicates the consumption of the gaseous CTFE monomer as it is converted into the solid polymer.[11][12]
-
Reaction Completion & Depressurization: After the target reaction time (e.g., 4-8 hours) or once the pressure drop ceases, stop the reaction by cooling the reactor to room temperature.[12] Safely vent any unreacted CTFE monomer through a suitable scrubbing system in a well-ventilated fume hood.[13]
-
Latex Collection: Collect the resulting PCTFE latex from the reactor. The latex can be purified via dialysis to remove residual surfactants and salts. For solid polymer isolation, the latex can be coagulated by adding a salt solution (e.g., MgSO₄), followed by filtering, washing with deionized water, and drying under vacuum.[12]
Caption: General workflow for CTFE emulsion polymerization.
Protocol 2: Telomerization of CTFE
Telomerization is a specialized polymerization process that produces low molecular weight polymers, known as telomers. These PCTFE oils, waxes, and greases are used as inert sealants and lubricants.[2] This protocol is based on a patented process involving a chain transfer agent.[14][15]
Materials & Equipment:
-
High-pressure stirred reactor.
-
Chlorotrifluoroethylene (CTFE) monomer.
-
Chain Transfer Agent (Telogen): Carbon tetrachloride (CCl₄).[14]
-
Solvent: Acetonitrile.[14]
-
Catalyst System: Cupric chloride (CuCl₂) and an iron reductant (e.g., iron powder).[14]
Procedure:
-
Reactor Charging: In a well-ventilated fume hood, charge the reactor with acetonitrile, carbon tetrachloride, cupric chloride, and iron powder.
-
Purging and Sealing: Seal the reactor and purge it thoroughly with high-purity nitrogen to remove all oxygen.
-
Monomer Addition: Introduce the required amount of CTFE monomer into the sealed reactor.
-
Reaction Conditions: Heat the reactor to the target temperature, typically between 90°C and 150°C. The reaction is conducted under elevated pressure, generally in the range of 10 to 22 bar.[14][15]
-
Telomerization: Maintain the temperature and pressure with constant stirring for the prescribed reaction time. The progress can be monitored by observing the pressure drop as CTFE is consumed.
-
Work-up: After cooling the reactor and venting any residual monomer, the crude telomer solution is collected.
-
Purification: The solvent (acetonitrile) and unreacted carbon tetrachloride are removed, typically by evaporation or distillation, to yield the crude PCTFE telomer oil.[16] This product can be used directly or further purified.
Critical Safety and Handling Protocols for CTFE Monomer
Chlorotrifluoroethylene is a colorless, extremely flammable gas that is toxic if inhaled.[1][13][17] Strict adherence to safety protocols is non-negotiable.
Key Safety Considerations:
| Hazard Category | Mitigation Protocol & Rationale |
|---|---|
| Toxicity & Exposure | Engineering Controls: All handling of CTFE must occur in a certified chemical fume hood or a gas cabinet with adequate ventilation to prevent inhalation of the toxic gas.[13][17] Monitoring: Use gas detectors to monitor for potential leaks, especially for systems under pressure.[13] |
| Flammability | Ignition Source Control: Eliminate all potential ignition sources, including open flames, sparks, hot surfaces, and static electricity, from the handling area.[13][18] Grounding: All cylinders and equipment must be properly grounded and bonded to prevent the buildup of static electricity.[13][17] Use only non-sparking tools.[17] |
| Personal Protective Equipment (PPE) | Respiratory Protection: For operations with potential exposure, a supplied-air respirator or a self-contained breathing apparatus (SCBA) is required.[13] Eye/Face Protection: Wear chemical splash goggles and a face shield.[13] Skin Protection: Wear appropriate chemical-resistant gloves (consult manufacturer data for compatibility) and a lab coat.[13][19] Insulated gloves should be used when handling liquefied gas to prevent frostbite.[19] |
| Storage & Handling | Cylinder Storage: Store CTFE cylinders upright and securely chained in a cool, dry, well-ventilated, fire-proof area, away from sunlight and incompatible materials (e.g., strong oxidizing agents, strong bases).[13][17] Do not expose cylinders to temperatures exceeding 50°C (122°F).[13] |
| Emergency Response | Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[13][20] Leaks: If a leak occurs, evacuate the area. If it can be done without risk, shut off the source. Use a water spray to suppress vapors.[18] |
Caption: Logical workflow for the safe handling of CTFE.
Properties and Applications of PCTFE
The polymer resulting from CTFE synthesis, PCTFE, has a unique profile of physical and chemical properties that dictates its use in high-performance sectors.
Table of Key PCTFE Properties:
| Property | Value / Description | Significance in Application |
|---|---|---|
| Chemical Resistance | Excellent resistance to acids, bases, and organic solvents.[4] | Ideal for chemical processing equipment, liners, seals, and gaskets.[2][4] |
| Moisture Permeability | Lowest water vapor transmission rate of any plastic.[2] | Premier choice for moisture barrier films in pharmaceutical and electronics packaging.[2][3] |
| Thermal Stability | Wide useful temperature range: -240°C to 193°C (-400°F to 380°F).[5] | Enables use in extreme temperature environments, from cryogenic components to high-temperature applications.[4][5] |
| Mechanical Properties | High tensile strength, stiffness, and resistance to cold flow (creep).[3][5] | Provides dimensional stability for structural parts, valve seats, and seals under load.[5][21] |
| Electrical Properties | High dielectric strength and low dielectric constant.[4][7] | Used for insulating wires, cables, and sensitive electronic components.[2][4] |
| Flammability | Non-flammable with a high Limiting Oxygen Index (LOI).[2] | Enhances safety in aerospace, defense, and electrical applications.[4][5] |
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Wikipedia. Polychlorotrifluoroethylene. [Online] Available at: [Link] [Accessed January 16, 2026].
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What is PCTFE used for? Exploring the Applications of Polychlorotrifluoroethylene. [Online] Available at: [Link] [Accessed January 16, 2026].
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Curbell Plastics. PCTFE Kel-F®, Neoflon® Cryogenic Applications & Material Properties. [Online] Available at: [Link] [Accessed January 16, 2026].
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Liu, S. Y., et al. (2025). Environment-friendly Emulsion Copolymerization of Chlorotrifluoroethylene and Vinyl Ethers. Chinese J. Polym. Sci., 43, 738–744. [Online] Available at: [Link] [Accessed January 16, 2026].
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Fluorocarbon Group. What is Polychlorotrifluoroethylene? (PCTFE). [Online] Available at: [Link] [Accessed January 16, 2026].
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Dalau Ltd. PCTFE (Polychlorotrifluoroethylene). [Online] Available at: [Link] [Accessed January 16, 2026].
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AFT Fluorotec. What is PCTFE?. [Online] Available at: [Link] [Accessed January 16, 2026].
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What is PCTFE? Understanding the Unique Properties and Applications. [Online] Available at: [Link] [Accessed January 16, 2026].
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Boschet, F., & Ameduri, B. (2014). (Co)polymers of Chlorotrifluoroethylene: Synthesis, Properties, and Applications. Chemical Reviews, 114(2), 927–980. [Online] Available at: [Link] [Accessed January 16, 2026].
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HaloPolymer Trading Inc. Chlorotrifluoroethylene - Safety Data Sheet. [Online] Available at: [Link] [Accessed January 16, 2026].
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RSC Publishing. Synthesis and microstructural characterization of poly(chlorotrifluoroethylene-co-vinylidene chloride) copolymers. Polymer Chemistry. [Online] Available at: [Link] [Accessed January 16, 2026].
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Patsnap Eureka. A Guide To The Remarkable PCTFE (Polychlorotrifluoroethylene). [Online] Available at: [Link] [Accessed January 16, 2026].
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Applications of Poly(chlorotrifluoroethylene) in Chemical Processing: An In-Depth Technical Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications, protocols, and technical considerations for using poly(chlorotrifluoroethylene) (PCTFE) in demanding chemical processing environments. Drawing on its unique combination of properties, PCTFE offers robust solutions where other polymers may fail.
Executive Summary: Why Choose PCTFE?
Poly(chlorotrifluoroethylene), a thermoplastic chlorofluoropolymer, is a high-performance material distinguished by its exceptional dimensional stability, high mechanical strength, and extremely low gas permeability.[1][2][3] While sharing the general chemical resistance of other fluoropolymers like Polytetrafluoroethylene (PTFE), the presence of a chlorine atom in its structure imparts a unique set of characteristics.[1] PCTFE is often the material of choice in applications requiring structural rigidity, resistance to cold flow, and superior barrier properties, particularly in cryogenic and high-pressure gas applications.[4][5][6] This guide will delve into the causality behind its selection for specific applications and provide actionable protocols for its successful implementation.
Core Properties and Scientific Rationale
The utility of PCTFE in chemical processing is grounded in a distinct set of physical and chemical properties. Understanding these is critical to its correct application.
Chemical Inertness
PCTFE is resistant to attack by a wide array of chemicals and oxidizing agents, a property conferred by its high fluorine content.[6] It exhibits excellent resistance to acids, bases, and most organic solvents. However, unlike PTFE, it can show slight swelling in the presence of halocarbons, ethers, esters, and aromatic compounds.[6] Its resistance to oxidation is high as it contains no hydrogen atoms.[7]
Unparalleled Barrier Properties
A defining feature of PCTFE is its extremely low permeability to gases and liquids, boasting the lowest water vapor transmission rate of any plastic.[8] This is attributed to its higher density and crystallinity compared to other fluoropolymers, which creates a more tortuous path for permeating molecules. This makes it an indispensable material for moisture-sensitive pharmaceutical packaging and for containing high-purity or hazardous gases.[5]
Mechanical and Thermal Stability
PCTFE is a harder, stiffer, and stronger polymer than PTFE, with superior resistance to creep (cold flow).[1][9] This dimensional stability is crucial for components that must hold tight tolerances under load, such as valve seats and seals.[7] It maintains its mechanical integrity over a broad temperature range, from cryogenic conditions (-255°C / -427°F) up to a continuous service temperature of approximately 180°C (356°F).[10][11]
Radiation Resistance
PCTFE demonstrates greater resistance to degradation by ionizing radiation compared to PTFE.[10] While high doses of gamma radiation will still cause chain scission and a reduction in molecular weight, its relative stability makes it a preferred choice for components in nuclear service or for medical devices sterilized by irradiation.[12][13]
Comparative Analysis: PCTFE vs. Other Fluoropolymers
The decision to use PCTFE is often made by comparing its specific performance attributes against other common fluoropolymers, primarily PTFE. The following table summarizes key quantitative differences to guide material selection.
| Property | PCTFE | PTFE (Polytetrafluoroethylene) | FEP (Fluorinated Ethylene Propylene) | PFA (Perfluoroalkoxy) | Units | ASTM Test Method |
| Mechanical | ||||||
| Tensile Strength | 34 - 39 | 20 - 30 | 23 - 31 | 24 - 31 | MPa | D638 |
| Flexural Modulus | 1.4 - 1.7 | 0.5 | 0.53 | 0.55 | GPa | D790 |
| Hardness | 90 | 50 - 65 | 55 | 60 | Shore D | D2240 |
| Compressive Strength | 34.5 | 12 | 15.8 | 13.8 | MPa | D695 |
| Resistance to Cold Flow | Excellent | Poor | Fair | Good | - | - |
| Thermal | ||||||
| Melting Point | 210 - 215 | 327 | 260 | 305 | °C | D3418 |
| Max. Service Temp. | 180 (356) | 260 (500) | 200 (392) | 260 (500) | °C (°F) | - |
| Min. Service Temp. | -255 (-427) | -260 (-436) | -200 (-328) | -200 (-328) | °C (°F) | - |
| Coeff. of Linear Thermal Exp. | 4.5 - 5.8 | 10.0 | 8.3 - 9.9 | 12.0 | x 10⁻⁵ /°C | D696 |
| Barrier Properties | ||||||
| Water Vapor Permeability | <0.1 | 5 | 12 | 8 | g-mm/m²-day | - |
| Oxygen Permeability | 60 | 1500 | 2900 | - | cm³/m²·d·bar | - |
| Nitrogen Permeability | 10 | 500 | 1200 | - | cm³/m²·d·bar | - |
Data compiled from multiple sources for general comparison.[4][8][11][14][15][16] Values can vary based on specific grade, processing, and manufacturer.
The following diagram illustrates a decision-making framework for selecting between PCTFE and PTFE based on primary application requirements.
Caption: Material selection logic: PCTFE vs. PTFE.
Key Applications in Chemical & Pharmaceutical Processing
PCTFE's property profile makes it suitable for a range of critical components.
-
Seals, Gaskets, and Valve Seats: Due to its high compressive strength, resistance to cold flow, and broad chemical compatibility, PCTFE is extensively used for sealing applications, especially in cryogenic and high-pressure gas systems.[17] Unlike PTFE, it is less prone to deformation under load, ensuring a more reliable long-term seal.
-
Pump Components: Parts such as impellers, diaphragms, and plugs benefit from PCTFE's mechanical robustness and chemical resistance.[17]
-
Linings for Vessels and Tubing: PCTFE can be used as a prefabricated liner for chemical tanks, valves, and pipes, providing a protective barrier against corrosive media.[5]
-
Laboratory Instruments: Its transparency (in thin sections), chemical inertness, and dimensional stability make it a valuable material for various lab components.[17]
-
Pharmaceutical Packaging: The outstanding moisture barrier properties of PCTFE film are utilized in pharmaceutical blister packaging to protect sensitive drugs from degradation.[5]
Protocols for Application and Handling
Successful implementation of PCTFE requires adherence to specific protocols for fabrication, installation, and maintenance.
Protocol for Machining and Fabrication of PCTFE Components
Objective: To machine PCTFE stock (rod, sheet) into finished components while maintaining dimensional accuracy and material integrity.
Rationale: PCTFE's thermal properties and hardness require specific machining parameters to prevent stress-induced cracking, deformation, or thermal decomposition.
Materials & Equipment:
-
PCTFE stock (rod or sheet)
-
CNC machining center (mill or lathe)
-
Sharp carbide or high-speed steel (HSS) cutting tools with positive rake angles
-
Non-aromatic, water-soluble coolant or compressed air
-
Computer-controlled annealing oven
-
Precision measuring instruments (calipers, micrometers)
Procedure:
-
Pre-Machining Annealing (Stress Relief):
-
Place the PCTFE stock material in a programmable oven.
-
Slowly heat the material to a temperature of 125-150°C. The heating rate should be slow to avoid thermal shock.
-
Hold the material at this temperature for a period determined by its thickness (e.g., 1 hour per 25 mm of thickness).
-
Slowly cool the material back to room temperature inside the oven. This process minimizes internal stresses that can lead to cracking during machining.[5]
-
-
Machining Parameters:
-
Tooling: Use extremely sharp cutting tools. Dull tools can cause material to deform or smear rather than cut cleanly.[18]
-
Clamping: Avoid excessive clamping forces which can deform the part. Use fixtures that distribute pressure evenly.
-
Speeds and Feeds: Utilize high cutting speeds and moderate feed rates to achieve a clean cut.
-
Cooling: Continuously apply a non-aromatic, water-soluble coolant or compressed air to the cutting area. This is critical to prevent overheating, which can lead to thermal decomposition and the release of hazardous gases.[18]
-
-
Post-Machining Annealing:
-
For components with very tight tolerances or complex geometries, a post-machining annealing cycle (similar to step 1) can relieve stresses induced during fabrication.
-
-
Cleaning and Inspection:
-
Clean the finished part with a mild detergent and deionized water to remove any coolant residue and machining debris.
-
Thoroughly inspect the component for dimensional accuracy and surface finish, ensuring there are no cracks or crazing.
-
Caption: Workflow for PCTFE component fabrication.
Protocol for Installation of PCTFE Gaskets in Flanged Connections
Objective: To create a durable, leak-free seal in a bolted flange connection using a PCTFE gasket.
Rationale: Proper installation is critical to leverage PCTFE's resistance to cold flow. Incorrect torqueing or flange preparation can lead to seal failure. This protocol is adapted from best practices for fluoropolymer gaskets.[19][20][21][22][23]
Materials & Equipment:
-
Correctly sized PCTFE gasket
-
New bolts/studs and nuts of the appropriate material grade
-
Calibrated torque wrench
-
Brass wire brush
-
Lint-free cloths
-
Appropriate lubricant for bolts (consult manufacturer specifications)
Procedure:
-
Flange Preparation:
-
Ensure flange faces are clean and free of any old gasket material, debris, or rust. Use a brass wire brush and lint-free cloths.[20]
-
Inspect flange faces for any damage, such as scratches or warping. Tool marks should not extend radially across the sealing surface.[20] Damaged flanges must be repaired or replaced.
-
Verify the alignment of the flange faces and bolt holes.[19]
-
-
Gasket and Bolt Inspection:
-
Inspect the new PCTFE gasket for any defects.
-
Use new bolts, studs, and nuts for every installation.
-
Apply a suitable lubricant to the threads of the bolts and the nut faces.[21]
-
-
Gasket Installation and Torqueing:
-
Carefully insert the PCTFE gasket, ensuring it is centered between the flanges. Do not use any jointing compounds unless specified by the manufacturer.[19]
-
Bring the flanges together, ensuring the gasket is not pinched or damaged.
-
Hand-tighten the nuts.
-
Use a calibrated torque wrench and tighten the nuts in a star or cross-bolting pattern to ensure even pressure distribution.[21] Follow a multi-pass torqueing sequence:
-
Pass 1: Tighten to 30% of the final target torque.
-
Pass 2: Tighten to 60% of the final target torque.
-
Pass 3: Tighten to 100% of the final target torque.
-
Pass 4: Perform a final clockwise pass on all bolts at 100% of the target torque to ensure uniformity.[20]
-
-
-
Re-Torqueing:
-
Unlike PTFE which is highly susceptible to creep, PCTFE has excellent resistance to cold flow.[7] However, for critical applications, it is good practice to re-check the torque on all bolts 24 hours after the initial installation or after the first full thermal cycle.
-
Protocol for Cleaning and Sterilization of PCTFE Components
Objective: To effectively clean and sterilize PCTFE components for use in pharmaceutical and drug development applications without compromising material integrity.
Rationale: PCTFE's chemical and thermal stability make it compatible with several standard sterilization methods, but the appropriate method must be selected to ensure both sterility and component performance.
Procedure:
-
Pre-Cleaning:
-
All components must be thoroughly cleaned before sterilization.
-
Disassemble components if possible.
-
Wash with a mild detergent and rinse thoroughly with purified or deionized water to remove all organic and inorganic residues.
-
-
Sterilization Method Selection:
-
Method A: Steam Autoclaving:
-
PCTFE is autoclavable due to its high heat resistance.[24]
-
Place cleaned and dried components in appropriate sterilization bags or containers.
-
Process using a standard autoclave cycle (e.g., 121°C for 30 minutes or 134°C for 15 minutes). Note that repeated autoclaving may eventually affect mechanical properties, and validation for the specific application is recommended.
-
-
Method B: Ethylene Oxide (EtO) Sterilization:
-
Fluoropolymers are generally compatible with EtO sterilization.[24] This is a suitable method for heat-sensitive assemblies containing PCTFE.
-
Ensure components are completely dry.
-
Process according to a validated EtO cycle, including appropriate aeration (degassing) periods to remove residual EtO.
-
-
Method C: Gamma Irradiation:
-
PCTFE has good resistance to gamma radiation compared to PTFE.[10] Doses up to 200 kGy are generally acceptable.[25]
-
Irradiation causes chain scission, which will reduce the molecular weight and may alter mechanical properties.[12][13]
-
The acceptable dose and any resulting changes in material properties must be validated for the specific device and application. Irradiation in an inert atmosphere (nitrogen) can reduce oxidative degradation.[26]
-
-
Method D: Chemical Sterilization:
-
For surface sterilization, agents like isopropyl alcohol, hydrogen peroxide, or peracetic acid can be used, leveraging PCTFE's broad chemical resistance.[15]
-
Ensure compatibility with any specific chemical agents at the intended concentration and exposure time.
-
-
Sources
- 1. supplyservices.co.nz [supplyservices.co.nz]
- 2. ptfedf.com [ptfedf.com]
- 3. machiningptfe.com [machiningptfe.com]
- 4. sy-plastic.com [sy-plastic.com]
- 5. Machining Polychlorotrifluoroethylene (PCTFE): A Plastics Guide - AIP Precision Machining [aipprecision.com]
- 6. engpoly.co.uk [engpoly.co.uk]
- 7. aftonplastics.com [aftonplastics.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. pbyplastics.com [pbyplastics.com]
- 11. hansaplas.com [hansaplas.com]
- 12. Gamma Irradiation of Fluorocarbon Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comparative Study of Gamma-Ray Irradiation-Induced Oxidation: Polyethylene, Poly (Vinylidene Fluoride), and Polytetrafluoroethylene [mdpi.com]
- 14. PCTFE Properties - Fluorotherm™ [fluorotherm.com]
- 15. curbellplastics.com [curbellplastics.com]
- 16. PCTFE vs PTFE - A Comparison of Two Very Similar Polymers | Precision Polymers from Poly Fluoro Ltd [polyfluoroltd.com]
- 17. ashtonseals.co.uk [ashtonseals.co.uk]
- 18. resources.tamusa.edu [resources.tamusa.edu]
- 19. researchgate.net [researchgate.net]
- 20. flexsealindustrial.com [flexsealindustrial.com]
- 21. torque-specifications | Quest Gasket [questgasket.com]
- 22. crp.co.uk [crp.co.uk]
- 23. ceetak.com [ceetak.com]
- 24. curbellplastics.com [curbellplastics.com]
- 25. nordion.com [nordion.com]
- 26. Effects of Electron Beam Sterilization on Polytetrafluoroethylene: Design of Experiments Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Fluorotrichloroethylene (CAS: 359-29-5)
Title: A Risk-Based Approach to the Safe Handling and Storage of Fluorotrichloroethylene in Research and Development
Abstract: This document provides detailed application notes and protocols for the safe handling and storage of fluorotrichloroethylene (C₂Cl₃F). Given the limited publicly available quantitative toxicological data and the absence of established occupational exposure limits (OELs), this guide adopts a risk-based, precautionary approach. It combines specific data from available Safety Data Sheets (SDS) with established best practices for handling volatile halogenated hydrocarbons. These protocols are designed for researchers, scientists, and drug development professionals to establish a self-validating system of safety for laboratory-scale operations.
Substance Identification and Hazard Profile
Fluorotrichloroethylene (CAS: 359-29-5), also known as 1-fluoro-1,2,2-trichloroethene, is a halogenated alkene.[1][2] While it is a valuable compound in specialized synthesis, its safety profile is not as extensively documented as that of more common solvents. The primary operational principle must therefore be the diligent application of the Precautionary Principle—treating the substance with a higher degree of caution due to incomplete hazard information.
Physicochemical Properties
Proper handling procedures are directly informed by the physical properties of a substance. For instance, the low boiling point and higher vapor density relative to air indicate that vapors can accumulate in low-lying areas, posing a significant inhalation risk in poorly ventilated spaces.
| Property | Value | Source |
| CAS Number | 359-29-5 | [1][2] |
| Molecular Formula | C₂Cl₃F | [1][2] |
| Molecular Weight | 149.38 g/mol | [1][3] |
| Boiling Point | 71°C | [1] |
| Melting Point | -109°C | [1] |
| Appearance | Data not available; assumed to be a liquid at STP |
Known Hazards and GHS Classification
The most reliable hazard information comes from supplier Safety Data Sheets. According to available data, fluorotrichloroethylene is classified as follows:
-
Skin Irritation, Category 2 (H315): Causes skin irritation.[2]
-
Serious Eye Irritation, Category 2A (H319): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[2]
It is also noted to be "moderately toxic by ingestion and inhalation" and can emit toxic hydrogen fluoride (HF) and hydrogen chloride (HCl) vapors upon decomposition.[4]
The corresponding GHS pictogram is:
Signal Word: Warning [2]
Risk Assessment and the Hierarchy of Controls
The cornerstone of safely handling any chemical, particularly one with limited safety data, is a thorough risk assessment and the implementation of the hierarchy of controls. This framework prioritizes the most effective control measures to minimize exposure.
Caption: Hierarchy of controls, from most to least effective.
Engineering Controls
Physical containment is the most critical barrier to exposure.
-
Primary Containment: All procedures involving the handling, transfer, or reaction of fluorotrichloroethylene must be conducted within a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm).
-
Ventilation: The laboratory must be well-ventilated with negative pressure relative to adjacent non-laboratory areas.
-
Safety Equipment: An emergency eyewash station and safety shower must be located within a 10-second, unobstructed travel distance from the work area.[2]
Administrative Controls
-
Standard Operating Procedures (SOPs): A detailed, substance-specific SOP must be written and approved before work begins. This SOP should include procedures for handling, storage, emergency response, and waste disposal.
-
Training: All personnel must be trained on this SOP, the specific hazards of fluorotrichloroethylene, and general laboratory safety. Training records must be maintained.
-
Designated Area: Clearly mark the area within the fume hood where the substance will be handled to alert others.
-
Quantity Minimization: Procure and use the smallest quantity of the chemical necessary for the experiment.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the known hazards. In the absence of specific breakthrough time data for fluorotrichloroethylene, glove and garment selection should be based on materials known to be resistant to analogous halogenated solvents.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves are a minimum requirement for incidental contact. For extended use or immersion, consider heavier-duty Viton® or Silver Shield® gloves.[5] Always double-glove. | Protects against skin irritation.[2] Heavier gloves provide greater resistance to a wider range of halogenated compounds. |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required. A full-face shield should be worn over goggles when there is a significant splash risk.[2] | Protects against serious eye irritation from splashes or vapors.[2] |
| Skin/Body Protection | A flame-resistant laboratory coat must be worn and fully buttoned. Chemical-resistant aprons and arm sleeves should be used for larger-scale transfers. | Provides a barrier against skin contact and contamination of personal clothing. |
| Respiratory Protection | Not required if work is conducted within a certified chemical fume hood. For emergency situations or failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] | Protects against respiratory irritation from inhaled vapors.[2] |
Protocols for Safe Handling and Storage
Protocol: Handling and Transfer of Fluorotrichloroethylene
-
Preparation: a. Don all required PPE as specified in the table above. b. Confirm the chemical fume hood is operational and the sash is at the appropriate working height. c. Prepare all necessary equipment (glassware, syringes, septa) and place it within the fume hood. d. Have spill cleanup materials (absorbent pads, appropriate neutralizer) readily available.
-
Aliquotting/Transfer: a. Secure the primary container in the fume hood. b. Slowly open the container, pointing the cap away from your face, to gently release any built-up pressure. c. Use a clean, dry syringe or pipette to transfer the required volume. For air-sensitive reactions, use standard cannula transfer techniques. d. Dispense the liquid directly into the receiving vessel, keeping the vessel opening well within the fume hood. Avoid splashing. e. Securely close both the primary and receiving containers immediately after transfer.
-
Post-Handling: a. Wipe down the external surfaces of containers and any contaminated equipment with an appropriate solvent. b. Remove the outer pair of gloves and dispose of them as hazardous waste. c. Clean the work area within the fume hood. d. Remove remaining PPE and wash hands thoroughly with soap and water.
Protocol: Storage
-
Container: Store in the original, tightly sealed container. Ensure the label is legible and includes the chemical name and hazard warnings.
-
Location: Store in a cool, dry, well-ventilated area designated for hazardous chemicals.[5]
-
Incompatibilities: Segregate from incompatible materials. This is critical to prevent dangerous reactions. Do not store with:
-
Strong oxidizing agents
-
Strong acids or bases
-
Alkali metals (e.g., sodium, potassium)
-
Finely divided metals (e.g., aluminum, magnesium, zinc powder)[2]
-
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[2]
Emergency and Disposal Procedures
Emergency Response Workflow
Caption: Decision workflow for responding to a chemical spill.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
All waste materials containing fluorotrichloroethylene, including contaminated PPE, spill absorbents, and empty containers, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and compatible container (e.g., a halogenated waste container).
-
Do not mix with incompatible waste streams.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. The recommended disposal method is via an authorized incinerator equipped with an afterburner and flue gas scrubber to handle the halogenated decomposition products.[2]
References
-
FLUOROTRICHLOROETHYLENE 359-29-5 wiki. LookChem. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
Sources
Application Notes and Protocols for the Synthesis of Fluorinated Compounds Using 1,1,2-Trichloro-1,2,2-trifluoroethane (C₂Cl₃F₃)
Introduction: The Strategic Importance of Fluorinated Building Blocks
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. Fluorine's unique properties, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can dramatically alter the physicochemical and biological properties of a compound. These modifications can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, the development of robust synthetic routes to fluorinated building blocks is of paramount importance.
1,1,2-Trichloro-1,2,2-trifluoroethane (C₂Cl₃F₃), historically known as CFC-113, serves as a valuable precursor for the synthesis of key fluorinated monomers. This application note provides detailed protocols for the transformation of C₂Cl₃F₃ into chlorotrifluoroethylene (CTFE), a versatile building block for the synthesis of a wide array of fluoropolymers and fine chemicals. We will explore two primary synthetic strategies: a classic reductive dechlorination using zinc and a more modern, environmentally conscious catalytic hydrodechlorination.
Core Synthetic Strategy: From C₂Cl₃F₃ to Chlorotrifluoroethylene (CTFE)
The primary synthetic utility of C₂Cl₃F₃ in the context of producing fluorinated building blocks is its conversion to chlorotrifluoroethylene (CTFE). This transformation involves the elimination of two chlorine atoms to form a carbon-carbon double bond.
dot
Caption: General workflow for the synthesis of fluorinated compounds from C₂Cl₃F₃.
Protocol 1: Reductive Dechlorination of C₂Cl₃F₃ using Zinc
This established method involves the use of zinc metal as a reducing agent to effect the elimination of two chlorine atoms from C₂Cl₃F₃. The reaction is typically carried out in a protic solvent, such as methanol or ethanol.[1]
Reaction and Mechanism
The overall reaction is as follows:
CF₂Cl-CFCl₂ + Zn → CF₂=CFCl + ZnCl₂[2]
The mechanism proceeds via a two-electron transfer from the surface of the zinc metal to the C₂Cl₃F₃ molecule. This leads to the formation of an unstable anionic intermediate that subsequently eliminates two chloride ions to form the double bond of CTFE. The zinc is oxidized to zinc chloride in the process.[2]
dot
Caption: Mechanism of zinc-mediated dechlorination of C₂Cl₃F₃.[2]
Detailed Laboratory Protocol
Materials:
-
1,1,2-Trichloro-1,2,2-trifluoroethane (C₂Cl₃F₃)
-
Zinc dust (<10 µm, activated)
-
Anhydrous methanol
-
Zinc chloride (for initiation, optional)
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Cold trap (e.g., Dry Ice/acetone)
-
Gas washing bottle (for trapping evolved gas)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser topped with a gas outlet leading to a cold trap, and a dropping funnel.
-
Reaction Mixture Preparation: In the flask, prepare a slurry of zinc dust (0.65 gram-atom) in anhydrous methanol (150 mL). A small amount of zinc chloride (0.2 g) can be added to activate the zinc surface.[3]
-
Initiation: Heat the slurry to a gentle reflux (60-63°C) with vigorous stirring.[3]
-
Addition of C₂Cl₃F₃: Add a solution of C₂Cl₃F₃ (0.6 mole) in methanol (50 mL) dropwise from the dropping funnel. The addition rate should be controlled to maintain a steady reflux. The reaction is exothermic, and the heating mantle may need to be removed or adjusted.[3]
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the rate of CTFE gas evolution, which can be collected in the cold trap. The reaction is typically complete within 1-2 hours after the addition is finished.
-
Product Collection and Purification: The gaseous CTFE product is passed through the condenser and collected in the cold trap. The collected crude CTFE can be purified by fractional distillation. The main impurities are typically unreacted C₂Cl₃F₃ and the solvent.
Data Presentation:
| Parameter | Value | Reference |
| Reactant Ratio (C₂Cl₃F₃:Zn) | 1 : 1.08 (molar) | [3] |
| Solvent | Anhydrous Methanol | [3] |
| Reaction Temperature | 60-63°C | [3] |
| Typical Yield | 89-95% | [3] |
Protocol 2: Catalytic Hydrodechlorination of C₂Cl₃F₃
A more environmentally benign alternative to the zinc-mediated process is the catalytic hydrodechlorination of C₂Cl₃F₃ with hydrogen gas over a heterogeneous catalyst. This method avoids the production of zinc chloride waste.[4]
Reaction and Mechanism
The general reaction is:
CF₂Cl-CFCl₂ + H₂ --(catalyst)--> CF₂=CFCl + 2HCl[4]
The reaction occurs on the surface of the catalyst. Both C₂Cl₃F₃ and hydrogen are adsorbed onto the catalyst surface. The catalytic cycle involves the dissociative adsorption of hydrogen, followed by the stepwise hydrogenolysis of the C-Cl bonds in C₂Cl₃F₃. The final step is the elimination of HCl to form the double bond in CTFE.
dot
Caption: Generalized workflow for catalytic hydrodechlorination of C₂Cl₃F₃.
General Laboratory Protocol
This process is typically carried out in a continuous flow reactor system.
Materials:
-
1,1,2-Trichloro-1,2,2-trifluoroethane (C₂Cl₃F₃)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen, Argon)
-
Heterogeneous catalyst (e.g., Pd-Cu-Fe/AC, Bi- or Tl-modified palladium catalysts)[4][5]
-
High-temperature tubular reactor (e.g., quartz or stainless steel)
-
Mass flow controllers
-
Furnace
-
Condensation system for product collection
-
Scrubber for HCl removal
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Preparation and Activation: The catalyst is packed into the tubular reactor. It may require activation, which typically involves heating under a flow of hydrogen at a specific temperature.
-
Reaction Setup: The reactor is heated to the desired temperature (e.g., 180°C for Pd-Cu-Fe/AC catalyst).[4]
-
Reactant Introduction: A gaseous mixture of C₂Cl₃F₃, H₂, and an inert gas is introduced into the reactor using mass flow controllers to maintain the desired molar ratio (e.g., H₂/C₂Cl₃F₃ = 3/1).[4]
-
Reaction and Product Collection: The reaction occurs as the gas mixture passes over the catalyst bed. The product stream exiting the reactor is cooled to condense the CTFE and unreacted C₂Cl₃F₃. The non-condensable gases, including HCl, are passed through a scrubber.
-
Analysis: The composition of the product stream is analyzed by gas chromatography to determine the conversion of C₂Cl₃F₃ and the selectivity to CTFE.
Data Presentation:
| Catalyst | Reaction Temperature | H₂/C₂Cl₃F₃ Molar Ratio | C₂Cl₃F₃ Conversion | CTFE Selectivity | Reference |
| Pd-Cu-1.0Fe/AC | 180°C | 3/1 | 98.5% | 92.6% | [4] |
| Bi-modified Pd/SiO₂ | 520-600 K | Not specified | >80% selectivity to CTFE and TFE | >90% yield (combined) | [5] |
Further Synthetic Applications of Chlorotrifluoroethylene (CTFE)
CTFE is a valuable monomer for the synthesis of fluoropolymers. The most notable is polychlorotrifluoroethylene (PCTFE), a thermoplastic with excellent chemical resistance, low moisture absorption, and good mechanical properties.[6][7] The polymerization is typically initiated by free-radical initiators.[6]
Beyond polymerization, the double bond in CTFE allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis. For example, it can undergo cycloaddition reactions.[8]
Safety Considerations
-
1,1,2-Trichloro-1,2,2-trifluoroethane (C₂Cl₃F₃): This compound is a volatile liquid. Inhalation of high concentrations of vapor can cause dizziness and other central nervous system effects. It is also an ozone-depleting substance, and its use is regulated.
-
Chlorotrifluoroethylene (CTFE): CTFE is a flammable and toxic gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Zinc Dust: Zinc dust is a flammable solid and can react with water or acids to produce flammable hydrogen gas.
-
Hydrogen Gas: Hydrogen is a highly flammable gas and forms explosive mixtures with air.
Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment for all experimental procedures.
Conclusion
The transformation of 1,1,2-trichloro-1,2,2-trifluoroethane into chlorotrifluoroethylene represents a key gateway to a wide range of valuable fluorinated materials. This application note has provided detailed protocols for two primary synthetic routes: reductive dechlorination with zinc and catalytic hydrodechlorination. While the zinc-mediated method is a well-established laboratory procedure, catalytic hydrodechlorination offers a more sustainable and environmentally friendly alternative. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and environmental considerations. The subsequent utility of CTFE in polymerization and other synthetic transformations underscores its importance as a versatile fluorinated building block.
References
-
Wikipedia. (n.d.). Polychlorotrifluoroethylene. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Structure, Properties, and Modification of Polytrifluorochloroethylene: A Review. Retrieved from [Link]
- Dong, X., et al. (2023). A novel trimetallic Pd–Cu–Fe/AC catalyst for hydrogen-assisted dechlorination of CFC-113: enhancing catalytic activity and stability through intermetallic synergistic interactions. Catalysis Science & Technology, 13(2), 472-482.
- Ohnishi, R., Wang, W. L., & Ichikawa, M. (1994). Selective hydrodechlorination of CFC-113 on Bi- and Tl-modified palladium catalysts.
-
Chinese Journal of Chemical Engineering. (2022). Hydrodechlorination of trifluoro-trichloroethane to chlorotrifluoroethylene: Revealing the deactivation mechanism and regeneration strategy of Pd-Cu/AC catalyst. Retrieved from [Link]
- Boschet, F., & Ameduri, B. (2014). (Co)polymers of chlorotrifluoroethylene: synthesis, properties, and applications. Chemical reviews, 114(2), 927-980.
-
Patsnap. (2024). A Guide To The Remarkable PCTFE (Polychlorotrifluoroethylene). Retrieved from [Link]
- Lesage, S., Jackson, R. E., Priddle, M. W., & Riemann, P. G. (1993). Degradation of chlorofluorocarbon-113 under anaerobic conditions. Environmental science & technology, 27(13), 2617-2623.
-
Wikipedia. (n.d.). Chlorotrifluoroethylene. Retrieved from [Link]
-
ResearchGate. (2023). A novel trimetallic Pd-Cu-Fe/AC catalyst for hydrogen-assisted dechlorination of CFC-113: Enhancing catalytic activity and stability through intermetallic synergistic interaction. Retrieved from [Link]
-
ResearchGate. (2014). (Co)polymers of Chlorotrifluoroethylene: Synthesis, Properties, and Applications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,1-dichloro-2,2-difluoroethylene. Retrieved from [Link]
- Google Patents. (n.d.). US5124494A - Continuous process for preparing chlorotrifluoroethylene.
-
Journal of Chemical and Pharmaceutical Research. (2014). Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. Retrieved from [Link]
-
Britannica. (n.d.). polychlorotrifluoroethylene (PCTFE). Retrieved from [Link]
-
PubMed. (2014). (Co)polymers of chlorotrifluoroethylene: synthesis, properties, and applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive dechlorination. Retrieved from [Link]
-
ResearchGate. (2011). Defined mechanochemical reductive dechlorination of 1,3,5-Trichlorobenzene at room temperature in a ball mill. Retrieved from [Link]
-
ResearchGate. (2015). Reductive Dechlorination of BCl3 for Efficient Ammonia Borane Regeneration. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Fluorotrichloroethylene: A Versatile Reagent in Modern Organic Synthesis
Introduction: The Strategic Role of Fluorine in Synthesis
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science. The unique physicochemical properties conferred by the carbon-fluorine bond, one of the strongest in organic chemistry, can dramatically alter a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity.[1][2] Fluorotrichloroethylene (CFCl=CCl₂), a readily available and versatile fluorinated building block, offers a powerful tool for the strategic incorporation of fluorine and the construction of complex molecular architectures. This guide provides an in-depth exploration of its applications in organic synthesis, complete with detailed protocols and an analysis of the underlying chemical principles.
Core Properties and Reactivity Profile
Fluorotrichloroethylene is a colorless, volatile liquid with a chemical formula of C₂Cl₃F.[3] Its reactivity is dominated by the polarized carbon-carbon double bond, which is influenced by the electron-withdrawing effects of the three chlorine atoms and the fluorine atom. This electronic profile makes it susceptible to a range of chemical transformations.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₂Cl₃F | [3] |
| Molecular Weight | 149.38 g/mol | [3] |
| Boiling Point | 71 °C | [3] |
| Density | 1.546 g/cm³ | [3] |
| CAS Number | 359-29-5 | [3] |
The interplay of the halogen substituents governs its participation in various reaction classes, including cycloadditions and polymerization. The presence of both chlorine and fluorine atoms also provides opportunities for selective transformations.
Application in [2+2] Photochemical Cycloaddition Reactions
One of the most well-documented and synthetically useful applications of fluorotrichloroethylene is its participation in [2+2] photochemical cycloaddition reactions. These reactions, typically sensitized by a photosensitizer like benzophenone, allow for the construction of highly functionalized four-membered rings, which are valuable intermediates in organic synthesis.[1][4]
Causality of Experimental Choices in Photocycloaddition
The choice of a photosensitizer, such as benzophenone, is critical for the success of these reactions. Benzophenone, upon irradiation with UV light, is excited to its triplet state. This triplet sensitizer then transfers its energy to the fluorotrichloroethylene, promoting it to its triplet state. The triplet-state alkene is a diradical species that can then react with another ground-state alkene (in this case, indene) in a stepwise manner to form the cyclobutane ring. This stepwise mechanism circumvents the symmetry-forbidden nature of a concerted thermal [2+2] cycloaddition.[5] The regioselectivity of the addition is governed by the formation of the more stable diradical intermediate.
Caption: Workflow for the photosensitized [2+2] cycloaddition of fluorotrichloroethylene.
Protocol: Synthesis of 6,6,7-Trichloro-7-fluoro-2,3-benzobicyclo[3.2.0]hept-2-ene
This protocol is adapted from the work of Kimoto, Takahashi, and Muramatsu, who demonstrated the benzophenone-sensitized photo-cycloaddition of indene to fluorotrichloroethylene.[1]
Materials:
-
Fluorotrichloroethylene (CFCl=CCl₂)
-
Indene
-
Benzophenone
-
Pyrex reaction vessel
-
High-pressure mercury lamp (e.g., 100-W or 450-W)
-
Solvent (e.g., Cyclohexane or Benzene)
-
Nitrogen gas supply
-
Standard laboratory glassware for work-up and purification (rotary evaporator, chromatography columns, etc.)
Procedure:
-
Reaction Setup: In a Pyrex reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, dissolve indene (e.g., 10 mmol) and benzophenone (e.g., 1 mmol) in a suitable solvent (e.g., 50 mL of cyclohexane).
-
Degassing: Purge the solution with dry nitrogen for 15-20 minutes to remove dissolved oxygen, which can quench the triplet excited states.
-
Addition of Fluorotrichloroethylene: Add an excess of fluorotrichloroethylene (e.g., 20-30 mmol) to the reaction mixture. The vessel should be sealed to prevent the evaporation of the volatile alkene.
-
Irradiation: Irradiate the stirred solution with a high-pressure mercury lamp. The Pyrex vessel acts as a filter, allowing only light with wavelengths greater than 290 nm to pass through, which selectively excites the benzophenone sensitizer.
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to determine the consumption of the starting materials.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess fluorotrichloroethylene.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent (e.g., a hexane/ethyl acetate gradient) to isolate the desired 6,6,7-trichloro-7-fluoro-2,3-benzobicyclo[3.2.0]hept-2-ene adduct.
-
Characterization: Characterize the purified product using spectroscopic methods (¹H NMR, ¹⁹F NMR, ¹³C NMR, and MS) to confirm its structure and purity.
Self-Validation: The successful synthesis of the target cyclobutane adduct can be confirmed by the characteristic signals in the ¹⁹F NMR spectrum and the disappearance of the vinyl proton signals of indene in the ¹H NMR spectrum. The regioselectivity of the addition, with the fluorine atom positioned at C7, is a key indicator of the reaction's success and is consistent with the formation of the more stable diradical intermediate during the stepwise cycloaddition.[1]
Application in Polymerization
Fluorotrichloroethylene can undergo free-radical polymerization to produce polychlorotrifluoroethylene (PCTFE), a thermoplastic polymer with excellent chemical resistance, low gas permeability, and high-temperature stability. While less common than its perfluorinated analog, polytetrafluoroethylene (PTFE), PCTFE possesses unique properties that make it valuable in specific applications.
Causality of Experimental Choices in Polymerization
The choice of initiator is crucial in free-radical polymerization. Peroxygen compounds like ammonium persulfate are often used in aqueous emulsion or suspension polymerization.[6] These initiators thermally decompose to generate radicals, which then initiate the polymerization of the fluorotrichloroethylene monomer. The reaction temperature and pressure are critical parameters that influence the rate of polymerization and the molecular weight of the resulting polymer. Higher pressures increase the monomer concentration in the reaction phase, leading to higher polymerization rates.
Caption: Simplified workflow of the free-radical polymerization of fluorotrichloroethylene.
Illustrative Protocol: Suspension Polymerization of Fluorotrichloroethylene
This protocol provides a general outline for the suspension polymerization of fluorotrichloroethylene. Specific conditions may need to be optimized based on the desired polymer properties.
Materials:
-
Fluorotrichloroethylene (CFCl=CCl₂)
-
Deionized water
-
Ammonium persulfate (initiator)
-
Suspending agent (e.g., polyvinyl alcohol)
-
High-pressure reactor equipped with a stirrer, temperature control, and pressure gauge
-
Nitrogen gas supply
Procedure:
-
Reactor Preparation: Charge a high-pressure reactor with deionized water and the suspending agent.
-
Degassing: Seal the reactor and purge it with nitrogen to remove oxygen, which can inhibit free-radical polymerization.
-
Initiator Addition: Add the ammonium persulfate initiator to the aqueous phase.
-
Monomer Charging: Introduce the liquid fluorotrichloroethylene monomer into the reactor.
-
Polymerization: Heat the reactor to the desired temperature (e.g., 50-80 °C) and pressurize with nitrogen. Stir the mixture vigorously to maintain a stable suspension of monomer droplets.
-
Monitoring: Monitor the reaction pressure. A drop in pressure indicates the consumption of the monomer as it is converted to the polymer.
-
Termination and Isolation: Once the desired conversion is reached, cool the reactor and vent any unreacted monomer.
-
Work-up: Filter the polymer beads from the aqueous phase, wash them thoroughly with deionized water, and dry them in a vacuum oven.
-
Characterization: Characterize the resulting PCTFE polymer by techniques such as gel permeation chromatography (GPC) to determine its molecular weight and distribution, and differential scanning calorimetry (DSC) to determine its melting point and crystallinity.
Self-Validation: The formation of a solid polymer is the primary indicator of a successful reaction. The identity of the polymer can be confirmed by spectroscopic methods (e.g., FTIR) and its thermal properties (e.g., melting point) can be compared to literature values for PCTFE.
Safety and Handling Precautions
Fluorotrichloroethylene is a volatile and potentially hazardous chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Inhalation: Avoid inhaling vapors. Use in a well-ventilated area or with local exhaust ventilation.
-
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
A thorough review of the Safety Data Sheet (SDS) is mandatory before handling fluorotrichloroethylene.
Conclusion
Fluorotrichloroethylene serves as a valuable and versatile reagent in organic synthesis, offering pathways to unique fluorinated cyclobutanes and polymers. Its reactivity in photochemical cycloadditions provides access to complex carbocyclic frameworks, while its ability to polymerize yields a chemically resistant thermoplastic. Understanding the principles behind its reactivity and adhering to strict safety protocols are paramount for its successful and safe utilization in the laboratory. Further exploration of its reactivity with various nucleophiles and its potential as a precursor for other fluorinated building blocks will undoubtedly continue to expand its role in the synthesis of novel and functional molecules.
References
-
Kimoto, H., Takahashi, K., & Muramatsu, H. (1980). Photo-cycloaddition of Indene to Chlorofluoroethylenes and Some Reactions Concerning the Adducts. Bulletin of the Chemical Society of Japan, 53(3), 764–769. [Link]
-
Sci-Hub. (n.d.). Photo-cycloaddition of Indene to Chlorofluoroethylenes and Some Reactions Concerning the Adducts. Retrieved from [Link]
-
Slideshare. (n.d.). Cycloaddition reactions [2+2]. Retrieved from [Link]
- Google Patents. (n.d.). US2965595A - Process for polymerizing tetrafluoroethylene in the presence of polymerstabilizing agents.
-
Overview on the history of organofluorine chemistry from the viewpoint of material industry. (n.d.). Retrieved from [Link]
-
LookChem. (n.d.). Cas 359-29-5,FLUOROTRICHLOROETHYLENE. Retrieved from [Link]
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Industrial Applications of Fluorotrichloroethylene Derivatives: A Technical Guide for Researchers and Professionals
This guide provides a comprehensive overview of the industrial applications of fluorotrichloroethylene (CTFE) derivatives, with a primary focus on polychlorotrifluoroethylene (PCTFE) and its copolymers. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, properties, and practical applications of these versatile fluoropolymers, offering detailed application notes and protocols to facilitate their use in various industrial settings.
Introduction to Fluorotrichloroethylene and its Derivatives
Chlorotrifluoroethylene (CTFE) is a fluorinated monomer that serves as a fundamental building block for a range of high-performance polymers.[1] Its unique chemical structure, featuring a combination of fluorine and chlorine atoms, imparts exceptional properties to its derivatives, including remarkable chemical resistance, thermal stability, and low gas permeability.[1][2] The most prominent derivative is polychlorotrifluoroethylene (PCTFE), a thermoplastic fluoropolymer produced through the polymerization of CTFE monomers.[2]
The presence of a chlorine atom in the repeating unit of PCTFE, in contrast to the fully fluorinated structure of polytetrafluoroethylene (PTFE), results in a polymer with higher stiffness, better mechanical strength, and lower creep, albeit with a slightly reduced chemical and thermal resistance compared to PTFE.[3] Copolymers of CTFE, such as ethylene-chlorotrifluoroethylene (ECTFE), offer a modified set of properties, often enhancing processability and specific mechanical characteristics.[4]
This guide will explore the industrial landscape of these materials, providing practical insights into their application in demanding environments.
Polychlorotrifluoroethylene (PCTFE): Properties and Key Applications
PCTFE is a semi-crystalline fluoropolymer renowned for its exceptional barrier properties, chemical inertness, and performance at cryogenic temperatures.[5] These attributes make it a material of choice in several critical industrial sectors.
Properties of PCTFE
A summary of the key physical and mechanical properties of PCTFE is presented in the table below. These properties can vary depending on the specific grade and processing conditions.
| Property | Test Method | Typical Value | Unit |
| Physical | |||
| Specific Gravity | ASTM D792 | 2.10 - 2.16 | g/cm³ |
| Water Absorption (24 hrs) | ASTM D570 | < 0.01 | % |
| Mechanical | |||
| Tensile Strength | ASTM D638 | 31 - 45 | MPa |
| Tensile Modulus | ASTM D638 | 1.4 - 2.0 | GPa |
| Elongation at Break | ASTM D638 | 50 - 150 | % |
| Hardness | ISO 868 | 80 - 90 | Shore D |
| Thermal | |||
| Peak Melting Temperature | ASTM D3418 | 210 - 212 | °C |
| Service Temperature Range | - | -273 to 140 | °C |
| Electrical | |||
| Dielectric Strength | ASTM D149 | > 20 | kV/mm |
| Dielectric Constant (1 MHz) | ASTM D150 | 2.3 - 2.7 | - |
Note: The data presented are typical values and should be used as a guide. Actual properties may vary based on the specific grade and processing of the material.[6][7]
Application Note: High-Barrier Pharmaceutical Blister Packaging
Introduction: PCTFE film is a cornerstone material in pharmaceutical blister packaging due to its exceptionally low water vapor transmission rate (WVTR), making it ideal for protecting moisture-sensitive drugs.[7][8] It is typically laminated to a more formable polymer like PVC to create a multi-layer film that combines the superior barrier of PCTFE with the processability of PVC.[7][8]
Causality of Material Choice: The selection of a PCTFE/PVC laminate is driven by the need to ensure drug stability and extend shelf life.[9] While PVC alone offers good thermoformability, its barrier properties are often insufficient for highly hygroscopic medications.[7] The addition of a thin layer of PCTFE dramatically reduces moisture permeation, with typical WVTR values for laminates ranging from 0.06 to 0.40 g/m²/day.[7]
Protocol for Thermoforming and Sealing of PCTFE/PVC Blister Packs:
-
Material Selection and Preparation:
-
Thermoforming Process:
-
The PCTFE/PVC film is unwound and passed through a pre-heating station to soften the material.[1]
-
The heated film is then fed into a forming station where compressed air and/or a plug-assist mechanism forms the blister cavities in a cooled mold.[1][7] The cooling step is crucial for the plastic to solidify and retain its shape.[7]
-
-
Product Filling and Sealing:
-
The formed blister strip moves to a filling station where the pharmaceutical product is loaded into the cavities.
-
The filled strip then proceeds to a sealing station where the lidding foil is applied.
-
Heat and pressure are applied to activate the heat-seal coating on the lidding foil, creating a secure bond with the PCTFE/PVC film.[1]
-
-
Quality Control:
-
Inspect the sealed blister packs for seal integrity, proper cavity formation, and absence of defects.
-
Conduct WVTR testing on the final package to verify that the barrier properties meet the product's stability requirements.
-
Caption: Logical flow for the proper installation of PCTFE gaskets.
Copolymers of Chlorotrifluoroethylene
Copolymerization of CTFE with other monomers allows for the tailoring of properties to meet specific application demands.
Ethylene-Chlorotrifluoroethylene (ECTFE)
ECTFE is an alternating copolymer of ethylene and chlorotrifluoroethylene, known for its excellent chemical resistance, good electrical insulation properties, and broad service temperature range. [4][10] Application Note: Corrosion-Resistant Coatings
Introduction: ECTFE is widely used as a protective coating in the chemical processing industry for equipment such as tanks, pipes, and valves. [11][12]It provides a robust barrier against a wide range of corrosive chemicals, even at elevated temperatures. [11][13] Causality of Material Choice: The alternating copolymer structure of ECTFE results in a highly crystalline and dense material with low permeability. [12]This, combined with the inherent chemical resistance of the fluoropolymer backbone, makes it an effective barrier to corrosive media. [13] Protocol for ECTFE Powder Coating Application:
-
Surface Preparation:
-
The metal substrate must be thoroughly cleaned and degreased.
-
Grit blasting is typically employed to create a rough surface profile, which enhances the mechanical adhesion of the coating.
-
-
Primer Application (if required):
-
For some applications, a primer may be applied to the substrate to improve adhesion.
-
-
Electrostatic Powder Coating:
-
The ECTFE powder is electrostatically charged and sprayed onto the grounded substrate. The electrostatic attraction ensures a uniform layer of powder.
-
-
Curing:
-
The coated part is then heated in an oven to a temperature above the melting point of ECTFE. This allows the powder particles to melt, flow, and form a continuous, non-porous film.
-
The curing temperature and time must be carefully controlled to ensure complete coalescence of the powder without degrading the polymer.
-
-
Cooling and Inspection:
-
The part is cooled in a controlled manner to minimize internal stresses in the coating.
-
The final coating is inspected for thickness, uniformity, and the absence of defects such as pinholes.
-
Other CTFE Copolymers
CTFE can be copolymerized with a variety of other monomers, such as vinyl ethers, to create polymers with tailored properties. [14][15]These copolymers have found applications in areas such as high-performance coatings and energy-related materials. [16][17] Protocol for Laboratory-Scale Synthesis of a CTFE-Vinyl Ether Copolymer (Illustrative Example):
This protocol is an illustrative example based on general principles of radical polymerization and should be adapted and optimized for specific monomers and desired polymer characteristics.
-
Materials and Equipment:
-
Chlorotrifluoroethylene (CTFE) monomer
-
Vinyl ether comonomer (e.g., ethyl vinyl ether)
-
Radical initiator (e.g., an organic peroxide)
-
Solvent (if solution polymerization is performed)
-
High-pressure reactor equipped with a stirrer, temperature and pressure controls, and an inlet for monomers and initiator.
-
-
Polymerization Procedure:
-
The reactor is purged with an inert gas (e.g., nitrogen) to remove oxygen, which can inhibit radical polymerization.
-
The solvent (if used) and the vinyl ether comonomer are charged into the reactor.
-
The reactor is cooled, and the CTFE monomer is condensed into the reactor.
-
The initiator, dissolved in a suitable solvent, is injected into the reactor.
-
The reactor is heated to the desired polymerization temperature, and the reaction is allowed to proceed under constant stirring. The pressure in the reactor will decrease as the monomers are consumed.
-
After the desired reaction time, the reactor is cooled, and any unreacted monomer is safely vented.
-
-
Polymer Isolation and Characterization:
-
The resulting polymer is precipitated from the reaction mixture by adding a non-solvent.
-
The precipitated polymer is collected by filtration, washed, and dried under vacuum.
-
The composition and structure of the copolymer can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis. [14]The thermal properties can be analyzed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). [15]
-
Other Derivatives and Applications
Beyond polymers, fluorotrichloroethylene serves as a valuable intermediate in the synthesis of various specialty chemicals.
Agrochemicals and Pharmaceuticals
CTFE is a precursor in the synthesis of certain agrochemicals and pharmaceuticals. [18][19]The incorporation of fluorine-containing moieties, such as the trifluoromethyl group, can significantly enhance the biological activity of molecules. [18]For example, CTFE can be used in the synthesis of trifluoromethylpyridine derivatives, which are key intermediates for a number of modern pesticides. [18] In the pharmaceutical field, fluorinated compounds are prevalent, and CTFE can be a starting material for the synthesis of some fluorinated anesthetics. [20][21]The presence of fluorine in these molecules often leads to desirable properties such as increased metabolic stability and altered potency. [21][22]
Safety and Handling Considerations
Chlorotrifluoroethylene is a flammable and toxic gas and should be handled with extreme care in a well-ventilated area, following all relevant safety protocols. [23]Its polymeric derivatives, such as PCTFE and ECTFE, are generally considered to be inert and non-hazardous under normal conditions of use. However, at elevated temperatures, they can decompose and release hazardous fumes. Therefore, it is essential to consult the Safety Data Sheet (SDS) for each specific material before use and to employ appropriate personal protective equipment.
Conclusion
The derivatives of fluorotrichloroethylene, particularly PCTFE and its copolymers, represent a class of high-performance materials with a unique combination of properties that make them indispensable in a wide range of demanding industrial applications. From ensuring the stability of life-saving pharmaceuticals to enabling the safe handling of cryogenic fluids and corrosive chemicals, these fluoropolymers play a critical role in modern technology. This guide has provided an overview of their key applications and offered detailed protocols to assist researchers and professionals in harnessing the full potential of these remarkable materials.
References
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Professional Plastics. (n.d.). Chemical Resistance PCTFE. Retrieved from [Link]
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-
Vital Polymers. (n.d.). TECHNICAL DATA SHEET fluteck™C100 PCTFE. Retrieved from [Link]
- Alaaeddine, A., Couture, G., & Ameduri, B. (2013). An efficient method to synthesize vinyl ethers (VEs) that bear various halogenated or functional groups and their radical copolymerization with chlorotrifluoroethylene (CTFE) to yield functional poly(VE-alt-CTFE) alternated copolymers. Polymer Chemistry, 4(16), 4335.
-
AFT Fluorotec. (n.d.). Halar ECTFE Coatings. Retrieved from [Link]
-
lorric. (2022). ECTFE (ethylene chlorotrifluoroethylene) Material Characterization. Retrieved from [Link]
-
Gapi USA. (2023). PRODUCT DATA SHEET PCTFE - POLYCHLOROTRIFLUOROETHYLENE. Retrieved from [Link]
-
Toefco. (2014). Understanding ECTFE Industrial Coatings. Retrieved from [Link]
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Wikipedia. (n.d.). Blister pack. Retrieved from [Link]
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Polyfluor. (n.d.). Chemical resistance, PCTFE. Retrieved from [Link]
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Sigma Roto Lining. (n.d.). Chemical Resistance of HALAR/ ECTFE. Retrieved from [Link]
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-
Aluminum Foil. (2025). High Barrier PVC/PCTFE Film For Blister Packaging. Retrieved from [Link]
-
Complete Packaging Solutions. (2024). How To Install Ptfe Gaskets Correctly: Preventing Failures Through Precision Protocols. Retrieved from [Link]
-
Gapi USA. (2023). PCTFE - POLYCHLOROTRIFLUOROETHYLENE. Retrieved from [Link]
-
lorric. (2022). ECTFE (ethylene chlorotrifluoroethylene) Material Characterization. Retrieved from [Link]
-
Complete Packaging Solutions. (2022). How the Heat Sealing Process for Blister Packs Work. Retrieved from [Link]
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Pharmainform. (2021). Blister Packaging|Pharmaceutical Packaging. Retrieved from [Link]
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IQS Directory. (n.d.). Blister Packaging: Methods, Components and Advantages. Retrieved from [Link]
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AIP Precision Machining. (2021). Machining Polychlorotrifluoroethylene (PCTFE): A Plastics Guide. Retrieved from [Link]
- Zhang, Y., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Agricultural and Food Chemistry, 69(31), 8749-8768.
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Wikipedia. (n.d.). Chlorotrifluoroethylene. Retrieved from [Link]
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- Zhang, Y., et al. (2019). Fluorine-Containing Inhalation Anesthetics: Chemistry, Properties and Pharmacology. Current Medicinal Chemistry, 26(32), 5927-5949.
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Asian Sealing Products. (2024). PTFE Gasket - A Complete Guide. Retrieved from [Link]
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CP Lab Safety. (n.d.). PTFE and Teflon Chemical Compatibility. Retrieved from [Link]
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Eger, E. I., II. (2017). A History of Inhaled Anesthetics. In Anesthesia Key. Retrieved from [Link]
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Reddit. (2023). Why do we use fluorinated carbons for anesthetics? Retrieved from [Link]
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China Topper. (2025). Standards and Selection of Gaskets. Retrieved from [Link]
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Analytical methods for the detection and quantification of fluorotrichloroethylene
Introduction: The Analytical Imperative for Fluorotrichloroethylene
Fluorotrichloroethylene (FTCE), with the chemical formula C₂Cl₃F, is a volatile organic compound (VOC) of significant interest in various industrial and research sectors. Its unique chemical properties lend it to applications as a refrigerant, a monomer in the synthesis of specialty polymers, and as a chemical intermediate. However, its volatility and potential environmental and health impacts necessitate robust and reliable analytical methods for its detection and quantification. This document provides a comprehensive guide to the analytical methodologies for FTCE, with a focus on providing practical, field-proven protocols for its analysis in various matrices.
The accurate determination of FTCE is crucial for ensuring product quality, monitoring occupational exposure, and assessing environmental contamination. The methods detailed herein are designed to provide high sensitivity, selectivity, and reproducibility, empowering researchers and professionals to generate data of the highest integrity.
Physicochemical Properties of Fluorotrichloroethylene: A Foundation for Method Development
A thorough understanding of the physicochemical properties of a target analyte is the cornerstone of developing effective analytical methods. The properties of FTCE dictate the optimal choices for sample collection, preparation, and instrumental analysis.
| Property | Value | Source |
| Chemical Formula | C₂Cl₃F | [NIST, 2023][1] |
| Molecular Weight | 149.38 g/mol | [NIST, 2023][1] |
| Boiling Point | 71°C | [ChemicalBook, 2023][2] |
| Melting Point | -109°C | [ChemicalBook, 2023][2] |
| Vapor Pressure | High (Volatile) | Inferred from low boiling point |
| Solubility | Sparingly soluble in water, soluble in organic solvents | General property of similar halocarbons |
The high volatility and relatively low boiling point of FTCE make it an ideal candidate for analysis by gas chromatography (GC). Its halogenated nature suggests that detectors sensitive to halogens, such as an electron capture detector (ECD), or a universal detector like a flame ionization detector (FID), can be employed. For unambiguous identification and enhanced sensitivity, mass spectrometry (MS) is the detector of choice.
Analytical Workflow for Fluorotrichloroethylene
The overall analytical workflow for FTCE can be visualized as a multi-step process, from sample collection to data analysis. Each step must be carefully controlled to ensure the accuracy and precision of the final result.
Sources
Navigating the Unseen Risks: A Researcher's Guide to Fluorotrichloroethylene
An In-Depth Protocol for the Safe Handling, Application, and Emergency Response Associated with Fluorotrichloroethylene
For the adept researcher, scientist, or drug development professional, the mastery of novel compounds is a cornerstone of innovation. Yet, with great potential comes the imperative of uncompromising safety. Fluorotrichloroethylene (CAS 359-29-5), a halogenated alkene, presents a unique set of handling challenges that demand a comprehensive understanding of its material safety profile. This guide moves beyond a mere recitation of safety data sheet (SDS) points to provide a holistic and scientifically grounded protocol for its use, grounded in the principles of causality and self-validating safety systems.
Hazard Identification and Risk Mitigation: A Proactive Stance
Fluorotrichloroethylene is classified as a hazardous substance that necessitates a proactive approach to risk mitigation. The primary hazards associated with this compound are skin, eye, and respiratory irritation.[1] A thorough understanding of these risks is the first line of defense in preventing accidental exposure.
Table 1: GHS Hazard Classification for Fluorotrichloroethylene
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315 - Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319 - Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 - May cause respiratory irritation[1] |
The causality behind these classifications lies in the chemical reactivity of the molecule with biological tissues. The presence of chlorine and fluorine atoms on the ethylene backbone can lead to interactions with cellular membranes and proteins, triggering an inflammatory response. Therefore, all handling procedures must be designed to minimize direct contact.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The principle of a self-validating safety system dictates that reliance on a single safety measure is insufficient. A multi-layered approach, combining engineering controls and personal protective equipment, is essential.
Engineering Controls:
-
Ventilation: All work with fluorotrichloroethylene must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] This is the most critical engineering control to prevent the buildup of vapors and subsequent respiratory exposure.
-
Emergency Equipment: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]
Personal Protective Equipment (PPE):
The selection of appropriate PPE is not a matter of preference but a scientifically informed decision based on the known hazards.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and vapors that can cause serious eye irritation.[1]
-
Skin Protection: Wear suitable protective clothing to minimize skin contact.[1] This includes lab coats and, when handling larger quantities, chemical-resistant aprons.
-
Hand Protection: Protective gloves are essential. Given the nature of halogenated solvents, gloves made of materials such as Viton® or Silver Shield® are recommended. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Respiratory Protection: In situations where ventilation is inadequate or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1]
Protocols for Safe Handling and Storage: A Foundation of Prevention
Adherence to strict handling and storage protocols is fundamental to a safe research environment.
Handling:
-
Avoid breathing fumes, mist, spray, or vapors.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where fluorotrichloroethylene is handled or stored.[1]
-
Keep containers securely sealed when not in use.
Storage:
-
Store in a dry, cool, and well-ventilated area.[1]
-
The recommended storage temperature is between 2°C and 8°C in an explosion-proof refrigerator.[1]
-
Keep away from incompatible materials. While specific incompatibility data for fluorotrichloroethylene is limited in the provided search results, as a general precaution for halogenated compounds, avoid strong oxidizing agents, strong bases, and reactive metals.
First-Aid Measures: A Rapid and Informed Response
In the event of an exposure, a swift and correct response can significantly mitigate the severity of the outcome. All personnel working with fluorotrichloroethylene must be familiar with these first-aid protocols.
Table 2: First-Aid Protocols for Fluorotrichloroethylene Exposure
| Exposure Route | Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Wash the affected area with plenty of soap and water. Remove contaminated clothing. Get medical advice if irritation develops or persists.[1] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill and Leak Procedures: Containment and Decontamination
A spill of fluorotrichloroethylene requires a calm, methodical, and immediate response to prevent the spread of contamination and minimize exposure.
Workflow for Fluorotrichloroethylene Spill Response
Caption: Workflow for a safe and effective response to a fluorotrichloroethylene spill.
Spill Cleanup Protocol:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
PPE: Before attempting to clean up the spill, don the appropriate personal protective equipment as outlined in Section 2.
-
Contain: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or earth.
-
Absorb: Slowly and carefully cover the spill with the absorbent material.
-
Collect: Once the material is fully absorbed, use non-sparking tools to collect it into a suitable, sealable container for disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of the contaminated absorbent material and any contaminated PPE as hazardous waste in accordance with local, state, and federal regulations.
Physical and Chemical Properties: A Data-Driven Understanding
A comprehensive knowledge of the physical and chemical properties of fluorotrichloroethylene is crucial for its safe handling and for predicting its behavior under various experimental conditions.
Table 3: Physical and Chemical Properties of Fluorotrichloroethylene
| Property | Value |
| Molecular Formula | C₂Cl₃F[1][2] |
| Molecular Weight | 149.38 g/mol [2] |
| Appearance | Data not available |
| Odor | Data not available |
| Melting Point | -109 °C[2] |
| Boiling Point | 71 °C[2] |
| Solubility | Data not available |
| Vapor Pressure | 153 mmHg at 25°C[3] |
| Density | 1.546 g/cm³[3] |
Stability and Reactivity: Anticipating Potential Hazards
Fluorotrichloroethylene is stable under normal handling and storage conditions.[1] However, like many halogenated compounds, it can undergo hazardous reactions under specific conditions.
-
Hazardous Decomposition Products: Thermal decomposition may generate toxic and corrosive fumes, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[1]
-
Incompatible Materials: While the provided search results do not specify incompatible materials for fluorotrichloroethylene, it is prudent to avoid contact with strong oxidizing agents, strong bases, and reactive metals, as these can initiate vigorous or explosive reactions with halogenated compounds.
By integrating these detailed protocols and a deep understanding of the underlying chemical principles, researchers can confidently and safely harness the potential of fluorotrichloroethylene in their scientific endeavors. This guide serves as a living document, to be reviewed and adapted as new information becomes available, ensuring a perpetual state of preparedness and safety in the laboratory.
References
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LookChem. (2017). FLUOROTRICHLOROETHYLENE (cas 359-29-5) SDS/MSDS. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
Westlake Chemical. (n.d.). Product Stewardship Summary TRICHLOROETHYLENE. Retrieved from [Link]
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J&K Scientific LLC. (2021). Chemical spill cleanup procedures. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Trichloroethylene (TCE) | Medical Management Guidelines. Toxic Substance Portal - ATSDR. Retrieved from [Link]
-
Wikipedia. (n.d.). Trichloroethylene. Retrieved from [Link]
-
Rolfes Chemicals. (n.d.). Trichloroethylene Safety Data Sheet. Retrieved from [Link]
-
LookChem. (n.d.). Cas 359-29-5,FLUOROTRICHLOROETHYLENE. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude Fluorotrichloroethylene
Welcome to the technical support center for the purification of crude fluorotrichloroethylene, also known as chlorotrifluoroethylene (CTFE). This guide is designed for researchers, scientists, and drug development professionals who handle this versatile fluoropolymer monomer. Here, we address common challenges and frequently asked questions encountered during its purification, blending established protocols with the underlying chemical principles to ensure you achieve the highest purity for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude fluorotrichloroethylene (CTFE)?
Crude CTFE often contains a variety of byproducts from its synthesis, which primarily involves the dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane.[1] The nature and concentration of these impurities can vary depending on the specific synthetic route and reaction conditions. Understanding these impurities is the first step in designing an effective purification strategy.
Table 1: Common Impurities in Crude CTFE and Their Boiling Points
| Impurity | Chemical Formula | Boiling Point (°C) | Rationale for Presence |
| Fluorotrichloroethylene (CTFE) | C₂F₃Cl | -27.8 | Desired Product |
| 1,1,2-Trichloro-1,2,2-trifluoroethane | C₂F₃Cl₃ | 47.6 | Unreacted starting material |
| Chlorodifluoroethylene | C₂F₂HCl | - | Side reaction byproduct |
| Trifluoroethylene | C₂F₃H | -59 | Side reaction byproduct |
| Dichlorotrifluoroethane Isomers | C₂HF₃Cl₂ | ~28-30 | Side reaction byproducts |
| Dimethyl ether | (CH₃)₂O | -24 | Synthesis byproduct/catalyst residue[2] |
| Methyl chloride | CH₃Cl | -24.2 | Synthesis byproduct/catalyst residue[2] |
| Hydrogen Chloride (HCl) | HCl | -85.1 | Dehydrochlorination byproduct[2] |
| Water | H₂O | 100 | Environmental contamination/reaction byproduct |
As shown in the table, several impurities have boiling points close to that of CTFE or may form azeotropes, making simple distillation challenging.[3]
Q2: What are the primary methods for purifying crude CTFE?
A multi-step approach is typically required for effective purification. The strategy involves chemical washing to remove reactive and acidic impurities, followed by drying and a final fractional distillation to separate components based on boiling points.
-
Chemical Washing: Passing the crude CTFE gas through concentrated sulfuric acid removes basic and easily protonated impurities like dimethyl ether.[2]
-
Drying/Adsorption: An alumina column is effective for removing residual water and acidic impurities like HCl.[2]
-
Fractional Distillation: This is the core purification step to separate CTFE from close-boiling impurities. Due to the low boiling point of CTFE, this is a cryogenic distillation process.[4][5]
-
Azeotropic/Extractive Distillation: For particularly difficult separations involving azeotropes, advanced techniques like azeotropic or extractive distillation may be necessary.[6][7][8] These methods involve adding an "entrainer" that alters the relative volatilities of the components.[6][9]
Caption: A typical experimental workflow for the purification of CTFE.[2][4]
Q3: Why is CTFE prone to polymerization and how can it be prevented?
CTFE contains a carbon-carbon double bond, making it a monomer susceptible to polymerization.[1] This process is typically initiated by free radicals, which can be generated by heat, light, or the presence of impurities like oxygen.[10] Uncontrolled polymerization is highly exothermic and can lead to a dangerous runaway reaction.
Prevention Strategies:
-
Inhibitors/Stabilizers: Add a small quantity of a stabilizer that can scavenge free radicals. While specific stabilizers for CTFE are proprietary, compounds used for similar chlorinated alkenes, such as trichloroethylene, provide a good starting point. These include phenols, amines, pyrroles, and epoxides.[11][12][13][14]
-
Oxygen Exclusion: Ensure all equipment is purged with an inert gas (e.g., nitrogen, argon) to remove oxygen, a potent initiator.
-
Temperature Control: Keep the monomer at low temperatures during storage and processing to minimize the rate of spontaneous polymerization.
-
Purity: Remove reactive impurities that could act as polymerization initiators during the initial washing and drying steps.
Q4: What are the essential safety precautions when handling CTFE?
Handling CTFE requires strict adherence to safety protocols due to its chemical nature and physical properties as a liquefied gas.
-
Ventilation: Always handle CTFE in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including cryogenic gloves, chemical-resistant clothing, and splash goggles with a face shield.[17]
-
Pressure Safety: CTFE is stored as a liquefied gas under pressure. Use appropriate regulators and pressure-rated equipment. Ensure pressure relief systems are in place.
-
Material Compatibility: Use equipment made of materials compatible with chlorinated and fluorinated compounds. Avoid contact with incompatible materials that could trigger decomposition or polymerization.
-
Emergency Preparedness: Ensure that safety showers and eyewash stations are readily accessible.[15][16] Have an emergency plan for leaks or spills.
Troubleshooting Guide
Problem: The purity of my distilled CTFE is not improving.
Low purity after fractional distillation is a common issue. The key is to systematically diagnose the potential cause.
Caption: Logic diagram for diagnosing the cause of low purity in distilled CTFE.
Detailed Scenarios & Solutions:
-
Scenario 1: Inefficient Column Separation.
-
Causality: A fractional distillation column separates components based on "theoretical plates," where each plate represents a vaporization-condensation cycle.[5] If the column is flooded (too high a boil-up rate) or weeping (too low a boil-up rate), the efficiency of these cycles plummets.
-
Solution:
-
Reduce Boil-up Rate: If you observe liquid being pushed up the column excessively (flooding), lower the heat input to the distillation flask.
-
Increase Boil-up Rate: If the vapor velocity is too low to support the liquid on the packing/trays (weeping), slightly increase the heat input.
-
Optimize Reflux Ratio: A higher reflux ratio (more condensate returned to the column) improves separation but reduces throughput. Find the optimal balance for your specific mixture.
-
-
-
Scenario 2: An Azeotrope is Present.
-
Causality: An azeotrope is a mixture of two or more liquids whose composition cannot be changed by simple distillation.[6] Many fluorocarbons form azeotropes with other halogenated hydrocarbons.[3] If an impurity forms an azeotrope with CTFE, it will co-distill, limiting the achievable purity.
-
Solution: You must break the azeotrope. Extractive distillation is a powerful technique for this. An entrainer is added that has a strong affinity for one component, altering its volatility and allowing separation.[8][18] For fluorinated compounds, solvents like N-methyl-2-pyrrolidone or various alcohols have been shown to be effective entrainers in similar systems.[8][18]
-
Problem: I am observing solid polymer formation in the distillation flask or column.
This indicates that polymerization is occurring during the distillation process, a hazardous situation that must be addressed immediately.
-
Causality: The elevated temperatures in the distillation flask can provide the activation energy needed to initiate free-radical polymerization, especially if inhibitors have been removed or consumed, or if trace oxygen is present.
-
Solution:
-
Immediate Action: Safely stop the distillation by removing the heat source.
-
Add a Stabilizer: Before starting the distillation, add a small amount (ppm level) of a suitable high-boiling polymerization inhibitor (e.g., a hindered phenol) to the crude CTFE. This will prevent polymerization in the liquid phase without co-distilling with the product.
-
Strict Inert Atmosphere: Ensure the entire apparatus is meticulously purged with an inert gas like nitrogen before heating begins to eliminate oxygen.
-
Vacuum Distillation: If possible, performing the distillation under reduced pressure will lower the boiling point, reducing the thermal stress on the monomer and decreasing the likelihood of polymerization.
-
Experimental Protocols
Protocol 1: Chemical Washing and Drying of Crude CTFE
This protocol describes the pre-treatment of gaseous crude CTFE before distillation.
-
Setup: Assemble a gas washing train consisting of two consecutive gas washing bottles (bubblers) followed by a packed drying column. The entire system must be leak-tight.
-
Washing: Fill the first bubbler with concentrated sulfuric acid (98%). Fill the second bubbler with a fresh portion of concentrated sulfuric acid as a backup and indicator.
-
Drying: Pack a glass column with activated alumina. Ensure the alumina has been activated by heating at >200°C under vacuum for several hours prior to use.
-
Execution: a. Purge the entire setup with dry nitrogen. b. Slowly bubble the crude CTFE gas from the cylinder through the sulfuric acid bubblers. The flow rate should be slow enough to allow for efficient scrubbing. c. The scrubbed gas then flows through the activated alumina column to remove residual moisture and HCl.[2] d. The purified, dry gas is then directed to a cold trap (e.g., liquid nitrogen) for condensation before being transferred to the distillation flask.
Protocol 2: Cryogenic Fractional Distillation of CTFE
This protocol assumes the CTFE has been pre-treated according to Protocol 1.
-
Apparatus: Set up a fractional distillation apparatus suitable for low-temperature work. This includes a vacuum-jacketed distillation column (e.g., a Vigreux column) to minimize heat ingress.[5]
-
Charging the Flask: Transfer the condensed, purified CTFE from the cold trap to the distillation flask, which should contain a magnetic stir bar and a small amount of a high-boiling polymerization inhibitor.
-
Execution: a. Ensure the system is under a slight positive pressure of an inert gas. b. Begin cooling the condenser with a suitable cryogen (e.g., a circulating refrigerated bath set to -40°C or lower). c. Gently heat the distillation flask using a heating mantle. d. As the CTFE begins to boil, carefully observe the vapor front rising up the column. Maintain a slow and steady rise to ensure good separation.[5] e. Once the vapor reaches the thermometer, the temperature should stabilize at the boiling point of the first fraction (the forerun), which may contain lower-boiling impurities. f. Collect the forerun in a separate, chilled receiving flask until the distillation temperature stabilizes at the boiling point of pure CTFE (-27.8°C at atmospheric pressure). g. Switch to a new, pre-chilled receiving flask to collect the main product fraction. h. Stop the distillation before the flask boils dry to leave a small residue containing higher-boiling impurities and the inhibitor.
Purity Analysis
The purity of the final product should be confirmed using Gas Chromatography (GC).
-
Method: A GC equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is ideal.[19][20]
-
Column: A capillary column suitable for separating volatile halogenated hydrocarbons should be used.
-
Analysis: The purity is determined by calculating the area percentage of the CTFE peak relative to the total area of all peaks in the chromatogram.[4] For quantitative analysis, calibration with a known standard is required.
References
- US Patent 2,794,773A, "Separation of hydrocarbon types by azeotropic distillation", Google P
- "Understanding Polychlorotrifluoroethylene (PCTFE): A Comprehensive Scientific Overview", YouTube.
- US Patent 3,449,218A, "Process for the separation of mixtures of aliphatic fluorine compounds by azeotropic distillation with an oxygenated hydrocarbon", Google P
- "SAFETY DATA SHEET - Trichloroethylene", Fisher Scientific.
- "Technical Support Center: Chlorotrifluoroethylene (CTFE)
- "Trichloroethylene - First Aid", Canadian Centre for Occup
- "Material Safety Data Sheet - Trichloroethylene", Actylis Lab Solutions.
- "SAFETY D
- US Patent 3,101,304A, "Distillation process for fluorocarbons", Google P
- US Patent 4,404,412A, "Trichloroethylene composition stabilized against oxidation", Google P
- US Patent 2,777,835A, "Polymerization of 1-chloro-1-fluoroethylene", Google P
- "Purification of organic fluorine alcohols from azeotropic mixtures with non-fluorinated alcohols using extractive distillation", ResearchG
- Ameduri, B., Boutevin, B. (2013). "(Co)polymers of Chlorotrifluoroethylene: Synthesis, Properties, and Applications".
- "Safety Data Sheet: Trichloroethylene", Carl ROTH.
- US Patent 2,981,760A, "Method of stabilizing trichloroethylene and stabilizing composition therefor", Google P
- CN Patent 102850179A, "Stabilizer for trichloroethylene", Google P
- "Purification: Fractional Distillation", University of Rochester, Department of Chemistry.
- US Patent 3,101,304A, "Distillation process for fluorocarbons", Google P
- "ANALYTICAL METHODS - Toxicological Profile for Trichloroethylene", NCBI Bookshelf, NIH.
- "CHEMICAL PURITY ANALYSIS", Agilent Technologies.
- "Chlorotrifluoroethylene", Wikipedia.
- US Patent 8,859,829B2, "Stabilizer and inhibitor for chloropropenes...
- US Patent 3,989,601A, "Purification of 1,1,1-trichloroethane by extractive distillation", Google P
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- 10. US2777835A - Polymerization of 1-chloro-1-fluoroethylene - Google Patents [patents.google.com]
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- 12. US2981760A - Method of stabilizing trichloroethylene and stabilizing composition therefor - Google Patents [patents.google.com]
- 13. CN102850179A - Stabilizer for trichloroethylene - Google Patents [patents.google.com]
- 14. US8859829B2 - Stabilizer and inhibitor for chloropropenes, such as tetrachloropropene 1,1,2,3-tetrachloropropene (1230xa), used in the manufacture of 2,3,3,3-tetrafluoropropene (1234yf) - Google Patents [patents.google.com]
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- 20. agilent.com [agilent.com]
Identifying and removing impurities from fluorotrichloroethylene
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for fluorotrichloroethylene. This guide is designed to provide you, the dedicated researcher and developer, with practical, in-depth solutions for identifying and removing impurities from fluorotrichloroethylene (FTCE). Ensuring the purity of this reagent is paramount for the success of sensitive applications, from polymerization reactions to the synthesis of fine chemicals and pharmaceuticals.
This document is structured as a series of troubleshooting questions and detailed answers, providing not just protocols, but the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What exactly is fluorotrichloroethylene and why is monomer purity so critical?
Fluorotrichloroethylene (FTCE), specifically 1-fluoro-1,2,2-trichloroethene (CAS No: 359-29-5), is a halogenated alkene.[1] Its unique combination of fluorine and chlorine atoms imparts specific reactivity and properties, making it a valuable building block.
The purity of the FTCE monomer is of utmost importance because even trace impurities can have significant negative effects on polymerization processes and the properties of the resulting polymer.[2] These impurities can act as chain-termination agents, alter reaction kinetics, or be incorporated into the polymer backbone, compromising its thermal stability, chemical resistance, and mechanical strength.[2] In drug development, impurities can lead to unwanted side reactions, affect product yield, and introduce toxicological risks.[3][4][5][6]
Q2: What are the most common impurities in commercial fluorotrichloroethylene and what are their sources?
Impurities in FTCE can generally be categorized into three groups based on their origin:
-
Synthesis-Related Impurities: These are byproducts from the manufacturing process. The specific impurities will depend on the synthetic route, but can include unreacted starting materials, isomers, or other halogenated hydrocarbons formed through side reactions.[7][8] For example, processes involving the dehydrohalogenation of saturated precursors might leave behind small amounts of those precursors.[9]
-
Degradation Products: FTCE, like many chlorinated alkenes, can degrade over time, especially when exposed to light, air (oxygen), and moisture. This can lead to the formation of acidic impurities like hydrogen chloride (HCl), phosgene, and various oxides.[7][10] These acidic compounds are often corrosive and can poison catalysts or initiate unwanted reactions.
-
Stabilizers: To prevent degradation and premature polymerization during transport and storage, manufacturers add small amounts of stabilizers.[7][8] Common stabilizers for related chlorinated solvents include amines, phenols, pyrroles, and epoxides like butylene oxide or epichlorohydrin.[9][10][11][12] While essential for storage, these stabilizers must often be removed before use in controlled reactions.
Table 1: Potential Impurities in Fluorotrichloroethylene and Their Characteristics
| Impurity Category | Example Compounds | Typical Boiling Point (°C) | Potential Impact |
| Main Compound | Fluorotrichloroethylene | ~77-79°C | - |
| Synthesis-Related | Other Chloro/Fluoro-ethanes | Variable | Alter reaction kinetics; incorporate into polymer |
| Isomers of FTCE | Close to main compound | Affect polymer properties | |
| Degradation Products | Hydrogen Chloride (HCl) | -85°C | Corrosive; catalyst poison; initiates side reactions |
| Phosgene (COCl₂) | 8°C | Highly toxic; reactive | |
| Stabilizers | N-methylpyrrole | 115°C | Inhibit desired polymerization |
| Epichlorohydrin | 117°C | Can initiate side reactions under certain conditions | |
| Amines (e.g., Triethylamine) | 89.5°C | Inhibit polymerization; act as unwanted base | |
| Contaminants | Water | 100°C | Reacts with reagents; causes hydrolysis |
Note: Boiling points are approximate and can vary with pressure. Data compiled from general chemical knowledge and related compound information.
Troubleshooting and Purification Guides
Problem 1: How can I reliably analyze the purity of my FTCE and identify unknown contaminants?
Core Issue: You cannot effectively remove impurities without first identifying them and quantifying their levels.
Solution: Gas Chromatography (GC)
Gas chromatography is the most effective and widely used technique for analyzing the purity of volatile compounds like FTCE.[2] A Gas Chromatograph with a Flame Ionization Detector (GC-FID) is excellent for quantification, while a GC coupled with a Mass Spectrometer (GC-MS) is superior for identifying unknown impurity structures.[3][13]
-
Sample Preparation: Due to the high volatility of FTCE, samples must be handled carefully to prevent evaporation.
-
Chill the FTCE sample to approximately 4°C.
-
Using a gas-tight syringe, withdraw a small aliquot (e.g., 1 µL) for injection.
-
Alternatively, for highly quantitative analysis, prepare a dilute standard solution in a high-purity, volatile solvent (e.g., hexane) that does not co-elute with FTCE or its impurities.
-
-
GC-FID Conditions (Typical):
-
Injector: Split/Splitless, 200°C, with a high split ratio (e.g., 100:1) to avoid column overload.
-
Column: A non-polar or mid-polarity capillary column is often suitable. A 30 m x 0.25 mm ID column with a 0.25 µm film of 5% Phenyl Polysiloxane is a good starting point.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 40°C) for 5 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. This program will elute the volatile FTCE first, followed by higher-boiling impurities.
-
Detector (FID): 250°C.
-
-
Data Analysis:
-
The purity is calculated by the area percent method: (Area of FTCE Peak / Total Area of All Peaks) * 100%.[14]
-
Identify impurity peaks by comparing their retention times to known standards. For unknown peaks, GC-MS analysis is required.
-
Caption: Workflow for the analytical identification of impurities in FTCE.
Problem 2: How do I remove acidic impurities and residual water from my FTCE?
Core Issue: Acidic impurities (like HCl) and water can interfere with a wide range of chemical reactions, particularly those involving acid-sensitive substrates, organometallics, or polymerization catalysts.
Solution: Sequential Basic Wash and Adsorbent Treatment
This two-step process first neutralizes acids and then removes both water and any residual salts.
Causality: A wash with a weak base like sodium bicarbonate will neutralize acidic impurities, converting them into salts that are soluble in the aqueous phase and can be easily separated.[15] Following this, passing the FTCE through a column of a drying agent and adsorbent like activated alumina or molecular sieves will effectively remove dissolved water and other polar impurities.[15][16]
-
Safety First: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves (e.g., fluoro-elastomer).[17]
-
Basic Wash:
-
Place the FTCE in a separatory funnel.
-
Add an equal volume of a cold (4°C), saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Gently swirl the funnel before stoppering. Caution: CO₂ gas may be generated if significant acid is present. Vent the funnel frequently by inverting it and opening the stopcock.
-
Shake the funnel for 2-3 minutes, venting periodically.
-
Allow the layers to separate completely. The lower layer is the denser FTCE.
-
Drain the lower organic layer into a clean, dry flask. Discard the upper aqueous layer.
-
Repeat the wash with deionized water to remove any remaining bicarbonate salts.
-
-
Drying and Adsorption:
-
Prepare a chromatography column packed with activated alumina or 3Å molecular sieves.
-
Pre-rinse the column with a small amount of dry, high-purity solvent (like hexane) and allow it to drain.
-
Carefully pass the washed FTCE through the column, collecting the purified product in a dry flask. This step removes dissolved water and other polar impurities.
-
-
Verification: Re-analyze the purified FTCE by GC to confirm the removal of impurities. A Karl Fischer titration can be used for precise water content measurement.
Caption: Process flow for removing acidic impurities and water from FTCE.
Problem 3: How do I remove stabilizers (e.g., polymerization inhibitors) and high-boiling impurities?
Core Issue: Stabilizers will inhibit polymerization reactions. High-boiling impurities will not be removed by simple washing and can accumulate in reaction vessels.
Solution: Fractional Distillation
Distillation is a powerful technique for separating liquids with different boiling points.[18][19] For impurities with boiling points close to FTCE, fractional distillation using a column with high theoretical plates (e.g., a Vigreux or packed column) is necessary.
Causality: Fractional distillation provides a large surface area (in the column packing or indentations) for repeated vaporization-condensation cycles. With each cycle, the vapor becomes progressively more enriched in the more volatile component (the component with the lower boiling point). By carefully controlling the temperature at the top of the column (the head temperature), you can selectively distill and collect the pure, lower-boiling FTCE, leaving the higher-boiling stabilizers and impurities behind in the distillation flask.
-
Setup: Assemble a fractional distillation apparatus in a fume hood. Use a distillation column with good efficiency (e.g., a 30 cm Vigreux column or one packed with Raschig rings or metal sponge). Ensure all joints are properly sealed.
-
Drying: Ensure the FTCE has been pre-dried using the method in Problem 2, as water can form azeotropes.
-
Distillation:
-
Add the pre-treated FTCE to the distillation flask, along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Slowly heat the distillation flask using a heating mantle.
-
Allow the vapor to rise slowly through the column to establish a temperature gradient.
-
Collect the initial fraction that comes over (the "forerun"). This may contain highly volatile impurities.
-
Carefully monitor the head temperature. Collect the main fraction when the temperature stabilizes at the boiling point of pure FTCE (~77-79°C).
-
Stop the distillation when the temperature begins to rise again or when only a small amount of liquid remains in the flask. The residue contains the higher-boiling impurities and stabilizers.
-
-
Storage: Store the purified, unstabilized FTCE in a clean, dry, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) at low temperature to prevent degradation. Use it as soon as possible.
References
-
Methods for sampling and determining chlorotrifluoroethylene (CTFE) in air . PubMed. [Link]
-
Trichloroethylene - Wikipedia . Wikipedia. [Link]
- Trichloroethylene composition stabilized against oxidation.
-
TRICHLOROETHYLENE . IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 106. [Link]
-
Safety Data Sheet: Trichloroethylene . Carl ROTH. [Link]
- Isolation of polymerization grade tetrafluoroethylene.
-
How to remove traces of acidic impurity or water? . ResearchGate. [Link]
- Method of stabilizing trichloroethylene and stabilizing composition therefor.
-
Removal of Tetrachloroethylene from Aqueous Solutions by Adsorption on Clay Minerals . ResearchGate. [Link]
-
Trichloroethylene Adsorption from Contaminated Water Using δ-Form Syndiotactic Polystyrene Nanoporous Microfibers . Preprints.org. [Link]
-
Analytical Methods . Japan Environment Agency. [Link]
- Stabilizer for trichloroethylene.
-
General Procedures for Removing Impurities . Chemistry LibreTexts. [Link]
-
TRICHLOROETHYLENE . NCBI Bookshelf. [Link]
- Distillation process for fluorocarbons.
-
Trichloroethylene - SAFETY DATA SHEET . Comet Chemical. [Link]
-
Trichloroethylene adsorption extraction under kinetic conditions by carbon materials . E3S Web of Conferences. [Link]
-
Fixed-bed Adsorption of Trichloroethylene onto Activated Carbon . AIDIC. [Link]
-
Removal of TRichloRoeThylene fRom waTeR by adsoRpTion on To mulTiwall caRbon nanoTubes . ResearchGate. [Link]
-
What are some effective methods for filtering water to avoid trichloroethylene (TCE)? . Quora. [Link])
-
Trichloroethylene (TCE) . Chemtex Speciality Limited. [Link]
- Distillation process for separating products of chloroform fluorination.
-
Identifying Unexpected Impurities In Drug Products . Nelson Labs. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques . Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
- Purification of tetrachlorethylene.
-
Impurity Testing & Residual Testing . Charles River Laboratories. [Link]
-
Polymer Purification . YouTube. [Link]
-
Impurities Analysis . Shimadzu Corporation. [Link]
-
Determination of Low Level Hydrocarbon Impurities in Ethylene Using the Agilent 6820 Gas Chromatograph . Agilent. [Link]
- Stabilizer and inhibitor for chloropropenes.
-
Flash Distillation Animation of a Cascade for an Acetone Chloroform Mixture . YouTube. [Link]
-
Fact or Fiction: The Source of Perchloroethylene Contamination in Groundwater is a Manufacturing Impurity in Chlorinated Solvents . UMass ScholarWorks. [Link]
- Purification of 1,1,1-trichloroethane by extractive distillation.
Sources
- 1. FLUOROTRICHLOROETHYLENE - Safety Data Sheet [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nelsonlabs.com [nelsonlabs.com]
- 4. rroij.com [rroij.com]
- 5. criver.com [criver.com]
- 6. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. env.go.jp [env.go.jp]
- 8. TRICHLOROETHYLENE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Trichloroethylene - Wikipedia [en.wikipedia.org]
- 10. CN102850179A - Stabilizer for trichloroethylene - Google Patents [patents.google.com]
- 11. US4404412A - Trichloroethylene composition stabilized against oxidation - Google Patents [patents.google.com]
- 12. US2981760A - Method of stabilizing trichloroethylene and stabilizing composition therefor - Google Patents [patents.google.com]
- 13. agilent.com [agilent.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. US3804910A - Isolation of polymerization grade tetrafluoroethylene - Google Patents [patents.google.com]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 19. US2456184A - Purification of tetrachlorethylene - Google Patents [patents.google.com]
Technical Support Center: Optimizing Polychlorotrifluoroethylene (PCTFE) Synthesis
A Guide for Researchers in Advanced Materials and Drug Development
Welcome to the technical support center for fluoropolymer synthesis. As Senior Application Scientists, we understand that mastering the polymerization of chlorotrifluoroethylene (CTFE) is critical for developing high-performance materials. This guide is structured to address the practical challenges and questions that arise during experimentation, moving from foundational principles to in-depth troubleshooting. Our goal is to empower you with the causal understanding needed to optimize your reaction conditions and achieve consistent, high-quality results.
Part 1: Foundational FAQs on CTFE Polymerization
This section addresses the fundamental concepts that underpin successful PCTFE synthesis.
Q1: What are the primary methods for polymerizing chlorotrifluoroethylene (CTFE)?
There are three principal methods for the free-radical polymerization of CTFE, each offering distinct advantages and disadvantages.[1]
-
Bulk Polymerization: This method involves polymerizing pure CTFE monomer, typically initiated by organic peroxides.[1] It is valued for producing high molecular weight polymers with excellent purity. However, the high exothermicity of the reaction can be difficult to control on a large scale, posing a significant challenge for thermal management and safety.
-
Solution Polymerization: The monomer and initiator are dissolved in an inert solvent. This is often the preferred lab-scale method as the solvent helps dissipate the heat of polymerization, allowing for superior temperature control.[1] The choice of solvent is critical, as it can influence polymer properties and must not participate in chain-transfer reactions.[2]
-
Suspension Polymerization: The CTFE monomer is dispersed as fine droplets in an aqueous phase with the help of a stabilizing agent. The initiator is dissolved in the monomer droplets. This method yields the polymer in the form of small, bead-like particles that are easily isolated.[1][3]
| Feature | Bulk Polymerization | Solution Polymerization | Suspension Polymerization |
| Primary Advantage | High Purity & Molecular Weight | Excellent Heat & Process Control | Easy Product Isolation & Handling |
| Primary Disadvantage | Difficult Thermal Management | Solvent Removal Required; Potential Chain Transfer | Potential for Contamination from Stabilizers |
| Typical Product Form | Solid Mass | Polymer in Solution / Precipitate | Beads or Granules |
| Best Suited For | Small-scale, high-purity applications | Lab-scale research, process development | Large-scale industrial production |
Q2: How does the free-radical polymerization of CTFE work?
The process follows the classic three stages of a chain-growth polymerization.[4][5] Understanding this mechanism is key to troubleshooting your reaction.
-
Initiation: A free-radical initiator (e.g., a peroxide or azo compound) is thermally or photochemically decomposed to generate primary radicals. These highly reactive species then attack the double bond of a CTFE monomer, creating a monomer radical and initiating the polymer chain.
-
Propagation: The newly formed monomer radical adds sequentially to other CTFE monomers. This process rapidly builds the long polymer chain that constitutes PCTFE.
-
Termination: The growth of a polymer chain ceases when two growing radical chains combine (combination) or transfer a hydrogen atom (disproportionation). Termination can also occur via reaction with an impurity or a chain-transfer agent.
Part 2: Optimizing Your Reaction Parameters
Fine-tuning your experimental setup is crucial for controlling the properties of the final polymer.
Q3: How do I select the appropriate initiator for my system?
The choice of initiator is governed by two main factors: its solubility in your reaction medium and its decomposition temperature.
-
Solubility: For solution polymerizations in organic solvents, oil-soluble initiators like 2,2'-Azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide are common choices.[6] For aqueous suspension or emulsion systems, a water-soluble initiator such as potassium persulfate is required.[3]
-
Decomposition Temperature: The initiator must be chosen so that its rate of decomposition (often characterized by its 10-hour half-life temperature) is appropriate for the desired reaction temperature. If the temperature is too low, initiation will be impractically slow. If it's too high, the initiator will decompose too rapidly, leading to a burst of radicals that can cause poor molecular weight control and potential safety hazards.
| Initiator | Type | Typical 10-hr Half-Life Temp. | Solubility | Common Use Case |
| Benzoyl Peroxide (BPO) | Diacyl Peroxide | 73°C | Organic Solvents | Bulk, Solution |
| AIBN | Azo Compound | 65°C | Organic Solvents | Bulk, Solution |
| Potassium Persulfate | Persulfate | ~60-70°C | Water | Suspension, Emulsion |
| Lauroyl Peroxide | Diacyl Peroxide | 62°C | Organic Solvents | Lower Temp. Solution |
Note: Half-life temperatures are approximate and can vary with the solvent.
Q4: How does solvent selection impact the final polymer in solution polymerization?
The solvent is not merely a medium; it is an active participant that can significantly influence the outcome. An ideal solvent for CTFE polymerization should:
-
Be Chemically Inert: It must not react with the initiator or the growing radical chains. Solvents with easily abstractable protons can act as chain-transfer agents, which will prematurely terminate a growing chain and lower the final molecular weight.[2]
-
Effectively Dissolve Monomer and Polymer: Good solubility of the monomer is essential. Whether the polymer remains in solution or precipitates depends on the solvent and desired outcome. Polymer precipitation during the reaction can be a method of isolation but may also lead to broad molecular weight distributions.
-
Have a Suitable Boiling Point: The boiling point should be compatible with the decomposition temperature of your chosen initiator, allowing the reaction to proceed efficiently without excessive pressure buildup.
Fluorinated solvents like 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113, now largely phased out) and its modern replacements, or other highly halogenated alkanes, are often used due to their inertness in radical processes.[2][7]
Part 3: Troubleshooting Guide for CTFE Polymerization
Even with a well-designed protocol, unexpected issues can arise. This section provides a logical framework for diagnosing and solving common problems.
Q5: My reaction failed to initiate or the yield is extremely low. What went wrong?
This is one of the most common issues and almost always points to the presence of radical inhibitors or an issue with the initiation system.
-
Oxygen Inhibition: Oxygen is a potent radical scavenger that reacts with initiator or polymer radicals to form stable, unreactive peroxy radicals, effectively halting polymerization.
-
Solution: Ensure all reaction components (monomer, solvent) are rigorously deoxygenated before starting. This is typically done by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., Argon or Nitrogen) for an extended period. The reaction should be run under a positive pressure of inert gas.[8][9]
-
-
Monomer Impurities: The CTFE monomer may contain stabilizers (inhibitors) from manufacturing or storage, such as phenols or amines.
-
Solution: Pass the monomer through a column of activated alumina to remove common inhibitors. Confirm purity via Gas Chromatography (GC) before use.
-
-
Incorrect Initiator Temperature: The reaction temperature may be too low for the chosen initiator to decompose at a reasonable rate.
-
Solution: Verify the 10-hour half-life temperature of your initiator. Increase the reaction temperature to be within the optimal range for that initiator.
-
-
Inactive Initiator: The initiator may have degraded due to improper storage.
-
Solution: Use a fresh bottle of initiator or one that has been stored correctly (typically refrigerated and protected from light).
-
Q6: The molecular weight of my PCTFE is too low. How can I increase it?
Low molecular weight is a result of premature chain termination.
-
High Initiator Concentration: An excess of initiator creates a high concentration of primary radicals, leading to more polymer chains being initiated simultaneously. This depletes the monomer faster and results in shorter average chain lengths.
-
Solution: Decrease the initiator concentration. Typical concentrations range from 0.01 to 1.0 mol% relative to the monomer.
-
-
Chain Transfer: A solvent or impurity is donating an atom (like hydrogen) to the growing polymer radical, terminating it and creating a new, smaller radical.
-
Solution: Switch to a more inert solvent with a lower chain transfer constant. Perhalogenated or fluorinated solvents are excellent choices.[2] Ensure all reagents are of high purity.
-
-
High Reaction Temperature: Higher temperatures increase the rate of all reactions, including termination and chain transfer, which can sometimes lead to lower molecular weights.
-
Solution: Lower the reaction temperature and switch to a lower-temperature initiator if necessary.
-
Q7: My polymer is discolored (e.g., yellow or brown). What is the cause?
Discoloration often points to side reactions or impurities.
-
Oxidation: Residual oxygen in the system can lead to the formation of carbonyl groups on the polymer backbone, which can cause yellowing, especially after heating.
-
Solution: Improve the deoxygenation procedure for all reagents and the reaction vessel.
-
-
Initiator Fragments: Certain initiators, particularly those with aromatic groups like benzoyl peroxide, can leave behind fragments that contribute to color.
-
Solution: Switch to an aliphatic initiator like AIBN. Ensure the polymer is thoroughly purified after the reaction to remove residual initiator and byproducts.
-
-
Thermal Degradation: If the polymerization temperature was too high or if the polymer was overheated during workup, thermal degradation may have occurred. PCTFE has good thermal stability, but degradation can occur at extreme temperatures.[10]
-
Solution: Re-evaluate the reaction temperature and ensure the polymer is not exposed to excessive heat during drying or processing.
-
Part 4: Standard Laboratory Protocol for Solution Polymerization of CTFE
This protocol provides a self-validating workflow for a typical lab-scale synthesis.
Experimental Workflow Diagram
Step-by-Step Methodology
-
Reagent Preparation:
-
Solvent: If using a solvent like dichlorobenzotrifluoride, distill it under an inert atmosphere to remove moisture and impurities.
-
Monomer (CTFE): Condense the gaseous monomer into a cooled pressure-rated burette. Pass the liquid monomer through a short column of activated basic alumina immediately before use to remove inhibitors.
-
Initiator: Prepare a stock solution of AIBN (e.g., 0.1 M) in a small amount of the reaction solvent.
-
-
Reactor Setup:
-
Assemble a flame-dried glass reactor equipped with a magnetic stirrer, condenser, and an inert gas inlet.
-
Purge the entire system with dry argon or nitrogen for at least 30 minutes.
-
-
Reaction Execution:
-
Charge the reactor with the desired amount of purified solvent via cannula transfer.
-
Transfer the purified CTFE monomer to the reactor.
-
Perform at least three freeze-pump-thaw cycles on the monomer/solvent mixture to ensure complete removal of dissolved oxygen.
-
After the final thaw, bring the reactor to the target temperature (e.g., 65°C for AIBN) under a positive pressure of inert gas.
-
Inject the initiator solution via syringe to start the polymerization.
-
-
Polymerization & Workup:
-
Allow the reaction to proceed with stirring for the desired time (e.g., 12-48 hours). The solution may become viscous or a precipitate may form.
-
Cool the reaction to room temperature.
-
Slowly pour the reaction mixture into a large volume of a non-solvent (e.g., methanol) with vigorous stirring to precipitate the polymer.
-
Collect the white, fibrous PCTFE polymer by vacuum filtration.
-
Wash the polymer thoroughly with fresh non-solvent to remove any unreacted monomer and initiator residue.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Part 5: A Brief Guide to Polymer Characterization
Confirming the properties of your synthesized PCTFE is a critical final step.
-
Molecular Weight: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is the standard method for determining the number-average (Mn), weight-average (Mw), and dispersity (Đ = Mw/Mn) of your polymer.
-
Chemical Structure: Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹³C NMR) can confirm the polymer structure and identify end-groups or defects.
-
Thermal Properties: Differential Scanning Calorimetry (DSC) is used to measure key thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm), which are indicative of the polymer's crystallinity and performance at different temperatures.
Advanced analytical techniques are constantly being developed for fluorinated compounds, which can provide deeper insights into polymer composition and potential contaminants.[11][12][13]
References
- Understanding Polychlorotrifluoroethylene (PCTFE): A Comprehensive Scientific Overview. (2025).
- The solvent effects on co-polymerisation of tetrafluoroethylene with perfluoro(-3,6-dioxa-4- methyl-7-octene)sulfonylfluoride. Fluorine notes.
- Park, J. D. (1957). Polymerization of 1-chloro-1-fluoroethylene. U.S.
- Morgan, R. A. (1994). Solvents for fluorinated polymers. U.S.
- Process for the preparation of trifluorochloroethylene polymers.
- Fluoropolymers 101: All About PTFE! (2024). Alfa Chemistry via YouTube.
- Poly(tetrafluoroethene) (Polytetrafluoroethylene). The Essential Chemical Industry.
- Philipp, N. et al. (2024). Review of Emerging and Nonconventional Analytical Techniques for Per- and Polyfluoroalkyl Substances (PFAS)
- Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances. ITRC.
- Free Radical Initi
- Giraud, M. et al. (2020). Fluoroalkyl Pentacarbonylmanganese(I) Complexes as Initiators for the Radical (co)
- Salihovic, M. et al. (2021).
- Polymerization Initi
- Salihovic, M. et al. (2021).
- Polytetrafluoroethylene: Synthesis and Characterization of the Original Extreme Polymer. University of Pretoria Repository.
- McMurry, J. (2021). Optimization of a Rapid and Oxygen Tolerant Fluorogenic Atom Transfer Radical Polymerization Assay for Analyte Detection. Digital Commons @ Trinity.
- Chemical reaction engineering in polymers: Condensation (Step-growth)
Sources
- 1. youtube.com [youtube.com]
- 2. notes.fluorine1.ru [notes.fluorine1.ru]
- 3. youtube.com [youtube.com]
- 4. Poly(tetrafluoroethene) (Polytetrafluoroethylene) [essentialchemicalindustry.org]
- 5. youtube.com [youtube.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. US5290846A - Solvents for fluorinated polymers - Google Patents [patents.google.com]
- 8. US2777835A - Polymerization of 1-chloro-1-fluoroethylene - Google Patents [patents.google.com]
- 9. "Optimization of a Rapid and Oxygen Tolerant Fluorogenic Atom Transfer " by Jordan McMurry [digitalcommons.trinity.edu]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. Review of Emerging and Nonconventional Analytical Techniques for Per- and Polyfluoroalkyl Substances (PFAS): Application for Risk Assessment [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Legacy and Emerging Per- and Polyfluoroalkyl Substances: Analytical Techniques, Environmental Fate, and Health Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting common side reactions in fluorotrichloroethylene synthesis
Welcome to the Technical Support Center for Chlorotrifluoroethylene (CTFE) Synthesis. This guide is designed for researchers, scientists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of CTFE (CF₂=CFCl). Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction outcomes, improve yield, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Synthesis & Purity Issues
Troubleshooting Guides
Q1: My CTFE yield is consistently low. What are the primary causes?
A1: Low yield in CTFE synthesis, particularly via the common zinc-mediated dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113), is typically rooted in three areas: suboptimal zinc reactivity, poor reaction kinetics, or loss of product during workup.
-
Causality of Low Yield:
-
Inactive Zinc Surface: Zinc powder is often coated with a passivating layer of zinc oxide (ZnO) or zinc hydroxide (Zn(OH)₂), which dramatically reduces its effectiveness as a reducing agent.[1] This oxide layer acts as a barrier, preventing the necessary electron transfer to the CFC-113 molecule.
-
Insufficient Mass Transfer: The reaction is heterogeneous, occurring on the surface of the zinc metal. If stirring is inadequate, the localized concentration of reactants and products can inhibit the reaction rate.
-
Side Reactions: The formation of byproducts such as trifluoroethylene (through over-reduction) or dimers consumes the desired product, directly lowering the yield.[2]
-
Premature Product Loss: CTFE is a gas at room temperature (boiling point: -27.8 °C).[2] An inefficient cold trap or leaks in the apparatus will lead to significant loss of the final product.
-
-
Troubleshooting Protocol:
-
Zinc Activation: Before starting the reaction, activate the zinc powder. A common laboratory method is to wash the zinc with dilute HCl to etch away the oxide layer, followed by rinsing with water, methanol, and then diethyl ether before drying under vacuum.
-
Optimize Stoichiometry: Ensure a sufficient molar excess of zinc. A typical starting point is 2.2 to 2.5 equivalents of zinc per equivalent of CFC-113. This helps to drive the reaction to completion.
-
Solvent & Temperature Control: The reaction is typically performed in a refluxing polar aprotic solvent like methanol or ethanol.[3] The temperature should be maintained to ensure a steady reflux without being excessively high, which could favor side reactions. The exothermic nature of the reaction requires controlled, dropwise addition of CFC-113 to the zinc slurry.[4]
-
Vigorous Agitation: Use a high-torque mechanical stirrer to ensure the zinc powder remains suspended and the reactants are well-mixed.
-
Efficient Product Collection: Use a multi-stage cold trap system (e.g., dry ice/acetone followed by liquid nitrogen) to ensure complete condensation of the gaseous CTFE product.
-
Q2: I'm observing significant amounts of unreacted CFC-113. How can I improve conversion?
A2: High levels of residual CFC-113 indicate incomplete reaction, which is a common issue directly related to the points in Q1. The primary levers for driving the reaction to completion are the reactivity of the zinc and the reaction time.
-
Causality of Poor Conversion:
-
Passivated Zinc: As mentioned, an unactivated zinc surface is the most frequent cause. The reaction simply cannot initiate effectively.
-
Insufficient Reaction Time: Dechlorination is not instantaneous. If the reaction is quenched prematurely, a significant amount of starting material will remain.
-
Poor Solubility/Contact: While CFC-113 is soluble in alcohols, ensuring it has adequate contact time with the zinc surface is critical.
-
-
Troubleshooting Protocol:
-
Verify Zinc Activation: This is the most critical step. If conversion is low, re-evaluate your zinc activation procedure.
-
Increase Reaction Time: Monitor the reaction progress using online GC analysis if possible. Continue the reaction until the CFC-113 peak is diminished to an acceptable level.
-
Solvent Choice: While methanol is common, some protocols may use ethanol or other polar solvents. Ensure the solvent is anhydrous, as water can react with the zinc surface.
-
Temperature Management: Maintain a consistent reflux. A temperature that is too low will result in a sluggish reaction.
-
Q3: GC-MS analysis shows a persistent impurity corresponding to C₂F₃Cl₂H. What is it and how do I remove it?
A3: This molecular formula corresponds to dichlorotrifluoroethane, an intermediate in the reaction. Its presence indicates incomplete dechlorination.
-
Identity: The impurity is 1,2-dichloro-1,1,2-trifluoroethane or 1,1-dichloro-1,2,2-trifluoroethane, resulting from the removal of only one chlorine atom from CFC-113.
-
Causality of Formation: This side product is a direct consequence of insufficient reducing agent activity or suboptimal reaction conditions, leading to a "stalled" reaction. The desired reaction involves a two-electron transfer to eliminate two chlorine atoms; a one-electron transfer or insufficient driving force can lead to the formation of this hydrogenated, partially dechlorinated species.
-
Troubleshooting & Purification:
-
Revisit Reaction Conditions: The same steps to improve yield and conversion (zinc activation, stoichiometry, reaction time) will minimize the formation of this byproduct.
-
Purification: Since CTFE is a gas and dichlorotrifluoroethane is a volatile liquid, purification is typically achieved via fractional distillation.[4] Careful control of the distillation column temperature and pressure is necessary to separate the lower-boiling CTFE from the higher-boiling impurity.
-
Post-Reaction Treatment: The crude product gas stream can be passed through scrubbers. An alumina column can be used to remove water and hydrogen chloride, which may be present.[2]
-
Q4: My product contains trifluoroethylene (VF₃). What reaction conditions are causing this?
A4: The presence of trifluoroethylene (VF₃ or HFC-1123) indicates over-reduction or hydrodechlorination, where the C-Cl bond is replaced by a C-H bond.
-
Causality of Formation: This side reaction is particularly prevalent in catalytic hydrodechlorination processes where hydrogen gas is used as the reductant.[5] However, it can also occur in zinc-mediated reactions if a proton source is readily available and the reducing conditions are too harsh. The mechanism involves the hydrogenolysis of the C-Cl bond on the newly formed CTFE molecule.
-
Troubleshooting Protocol:
-
For Zinc-Mediated Synthesis:
-
Control Proton Source: Ensure the solvent (e.g., methanol) is the primary proton source and avoid the addition of strong acids.
-
Moderate Reaction Temperature: Excessive heat can increase the rate of this undesirable side reaction. Maintain a steady, controlled reflux.
-
-
For Catalytic Hydrodechlorination:
-
Optimize H₂/CTFE Ratio: A high excess of hydrogen can promote the further reduction of CTFE to VF₃. The H₂/CTFE molar ratio should be carefully controlled, typically between 1:1 and 1.2:1.[5]
-
Catalyst Selection: The choice of catalyst and support is critical. Palladium (Pd) based catalysts are common. The selectivity can be tuned by modifying the catalyst with other metals.[5][6]
-
Control Reaction Temperature: Lowering the reaction temperature can improve selectivity for CTFE. The process is often run at relatively low temperatures (25-50 °C) to manage selectivity.[5]
-
-
Q5: During distillation, I'm isolating a high-boiling fraction identified as a CTFE dimer. How can I prevent its formation?
A5: The formation of dimers, specifically cis- and trans-1,2-dichlorohexafluorocyclobutane, is a known side reaction, particularly at elevated temperatures.[2]
-
Causality of Dimerization: This reaction is a [2+2] cycloaddition, where two molecules of CTFE react with each other. This process is thermally driven and becomes significant at temperatures above 400 °C in gas-phase reactions. However, it can also occur at lower temperatures over long periods or in the presence of certain initiators. The mechanism involves the formation of a diradical intermediate which then cyclizes.
-
Troubleshooting Protocol:
-
Minimize Thermal Stress: Avoid unnecessarily high temperatures during both the reaction and purification steps. If using a gas-phase process, optimize the residence time in the hot zone to be just long enough for the primary reaction.
-
Quench a Gas-Phase Reaction: For high-temperature gas-phase synthesis, the product stream should be rapidly cooled (quenched) to prevent subsequent reactions like dimerization.
-
Storage: Store purified liquid CTFE at low temperatures and in the absence of radical initiators (like light or certain impurities) to prevent slow dimerization or polymerization over time.
-
Visualizing the Main and Side Reaction Pathways
The following diagram illustrates the desired synthesis pathway from CFC-113 to CTFE versus the formation of common byproducts.
Caption: Reaction pathways in CTFE synthesis.
Q6: When using catalytic hydrodechlorination, my catalyst activity drops significantly over time. What is the cause and how can it be mitigated?
A6: Catalyst deactivation is a critical challenge in the continuous gas-phase hydrodechlorination of CFC-113. The primary mechanisms are typically coking and/or sintering of the active metal particles.[7][8][9]
-
Causality of Deactivation:
-
Coking: Carbonaceous deposits (coke) can form on the catalyst surface, physically blocking the active sites where the reaction occurs. This is often caused by side reactions or the decomposition of reactants/products at high temperatures.
-
Sintering: At elevated temperatures, the small metal particles (e.g., Palladium) dispersed on the support can migrate and agglomerate into larger particles. This reduces the active surface area of the catalyst, leading to a drop in activity.[8][9]
-
Poisoning: The hydrogen chloride (HCl) produced as a byproduct can, in some cases, react with the support or the metal, altering the catalyst's properties and leading to deactivation.
-
-
Troubleshooting & Mitigation Protocol:
-
Optimize Operating Temperature: Operate at the lowest temperature that still provides a good conversion rate. This is the most effective way to minimize both coking and sintering.
-
Control Feed Composition: Ensure the H₂/CFC-113 ratio is optimized. An improper ratio can sometimes accelerate coke formation.
-
Catalyst Design:
-
Support Material: The choice of support (e.g., activated carbon, alumina) can influence stability.
-
Promoters: The addition of a second or third metal (e.g., Cu, Fe) to a Pd catalyst can significantly enhance stability by mitigating coke formation and preventing oxidation of the active metal.[6]
-
-
Regeneration: Depending on the deactivation mechanism, some catalysts can be regenerated. Mild coking might be removed by a controlled oxidation (burn-off) cycle, but this must be done carefully to avoid damaging the catalyst through sintering.
-
Analytical Data Summary
Proper identification of impurities is crucial for troubleshooting. Gas Chromatography is the primary analytical tool.[3][4][10]
| Compound Name | Common Abbreviation | Typical Retention Time | Key Mass Spec Fragments (m/z) |
| Chlorotrifluoroethylene | CTFE | Reference Peak | 116, 81, 66 |
| 1,1,2-Trichloro-1,2,2-trifluoroethane | CFC-113 | Later than CTFE | 185, 151, 117, 101 |
| Dichlorotrifluoroethane | HCFC-123 | Later than CTFE | 152, 117, 85 |
| Trifluoroethylene | VF₃ / HFC-1123 | Earlier than CTFE | 82, 63, 31 |
| 1,2-Dichlorohexafluorocyclobutane | CTFE Dimer | Significantly later | 232, 131, 100, 93 |
Note: Retention times and fragment intensities are instrument-dependent. The table provides a general guide for identification.
Troubleshooting Workflow Diagram
This diagram provides a logical flow for diagnosing issues in CTFE synthesis.
Caption: Logical troubleshooting workflow for CTFE synthesis.
References
-
Boschet, F., & Ameduri, B. (2013). (Co)polymers of Chlorotrifluoroethylene: Synthesis, Properties, and Applications. Chemical Reviews, 114(2), 927–980. [Link]
- Method for synthesising trifluoroethylene from chlorotrifluoroethylene. (2016).
-
Methods for sampling and determining chlorotrifluoroethylene (CTFE) in air. (1984). PubMed. [Link]
-
A novel trimetallic Pd–Cu–Fe/AC catalyst for hydrogen-assisted dechlorination of CFC-113: enhancing catalytic activity and stability through intermetallic synergistic interactions. (2023). Catalysis Science & Technology. [Link]
-
Biotic and Abiotic Dehalogenation of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113): Implications for Bacterial Detoxification of Chlorinated Ethenes. (2019). Environmental Science & Technology. [Link]
-
Biotic and Abiotic Dehalogenation of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113): Implications for Bacterial Detoxification of Chlorinated Ethenes. (2019). ResearchGate. [Link]
-
Degradation of chlorofluorocarbon-113 under anaerobic conditions. (2019). ResearchGate. [Link]
-
Synthesis of poly(vinylidene fluoride–trifluoroethylene) via a controlled silyl radical reduction of poly(vinylidene fluoride–chlorotrifluoroethylene). (2018). RSC Publishing. [Link]
-
Effects of Solution Chemistry on the Dechlorination of 1,2,3-Trichloropropane by Zero-Valent Zinc. (2011). Environmental Science & Technology. [Link]
-
Progress in Catalytic Hydrodechlorination. (2021). MDPI. [Link]
-
Deactivation of Pd/C catalyst used in repeated batch hydrodechlorination of PCE. (2015). ResearchGate. [Link]
-
Deactivation of Pd/C catalysts in the hydrodechlorination of the chlorofluorocarbons CFC-115 and CFC-12. (2011). ResearchGate. [Link]
-
Deactivation of Pd/C catalysts in the hydrodechlorination of the chlorofluorocarbons CFC-115 and CFC-12. (2011). Sci-Hub. [Link]
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- 5. US9447003B2 - Method for synthesising trifluoroethylene from chlorotrifluoroethylene - Google Patents [patents.google.com]
- 6. A novel trimetallic Pd–Cu–Fe/AC catalyst for hydrogen-assisted dechlorination of CFC-113: enhancing catalytic activity and stability through intermetallic synergistic interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 9. sci-hub.ru [sci-hub.ru]
- 10. Methods for sampling and determining chlorotrifluoroethylene (CTFE) in air - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the yield and purity of fluorotrichloroethylene
Welcome to the technical support center for the synthesis and purification of fluorotrichloroethylene (ClFC=CCl₂). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important chemical intermediate. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Part 1: Synthesis Strategies & Yield Optimization (FAQs)
This section addresses common questions regarding the synthesis of fluorotrichloroethylene, with a focus on maximizing reaction efficiency and product yield.
Q1: What is the most common and scalable synthetic route to fluorotrichloroethylene?
The most prevalent industrial approach for synthesizing fluorinated ethylenes is through the catalytic fluorination of a chlorinated precursor using hydrogen fluoride (HF). For fluorotrichloroethylene (FTCE), the logical and widely referenced precursor is trichloroethylene (TCE). The fundamental reaction involves the substitution of a chlorine atom with a fluorine atom.
The reaction is typically performed in the vapor phase over a solid catalyst at elevated temperatures. The overall transformation can be represented as:
ClCH=CCl₂ + HF --[Catalyst]--> ClFC=CCl₂ + HCl
This method is advantageous due to the relatively low cost of starting materials like TCE and HF.[1][2] However, precise control over reaction conditions is critical to prevent side reactions and maximize the yield of the desired product.
Q2: How do I select the optimal catalyst for the fluorination of trichloroethylene?
Catalyst selection is paramount for both high conversion and selectivity. For vapor-phase fluorination reactions, chromium-based catalysts are the industry standard.
-
Active Component: The active species is typically a form of chromium fluoride. This can be prepared from various precursors, such as hydrated chromium fluoride or chromium trichloride.[3][4] Heating a hydrated chromium fluoride in the presence of oxygen can form a basic chromium fluoride, which has shown high efficacy.[3]
-
Catalyst Support: To improve stability, surface area, and performance, the active chromium species is often impregnated onto a high-surface-area support. Activated carbon derived from vegetable or petroleum sources is highly effective.[4]
-
Activation: The catalyst must be activated before use. This typically involves treating the chromium salt-impregnated support with a flow of anhydrous HF at elevated temperatures (e.g., >200 °C). This process converts the chromium precursor (like CrCl₃) into the active chromium trifluoride (CrF₃) species.[4]
The choice between different chromium formulations (e.g., oxyfluoride vs. trifluoride) can influence the reaction, and the specific preparation method outlined in patents like U.S. Pat. No. 2,745,886 is often a starting point for developing a robust catalytic system.[3][4]
Q3: What are the most critical reaction parameters to control for maximizing yield?
Optimizing yield is a balancing act between achieving high conversion of the starting material and minimizing the formation of undesirable byproducts.[5] The following parameters are critical:
| Parameter | Recommended Range | Rationale & Causality |
| Temperature | 200 - 400 °C | Temperature directly influences reaction rate. Too low, and the conversion will be poor. Too high, and you risk catalyst sintering, decomposition, and the formation of over-fluorinated byproducts. An optimal temperature range, often around 260-350°C, must be empirically determined for your specific catalyst and reactor setup.[1] |
| Pressure | Atmospheric to 18 atm (250 psig) | Higher pressures can sometimes increase throughput. However, some studies note that increased pressure may require longer contact times to achieve the same conversion, though it can also suppress the formation of certain undesired isomers.[4] The system pressure must be kept below a point that would cause condensation of reactants or products. |
| Reactant Molar Ratio (HF:TCE) | 3:1 to 10:1 | A stoichiometric excess of HF is necessary to drive the reaction forward and maintain catalyst activity by preventing coking. However, an extremely high excess can lead to the formation of di- and tri-fluorinated byproducts, reducing the selectivity for the desired monofluorinated product.[1] |
| Contact Time | 0.1 - 25 seconds | This is the residence time of the reactants in the catalyst bed. Shorter contact times may lead to incomplete conversion. Longer contact times increase the risk of side reactions and byproduct formation.[6] This parameter is highly dependent on the reactor geometry and catalyst activity. |
Q4: What are the common side reactions and how can they be minimized?
Low yield is often a direct result of side reactions.[7][8] In the synthesis of FTCE, the primary competing reactions are:
-
Over-fluorination: The desired product, FTCE, can react further with HF to produce dichlorodifluoroethylene isomers or even chlorotrifluoroethylene.
-
Mitigation: Use a lower reaction temperature, reduce the contact time, and avoid a very large excess of HF.
-
-
Under-fluorination (Incomplete Conversion): Unreacted TCE remains in the product stream.
-
Mitigation: Ensure the catalyst is fully active. Increase the reaction temperature or contact time cautiously. Verify the HF:TCE molar ratio is adequate.
-
-
Dehydrochlorination/Dehydrofluorination: At high temperatures, elimination of HCl or HF can lead to the formation of chloro- or fluoroacetylenes, which can polymerize and deactivate the catalyst (coking).
-
Mitigation: Maintain the reaction temperature within the optimal window. The presence of excess HF can help suppress these pathways.
-
-
Isomerization: Depending on the reaction mechanism, different isomers of fluorotrichloroethylene might form.
-
Mitigation: Catalyst choice and reaction temperature are key factors in controlling isomeric distribution.
-
A systematic approach, such as a Design of Experiments (DoE), is highly recommended to map the reaction landscape and identify the optimal conditions that maximize FTCE selectivity while maintaining high TCE conversion.
Part 2: Purification Strategies & Purity Enhancement (FAQs)
Achieving high purity is essential, especially for applications in pharmaceuticals and specialty materials. This section covers the removal of common impurities.
Q1: What are the typical impurities found in crude fluorotrichloroethylene?
The crude product stream from the reactor will invariably contain a mixture of components. The most common impurities include:
-
Unreacted Starting Materials: Trichloroethylene (TCE) and residual hydrogen fluoride (HF).
-
Reaction Byproducts: Hydrogen chloride (HCl) is the primary byproduct.
-
Over-fluorinated Products: Dichlorodifluoroethylenes, chlorotrifluoroethylene.
-
Isomers & Related Compounds: Other chlorinated hydrocarbons that may have been present in the TCE feed or formed through side reactions.[9]
Q2: What is the general workflow for purifying crude FTCE?
A multi-step purification train is required to isolate high-purity FTCE. The process generally follows these steps:
Caption: General workflow for FTCE synthesis and purification.
-
Neutralization (Scrubbing): The hot gas stream from the reactor is first cooled and then passed through a scrubber containing water and/or a dilute alkaline solution (e.g., NaOH or Ca(OH)₂). This crucial step removes the acidic byproducts HCl and unreacted HF.[10][11]
-
Drying: The neutralized organic stream is saturated with water and must be dried. This can be achieved by passing it through a column packed with a suitable desiccant, such as anhydrous calcium chloride or molecular sieves.
-
Distillation: Fractional distillation is the core purification technique.[9] It is often performed in two stages:
-
A "light ends" or "topping" column removes components more volatile than FTCE, primarily unreacted TCE.
-
A second "product" column separates the final, high-purity FTCE from any less volatile ("heavy") byproducts.
-
Q3: How can I separate impurities with very close boiling points to my product?
This is a common and difficult purification challenge. When standard fractional distillation is insufficient, advanced techniques are required:
-
Extractive Distillation: This involves adding a third component (a solvent) to the mixture, which alters the relative volatility of the components, making them easier to separate by distillation. The choice of solvent is critical and must be determined experimentally.
-
Liquid-Liquid Extraction: For certain impurities, a liquid extraction step prior to distillation can be effective. A patent for purifying tetrachloroethylene describes using a methanol-water mixture to selectively extract impurities like 1,1,2-trichloroethane.[12] A similar principle could be explored for FTCE if analogous impurities are present.
-
Adsorption: Passing the liquid or vaporized FTCE through a bed of a solid adsorbent, such as activated carbon or specific zeolites, can selectively remove trace impurities that are difficult to separate by distillation.[13]
Part 3: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during FTCE synthesis.
| Problem | Potential Causes | Recommended Actions & Solutions |
| Low or No Conversion of Trichloroethylene (TCE) | 1. Catalyst Deactivation: The catalyst may be poisoned or coked. 2. Incorrect Temperature: The reactor temperature is too low for the reaction to initiate. 3. Insufficient HF: The molar ratio of HF to TCE is too low. 4. Gas Flow Issues: Leaks in the system or blockages are preventing reactants from reaching the catalyst.[14] | 1. Regenerate/Replace Catalyst: Stop the reaction, purge with an inert gas like nitrogen, and attempt regeneration (e.g., controlled air burn-off followed by re-fluorination with HF) or replace the catalyst bed. 2. Verify & Increase Temperature: Check thermocouple calibration. Gradually increase the reactor temperature in 10-20 °C increments, allowing the system to stabilize at each step while monitoring conversion. 3. Check Flow Rates: Verify the mass flow controllers for both HF and TCE are calibrated and functioning correctly. Increase the HF flow to ensure an adequate molar excess. 4. Perform Leak Check: Pressurize the system with an inert gas (N₂) and check for pressure drops to identify and fix any leaks.[14] |
| Low Selectivity (High Levels of Over-fluorinated Byproducts) | 1. Temperature Too High: Excessive temperature drives further fluorination of the desired product. 2. Contact Time Too Long: The product spends too much time in the catalyst bed, allowing for subsequent reactions. 3. High HF:TCE Ratio: A very large excess of HF can promote over-fluorination. | 1. Reduce Temperature: Lower the reactor setpoint temperature in small increments and analyze the output to find the optimal balance between conversion and selectivity. 2. Increase Flow Rate: Increase the total molar flow rate of reactants (while maintaining the desired ratio) to reduce the residence time in the reactor. 3. Optimize HF Ratio: Methodically reduce the HF:TCE molar ratio, ensuring you do not drop so low that conversion suffers or coking begins. |
| Final Product is Acidic (Fails Neutrality Test) | 1. Inefficient Scrubbing: The capacity of the alkaline scrubber is exhausted, or the contact between the gas and the scrubbing solution is poor. 2. Carryover: Mist or droplets from the scrubber are being carried into the drying stage. | 1. Replenish Scrubber Solution: Replace the spent alkaline solution with a fresh batch. Ensure the scrubber design (e.g., packed column, bubble reactor) provides sufficient surface area for efficient neutralization. 2. Install a Demister: Place a mist eliminator pad between the scrubber outlet and the drying unit to prevent liquid carryover. |
| Persistent Impurities in Final Product (Post-Distillation) | 1. Azeotrope Formation: An impurity may form a constant boiling mixture with FTCE, making separation by simple distillation impossible. 2. Insufficient Distillation Efficiency: The distillation column may not have enough theoretical plates to achieve the desired separation. | 1. Analyze for Azeotropes: Use process simulation software or consult literature to determine if known azeotropes exist. If so, consider extractive distillation or an alternative purification method like adsorption.[13] 2. Improve Distillation: Increase the reflux ratio of the column. If purity targets are still not met, a column with more packing or trays (higher number of theoretical plates) is required. |
Part 4: Analytical Methods for Purity Assessment
Accurate analysis is non-negotiable for confirming product purity.
-
Primary Technique: Gas Chromatography (GC)
-
Principle: This is the workhorse method for analyzing volatile organic compounds. It separates components of a mixture based on their boiling points and interaction with the stationary phase of the GC column.
-
Column: A capillary column with a non-polar or mid-polarity stationary phase (e.g., HP-5, DB-1) is typically suitable for separating chlorinated and fluorinated hydrocarbons.
-
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons. For unambiguous identification of unknown impurity peaks, a Mass Spectrometer (MS) detector is essential.[15][16]
-
Purity Calculation: Purity is typically determined by area percent, where the peak area of the product is divided by the total area of all peaks in the chromatogram.[17]
-
-
Supporting Analyses
-
Karl Fischer Titration: Used to quantify trace amounts of water in the final product, ensuring it meets dryness specifications.
-
Acidity Test: A simple titration with a standardized base can be used to confirm the absence of residual HCl or HF.
-
Part 5: Experimental Protocol Example
Protocol: Lab-Scale Purification of Crude FTCE
This protocol assumes a starting mixture of FTCE, unreacted TCE, HCl, and HF.
-
Setup: Assemble a gas washing bottle (scrubber) filled with a 5% potassium hydroxide (KOH) solution. Connect the outlet of the scrubber to a drying tube filled with granular anhydrous calcium chloride. The outlet of the drying tube should lead to a cold trap immersed in a dry ice/acetone bath (-78 °C) to condense the organic products.
-
Neutralization & Drying: Slowly bubble the crude product gas stream from the reactor through the KOH scrubber. The flow rate should be slow enough to ensure complete reaction of the acidic gases. The neutralized gases will then pass through the drying tube.
-
Condensation: Collect the dried, neutralized organic vapors in the cold trap. The crude liquid product will consist mainly of FTCE and unreacted TCE.
-
Distillation Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or packed with Raschig rings) of at least 20 cm in length. The apparatus should include a thermometer to monitor the vapor temperature at the still head.
-
Fractional Distillation:
-
Gently heat the condensed liquid from the cold trap in the distillation flask.
-
Collect the first fraction that comes over at the boiling point of trichloroethylene (~87 °C). This is the "light ends" fraction.
-
Once the head temperature begins to rise, change the receiving flask.
-
Collect the main product fraction at the boiling point of fluorotrichloroethylene (~114-116 °C).
-
Stop the distillation when the temperature either rises significantly or when only a small volume of liquid remains in the distillation flask.
-
-
Analysis: Analyze all collected fractions and the distillation residue by GC-FID or GC/MS to determine the composition and calculate the purity of the main product fraction.
References
- Henne, A. L. (1956). Process for fluorinating aliphatic halohydrocarbons with a chromium fluoride catalyst and process for preparing the catalyst. U.S.
- Ruh, R. P., & Davis, R. A. (1972). Process for preparing trichlorotrifluoroethane and dichlorotetrafluoroethane. U.S.
-
Wikipedia contributors. (2024). Trichloroethylene. Wikipedia, The Free Encyclopedia. [Link]
- Aubry, J. M., & Despres, V. (2016). Method for synthesising trifluoroethylene from chlorotrifluoroethylene. U.S.
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Kasuga, K. (2022). Method for producing chlorotrifluoroethylene and trifluoroethylene. U.S. Patent Application US-2025206688-A1. [Link]
- Okano, S., & Fujii, T. (1971). Process for manufacturing trifluoroethylene. U.S.
-
Taylor, J. E., & Angelberger, P. (1993). Catalytic fluorination of trichloroethene by anhydrous hydrogen fluoride in the presence of fluorinated chromia under static conditions. Journal of Fluorine Chemistry, 64(1-2), 127-140. (Note: Specific details accessible via ResearchGate request). [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Trichloroethylene. [Link] (General production info available via NCBI Bookshelf summary). [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Tetrachloroethylene. [Link]
-
Reddit r/Chempros. (2023). What are some common causes of low reaction yields?. [Link]
-
U.S. Environmental Protection Agency. (2021). Analytical Method Summaries. [Link]
- Hooker Electrochemical Company. (1948). Purification of tetrachlorethylene. U.S.
- Ausimont S.P.A. (1992). Process for the preparation of 1,2-difluoro-ethylene and 1-chloro-1,2-difluoro-ethylene. U.S.
-
Delinsky, A. D., & Kissick, T. P. (2005). Analytical methods for the determination of trichloroethylene and its major metabolites. Biomedical Chromatography, 19(9), 647-658. [Link]
-
Sharma, P., et al. (2017). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine, 32(3), 230-234. [Link]
-
Agilent Technologies. (2016). Chemical Purity Analysis. [Link]
-
Reddit r/chemistry. (2016). Common ways to lose product and reduce yield?. [Link]
-
Wikipedia contributors. (2024). 1,1,2-Trichloro-1,2,2-trifluoroethane. Wikipedia, The Free Encyclopedia. [Link]
-
Schwall, A., et al. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Journal of Chemical Information and Modeling, 63(22), 6815-6825. [Link]
- European Patent Office. (2014). Method for purifying (e)-1-chloro-3,3,3-trifluoropropene. EP2796439A1.
-
Venkateswarlu, P. (1987). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 66(5), 1079-1083. [Link]
-
Agilent Technologies. The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS. [Link]
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- 4. US3632834A - Process for preparing trichlorotrifluoroethane and dichlorotetrafluoroethane - Google Patents [patents.google.com]
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Technical Support Center: Thermal Degradation Pathways of Fluorotrichloroethylene
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the thermal degradation of fluorotrichloroethylene (FTCE), also known as chlorotrifluoroethylene (CTFE). This guide provides in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and the fundamental scientific principles governing the behavior of FTCE under thermal stress. Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret your results accurately, and ensure the safety and integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermal degradation of FTCE, providing a solid foundation for your experimental design and data interpretation.
Q1: What are the primary degradation products of FTCE under thermal stress in an inert atmosphere?
A1: Under pyrolysis conditions in an inert atmosphere (e.g., nitrogen or argon), the thermal degradation of polychlorotrifluoroethylene (PCTFE) primarily yields the monomer, chlorotrifluoroethylene (CTFE).[1] However, further degradation of the monomer can occur at elevated temperatures. In a nitrogen atmosphere, decomposition products can include dichlorodifluoroethylene (CF2=CCl2), dichlorotetrafluorocyclobutane, and other chlorinated and fluorinated hydrocarbons.[1] The initiation of this degradation is often attributed to the homolytic cleavage of the C-Cl bond.
Q2: How does the presence of oxygen affect the thermal degradation pathways of FTCE?
A2: The presence of oxygen significantly alters the degradation pathway, leading to the formation of oxidized products. When heated in the presence of O₂, FTCE can decompose to form carbonyl fluoride (COF₂), which can subsequently hydrolyze to hydrogen fluoride (HF) and carbon dioxide (CO₂) in the presence of moisture. Other potential byproducts in an oxidative atmosphere include phosgene (COCl₂) and hydrogen chloride (HCl), both of which are highly toxic.
Q3: At what temperature does FTCE begin to decompose?
A3: The thermal stability of the polymer, PCTFE, is generally up to 250°C. Decomposition of PCTFE begins to occur at temperatures exceeding 310°C.[1] While specific data for the monomer is less common, it is important to note that thermal dimerization of chlorotrifluoroethylene to 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane can occur under thermal stress. Significant decomposition of the monomer to toxic fumes of fluorine and chlorine has been noted at higher temperatures (>250°C).
Q4: What are the primary safety concerns when conducting thermal degradation studies with FTCE?
A4: FTCE is a toxic and extremely flammable gas. The primary safety concerns are inhalation toxicity and the potential for explosive polymerization when heated.[2] Its thermal decomposition can generate highly toxic and corrosive byproducts, including hydrogen fluoride (HF), hydrogen chloride (HCl), and phosgene (COCl₂).[2][3] Therefore, all experiments must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and, in case of inadequate ventilation, respiratory protection.[3] All equipment should be properly grounded to prevent static discharge, and explosion-proof equipment should be used.
Q5: What analytical techniques are most suitable for identifying and quantifying the degradation products of FTCE?
A5: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful and widely used technique for the analysis of FTCE degradation products.[4][5][6][7] This method allows for the thermal decomposition of the sample in a controlled environment, followed by the separation and identification of the resulting volatile compounds. For the quantification of specific products, calibration with authentic standards is necessary. Fourier Transform Infrared Spectroscopy (FTIR) can also be a valuable tool for identifying gaseous degradation products, such as HF, HCl, CO, and CO₂.[8][9]
Section 2: Troubleshooting Guide
This section is designed to help you navigate common experimental challenges you may encounter during your research.
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Inconsistent Degradation Rates | 1. Temperature Fluctuations: Inconsistent heating profiles will lead to variable reaction rates. 2. Inconsistent Sample Size/Concentration: Variations in the amount of FTCE introduced into the reactor will affect the observed degradation rate. 3. Reactor Surface Effects: The material and condition of the reactor walls can have catalytic or inhibitory effects on the degradation process. | 1. Calibrate and monitor your heating system: Ensure your furnace or oven provides a stable and reproducible temperature profile. Use a calibrated thermocouple placed close to the reaction zone. 2. Standardize sample loading: Use a precise method for introducing your sample, such as a calibrated gas-tight syringe for gaseous samples or a microbalance for liquid samples, to ensure consistent starting concentrations. 3. Reactor Conditioning: Before starting a series of experiments, consider conditioning the reactor by running it at the experimental temperature with an inert gas flow to ensure the surface is stable and passivated. The use of quartz or other inert materials for the reactor is recommended. |
| Unexpected Peaks in GC/MS Analysis | 1. Contamination: Contaminants can be introduced from the carrier gas, the injection system, or the sample itself. 2. Secondary Reactions: Primary degradation products may undergo further reactions to form more complex molecules. 3. Reactor Material Interference: The reactor material may react with FTCE or its degradation products at high temperatures. | 1. Verify system cleanliness: Run a blank analysis (injecting only the carrier gas) to check for system contamination. Ensure high-purity carrier gas and use appropriate gas purifiers.[10][11] 2. Vary experimental conditions: Analyze samples at different temperatures and residence times. Lower temperatures and shorter residence times may favor the formation of primary degradation products and help in elucidating reaction pathways. 3. Use inert reactor materials: Quartz is a common choice for pyrolysis reactors due to its relative inertness. However, at very high temperatures, reactions with quartz can still occur, potentially forming silicon tetrafluoride (SiF₄).[12] |
| Poor Peak Shape or Resolution in GC | 1. Column Overload: Injecting too much sample can lead to broad, tailing peaks. 2. Improper GC Method: The temperature program, carrier gas flow rate, or column type may not be optimized for the separation of halogenated compounds. 3. Active Sites in the System: Active sites in the injector liner or the column can cause peak tailing, especially for polar degradation products like HF and HCl. | 1. Optimize injection volume: Reduce the amount of sample injected or use a higher split ratio. 2. Method Development: Use a column specifically designed for the analysis of volatile halogenated hydrocarbons. Optimize the GC oven temperature program to ensure good separation of all expected products. 3. Use inert components: Employ a deactivated injector liner and a column with a highly inert stationary phase. Consider derivatization of acidic products if they are of primary interest and difficult to chromatograph directly. |
| Safety System Alarms (e.g., HF detector) | 1. Leaks in the experimental setup: Even small leaks can release hazardous degradation products into the laboratory environment. 2. Inadequate trapping of corrosive byproducts: The scrubbing or trapping system for acidic gases may be overwhelmed or inefficient. | 1. Perform a thorough leak check: Before heating, pressurize the system with an inert gas and use an electronic leak detector or a soap solution to check all fittings and connections. 2. Ensure efficient scrubbing: Use a robust scrubbing system, such as a bubbler with a suitable basic solution (e.g., sodium hydroxide or potassium hydroxide), to neutralize acidic gases like HF and HCl. Ensure the scrubbing solution is fresh and has sufficient capacity for the expected amount of acidic byproducts. |
Section 3: Experimental Protocol: Gas-Phase Pyrolysis of Fluorotrichloroethylene
This protocol provides a general framework for conducting a gas-phase pyrolysis study of FTCE. It should be adapted to your specific research objectives and available equipment.
3.1. Materials and Equipment
-
Fluorotrichloroethylene (lecture bottle or cylinder)
-
High-purity inert gas (Nitrogen or Argon)
-
Pyrolysis reactor (e.g., quartz tube furnace)
-
Temperature controller and thermocouple
-
Mass flow controllers
-
Heated transfer lines
-
Gas chromatograph with a mass spectrometer detector (GC/MS)
-
Appropriate GC column for halogenated compounds
-
Gas-tight syringes
-
Scrubbing system for acidic gases
-
Personal Protective Equipment (PPE)
3.2. Experimental Workflow
Caption: Experimental workflow for FTCE pyrolysis.
3.3. Step-by-Step Procedure
-
System Preparation:
-
Assemble the pyrolysis system, ensuring all connections are secure.
-
Perform a thorough leak check of the entire system using an inert gas and a leak detector.
-
Purge the system with a high-purity inert gas for at least 30 minutes to remove any residual air and moisture.
-
Heat the pyrolysis reactor to the desired temperature and allow it to stabilize.
-
-
Sample Introduction:
-
Prepare a gaseous mixture of FTCE in the inert carrier gas using mass flow controllers to achieve the desired concentration.
-
Introduce the gas mixture into the pre-heated pyrolysis reactor at a controlled flow rate.
-
-
Pyrolysis and Product Collection:
-
Allow the gas mixture to pass through the heated zone of the reactor for a defined residence time.
-
The effluent from the reactor, containing unreacted FTCE and its degradation products, is directed through a heated transfer line to the injection port of the GC/MS.
-
-
Analysis:
-
The degradation products are separated on the GC column and detected by the mass spectrometer.
-
Acquire the chromatogram and mass spectra for data analysis.
-
-
Data Interpretation:
-
Identify the degradation products by comparing their mass spectra with a library (e.g., NIST) and, if possible, by running authentic standards.
-
Quantify the products by integrating the peak areas and using calibration curves.
-
-
System Shutdown and Safety:
-
After the experiment, stop the flow of FTCE and continue to purge the system with inert gas while the reactor cools down.
-
Ensure that all exhaust gases are passed through a scrubbing system to neutralize any toxic and corrosive byproducts.
-
Section 4: Degradation Pathway Visualization
The thermal degradation of fluorotrichloroethylene is a complex process involving multiple competing pathways. The following diagram illustrates a plausible degradation pathway based on available literature.
Sources
- 1. Synthesis of Tetrafluoroethylene from the Pyrolysis of Chlorodifluoromethane in the Presence of Steam (Journal Article) | ETDEWEB [osti.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. Phase 2 - Plastics2Olefins [plastics2olefins.eu]
- 5. Thermal Desorption GCMS | Contaminant analysis | EAG [eag.com]
- 6. Pyrolysis Behavior, Kinetic Analysis, and Biochar Production from Waste Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. Thermal desorption - gas chromatography - mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. icheme.org [icheme.org]
- 11. fluoropolymers.eu [fluoropolymers.eu]
- 12. asu.elsevierpure.com [asu.elsevierpure.com]
Technical Support Center: Preventing Unwanted Polymerization of Fluorotrichloroethylene
Welcome to the technical support center for the handling and stabilization of fluorotrichloroethylene (CTFE). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting protocols to prevent the unwanted polymerization of this highly reactive monomer. Uncontrolled polymerization can compromise experimental results, damage equipment, and pose significant safety risks. This resource provides in-depth, field-proven insights to ensure the stability and purity of your fluorotrichloroethylene.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists encounter regarding the stabilization of fluorotrichloroethylene.
Q1: What causes fluorotrichloroethylene to polymerize unintentionally?
A1: The polymerization of fluorotrichloroethylene is a free-radical process initiated by energy input or contaminants. The primary triggers for unwanted polymerization in a laboratory setting include:
-
Heat: Elevated temperatures provide the activation energy for polymerization to begin.
-
Sunlight/UV Light: UV radiation can generate free radicals, initiating the polymerization chain reaction.
-
Oxygen: While seemingly counterintuitive, oxygen can form peroxides that, upon decomposition, generate radicals that initiate polymerization.
-
Impurities: Contaminants such as moisture, rust, or other reactive chemicals can act as catalysts or sources of radicals.
Q2: My fluorotrichloroethylene has a yellowish tint. Is it still usable?
A2: A yellowish discoloration is an early indicator of partial polymerization and the formation of oligomers. While the monomer may not be fully polymerized, its purity is compromised, which can significantly impact downstream applications. It is strongly recommended to safely dispose of discolored fluorotrichloroethylene and begin your experiment with a fresh, properly stabilized batch.
Q3: Can I use fluorotrichloroethylene without a stabilizer for my experiment?
A3: Using unstabilized fluorotrichloroethylene is extremely hazardous and strongly discouraged. The monomer is highly susceptible to spontaneous and potentially explosive polymerization.[1] Even in the absence of obvious initiators, polymerization can occur. Always ensure your fluorotrichloroethylene is adequately stabilized, especially during storage and handling.
Q4: What are the most common stabilizers for fluorotrichloroethylene?
A4: Terpene-based compounds are widely used as polymerization inhibitors for fluorinated olefins like fluorotrichloroethylene.[2] These compounds, such as d-limonene and α-terpinene, are effective free-radical scavengers. They can also react with and neutralize oxygen, preventing the formation of peroxide initiators.[2]
Q5: How do I know if the stabilizer in my fluorotrichloroethylene is still effective?
A5: The effectiveness of the stabilizer depletes over time, especially with exposure to air or high temperatures. It is crucial to monitor the concentration of the stabilizer, particularly for older batches of monomer. A specialized analytical method involving UV-spectrophotometry after reaction with sulfuric acid can be used to determine the concentration of terpene inhibitors.[3] Alternatively, gas chromatography can be employed to analyze for the presence of the stabilizer and any early signs of oligomer formation.[4]
Troubleshooting Unwanted Polymerization
This section provides a systematic approach to identifying and resolving issues related to the premature polymerization of fluorotrichloroethylene.
Visual Inspection Guide
| Observation | Potential Cause | Recommended Action |
| Clear, colorless liquid | Normal, properly stabilized monomer. | Proceed with your experiment, ensuring adherence to safe handling procedures. |
| Faint yellow tint | Early-stage oligomerization. Stabilizer may be depleted. | Do not use. Safely dispose of the material according to your institution's guidelines. |
| Cloudiness or turbidity | Formation of insoluble polymer particles. | Immediately cease use. The material is undergoing active polymerization. Follow emergency procedures for runaway reactions if necessary. |
| Increased viscosity or gel formation | Advanced polymerization. | DANGER: High risk of runaway reaction. Do not attempt to move or handle the container. Evacuate the area and contact your institution's safety officer immediately. |
| Bulging or deformation of the container | Significant pressure buildup from polymerization exotherm. | EXTREME DANGER: Imminent risk of container rupture. Immediately evacuate the area and trigger emergency protocols. |
Troubleshooting Scenarios
Scenario 1: You observe a yellowing of your fluorotrichloroethylene during storage.
-
Question: What is the immediate course of action?
-
Answer: Isolate the container in a well-ventilated area, away from heat and ignition sources. Do not attempt to use the material.
-
-
Question: What could have caused this?
-
Answer: This is likely due to gradual stabilizer depletion, allowing for slow polymerization. This can be accelerated by improper storage conditions, such as exposure to light or elevated temperatures.
-
-
Question: How can I prevent this in the future?
-
Answer: Always store fluorotrichloroethylene in a cool, dark, and well-ventilated area.[4] Ensure the container is properly sealed to minimize contact with air. Regularly monitor the stabilizer concentration in long-term storage.
-
Scenario 2: You suspect polymerization is occurring during your reaction.
-
Question: What are the signs of polymerization in a reaction vessel?
-
Answer: Unexplained temperature increases (exotherms), unexpected pressure changes, and visible changes in the reaction mixture such as cloudiness or increased viscosity.
-
-
Question: What should I do if I suspect a runaway reaction?
-
Question: How can I differentiate between a desired reaction and unwanted polymerization?
-
Answer: Establish a baseline thermal profile for your intended reaction. Any significant deviation from this profile could indicate a side reaction, such as polymerization. Online monitoring of viscosity or turbidity can also provide early warnings.
-
Experimental Protocols
Protocol 1: Quantitative Analysis of Terpene Stabilizer Concentration
This protocol is adapted from methods used for similar fluorinated monomers and provides a reliable way to assess stabilizer levels.[3]
Principle: Terpene stabilizers react with concentrated sulfuric acid to form colored compounds that can be quantified using UV-Vis spectrophotometry.
Materials:
-
Fluorotrichloroethylene sample
-
Concentrated sulfuric acid (97%)
-
Gas-tight syringe
-
Gas absorption flask
-
UV-Vis spectrophotometer
Procedure:
-
Carefully place 7 mL of concentrated sulfuric acid into a gas absorption flask.
-
Using a calibrated mass flow controller, bubble a known volume of gaseous fluorotrichloroethylene through the sulfuric acid at a controlled rate (e.g., 3 L/min for 20 minutes). The terpenes will be absorbed into the acid.
-
Allow the sulfuric acid solution to stand for a consistent period (e.g., 30 minutes) to ensure complete color development.
-
Measure the absorbance of the sulfuric acid solution at approximately 320 nm using a UV-Vis spectrophotometer.
-
Compare the absorbance to a pre-established calibration curve prepared with known concentrations of the specific terpene stabilizer in sulfuric acid to determine the concentration in your sample.
Protocol 2: Detection of Early-Stage Polymerization by GC-MS
Principle: Gas chromatography-mass spectrometry (GC-MS) can separate and identify volatile and semi-volatile compounds. The presence of dimers, trimers, and other low-molecular-weight oligomers of fluorotrichloroethylene is a direct indicator of incipient polymerization.
Materials:
-
Fluorotrichloroethylene sample
-
Gas-tight syringe
-
GC-MS system with a suitable capillary column (e.g., a low-polarity column)
Procedure:
-
Carefully collect a gaseous sample of the fluorotrichloroethylene using a gas-tight syringe.
-
Inject the sample into the GC-MS system.
-
Run a temperature-programmed analysis to separate compounds with different boiling points.
-
Monitor the mass spectrometer for the characteristic mass fragments of fluorotrichloroethylene oligomers.
-
The presence of peaks at higher retention times than the monomer, with mass spectra corresponding to multiples of the monomer's molecular weight, confirms the presence of oligomers.
Visualization of Key Concepts
Mechanism of Unwanted Polymerization and Stabilization
Caption: Free-radical polymerization and the role of stabilizers.
Troubleshooting Logic Flow
Caption: Decision-making process for handling fluorotrichloroethylene.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Fluororubber utilizing Chlorotrifluoroethylene. BenchChem.
- BenchChem. (2025). Application Note: High-Resolution Purity Analysis of Chlorotrifluoroethylene (CTFE)
- U.S. Patent 5,652,147. (1997). Method of measuring concentration of polymerization inhibitor contained in fluorine-containing olefinic monomer and method of polymerizing fluorine-containing olefinic monomer comprising the measurement method.
- BenchChem. (2025). Application Notes and Protocols for Emulsion Polymerization of Chlorotrifluoroethylene (CTFE). BenchChem.
- ARIA. (2000).
- Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories.
- Tecnosintesi SpA. Additives and Stabilizers.
- NOAA. TRIFLUOROCHLOROETHYLENE. CAMEO Chemicals.
- AIDIC. (2014). Emergency Runaway Reaction - What Precedes?
- Wiley Online Library. (2023).
- Anton Paar. How to measure viscosity.
- Royal Society of Chemistry. (2015). Synthesis and microstructural characterization of poly(chlorotrifluoroethylene-co-vinylidene chloride) copolymers. Polymer Chemistry.
- Wikipedia. Chlorotrifluoroethylene.
- IChemE. (1992).
- Frontiers in Materials. (2022). Preparation and Modification of High-Performance Polychlorotrifluoroethylene Through Physical Blending.
- ResearchGate. (2015). Synthesis and Microstructural Characterization of Poly(chlorotrifluoroethylene-co-vinylidene chloride) Copolymers.
- U.S. Patent 2,981,760. (1961). Method of stabilizing trichloroethylene and stabilizing composition therefor.
- PubMed. (2023). Method development for thermal desorption-gas chromatography-tandem mass spectrometry (TD-GC-MS/MS)
- AIMS Press. (2023). Influence of chlorotrifluoroethylene on crystal structure and polymer dynamics of poly(vinylidenefluoride-co-chlorotrifluoroethylene) antibacterial copolymers.
- ResearchGate. (2015). Radical copolymerizations of chlorotrifluoroethylene (CTFE) with vinylidene chloride (VDC)
- LCGC International. (2021). A Quick Approach to Screen Oligomers from Extractables Studies Using Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (LC–QTOF-MS).
- ioMosaic Corporation. (2020). Polymerization Modeling for Emergency Relief Systems.
- MDPI. (2023). Research on Viscous Dissipation Index Assessment of Polymer Materials Using High-Frequency Focused Ultrasound.
- PSL Rheotek. Viscosity Testing.
- National Institutes of Health. (2023). Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS)
- LCGC International. (2023). The Role of SPME Combined with GC–MS for PFAS Analysis.
- Dairy Foods Magazine. (2005).
- U.S. Patent 10,752,716 B2. (2020). Copolymers and terpolymers based on chlorotrifluoroethylene and vinyl chloride and uses thereof.
- PubChem. Chlorotrifluoroethylene.
- MDPI. (2021).
Sources
- 1. researchgate.net [researchgate.net]
- 2. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 3. US5652147A - Method of measuring concentration of polymerization inhibitor contained in fluorine-containing olefinic monomer and method of polymerizing fluorine-containing olefinic monomer comprising the measurement method - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. icheme.org [icheme.org]
Technical Support Center: Navigating the Scale-Up of Chlorotrifluoroethylene (CTFE) Production
Welcome to the technical support center for the production of chlorotrifluoroethylene (CTFE). This resource is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to pilot or industrial-scale production of this critical fluorinated monomer. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical, field-proven insights. Our goal is to empower you to anticipate and overcome the challenges inherent in scaling up CTFE production, ensuring a safe, efficient, and successful process.
Troubleshooting Guide: From Benchtop to Production
Scaling up any chemical synthesis introduces complexities that may not be apparent at the laboratory scale. The following section addresses specific issues you may encounter during the scale-up of CTFE production, providing potential causes and actionable solutions.
Issue 1: Runaway Exothermic Reaction and Poor Temperature Control
Symptoms:
-
A rapid, uncontrolled increase in reactor temperature.
-
Pressure buildup exceeding safety limits.
-
Inconsistent product quality and increased by-product formation.
Causality: The primary commercial synthesis of CTFE, the dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) with zinc, is an exothermic reaction. When scaling up, the reactor's volume increases by the cube of its radius, while the heat transfer surface area only increases by the square of the radius.[1] This disparity can lead to insufficient heat removal, causing the reaction to accelerate uncontrollably, a phenomenon known as a thermal runaway.[2]
Solutions:
-
Enhanced Heat Management:
-
Reactor Design: Ensure the production-scale reactor has a high surface-area-to-volume ratio. Consider using a continuous stirred-tank reactor (CSTR) or a tubular flow reactor, which offer better heat transfer compared to large batch reactors.[3]
-
Cooling Systems: Implement a robust cooling system with sufficient capacity to handle the maximum heat output of the reaction. This may include cooling jackets, internal cooling coils, or external heat exchangers.[4]
-
Controlled Reagent Addition: Instead of adding all reactants at once, use a semi-batch process where one of the reactants is added gradually. This allows you to control the reaction rate and, consequently, the heat generation.[1]
-
-
Kinetic Analysis:
-
Differential Scanning Calorimetry (DSC): Before scaling up, perform DSC analysis to determine the reaction's heat flow and adiabatic temperature rise. This data is crucial for designing an adequate cooling system.[4]
-
Reaction Rate Studies: Understand how temperature, concentration, and mixing affect the reaction rate to predict and control the process at a larger scale.
-
Issue 2: Inconsistent Product Yield and Purity
Symptoms:
-
Lower than expected yield of CTFE.
-
High levels of impurities and by-products in the final product.
-
Variability between batches.
Causality: Inconsistent yield and purity on a larger scale can stem from several factors, including inefficient mixing, localized hotspots, and improper stoichiometric ratios of reactants. By-products such as chlorodifluoroethylene, trifluoroethylene, and CTFE dimers can form under suboptimal conditions.[5]
Solutions:
-
Process Optimization:
-
Mixing Efficiency: Ensure vigorous and uniform mixing within the reactor to maintain homogeneity and prevent localized temperature gradients. The type of agitator and its speed are critical parameters to optimize during scale-up.[4]
-
Continuous Processing: Transitioning from a batch to a continuous process can significantly improve consistency. A continuous process maintains a steady state, leading to a more uniform product quality.[6][7]
-
Stoichiometric Control: Implement precise dosing systems for reactants to maintain the optimal molar ratios throughout the production run.
-
-
Purification Protocol:
-
Multi-Stage Purification: A robust purification train is essential for achieving high-purity CTFE. This typically involves:
-
Washing the crude product with sulfuric acid to remove ether by-products.
-
Passing the gas through an alumina column to eliminate water and hydrochloric acid.
-
Final purification via fractional distillation to separate CTFE from unreacted starting materials and other halogenated by-products.[5]
-
-
Issue 3: Catalyst Deactivation (for Catalytic Hydrodechlorination Route)
Symptoms:
-
A gradual or rapid decrease in the conversion of CFC-113.
-
A shift in product selectivity, favoring by-products.
-
Increased pressure drop across the catalyst bed.
Causality: For alternative, more environmentally friendly synthesis routes like catalytic hydrodechlorination, catalyst deactivation is a significant challenge.[8] Deactivation can occur through several mechanisms, including:
-
Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites.[9]
-
Sintering: Agglomeration of metal particles at high temperatures, reducing the active surface area.[9]
-
Poisoning: Irreversible adsorption of impurities from the feed stream onto the catalyst's active sites.[10]
Solutions:
-
Catalyst Management and Regeneration:
-
Feed Purification: Ensure the feedstock (CFC-113 and hydrogen) is free of impurities that could poison the catalyst.
-
Optimized Operating Conditions: Operate the reactor within the catalyst's recommended temperature and pressure ranges to minimize sintering and coking.
-
Regeneration Cycles: Implement a catalyst regeneration protocol. For coke removal, this typically involves a controlled oxidation of the carbon deposits.[11] The frequency of regeneration will depend on the rate of deactivation.
-
-
Catalyst Selection:
-
Robust Catalyst Formulations: Work with catalyst manufacturers to select a catalyst with high stability and resistance to deactivation under your specific process conditions. Catalysts with promoters that inhibit sintering or coking can extend the operational lifetime.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up CTFE production?
A1: The primary safety concerns are:
-
Toxicity: CTFE is toxic if inhaled, and exposure can cause respiratory irritation, dizziness, and other nervous system effects.[12][13] All operations should be conducted in a well-ventilated area, preferably within a closed system.[14]
-
Flammability: CTFE is an extremely flammable gas.[13] Strict control of ignition sources, proper grounding of equipment to prevent static discharge, and the use of explosion-proof equipment are mandatory.[11][14]
-
Exothermic Reaction: As detailed in the troubleshooting guide, the potential for a thermal runaway is a major hazard that must be managed through proper reactor design and control systems.[4][5]
-
Handling Pressurized Gas: CTFE is often handled as a liquefied gas under pressure, which introduces risks associated with high-pressure systems.[12]
Q2: What personal protective equipment (PPE) is required for handling CTFE?
A2: Appropriate PPE includes:
-
Respiratory Protection: In areas with potential exposure, a self-contained breathing apparatus (SCBA) or a supplied-air respirator is necessary.[13]
-
Eye and Face Protection: Chemical-resistant goggles and a face shield are required.[13]
-
Skin Protection: Wear chemical-resistant gloves and protective clothing. In case of contact with liquid CTFE, there is a risk of frostbite.[12][13]
Q3: How should I manage the zinc chloride waste stream from the primary synthesis route?
A3: The zinc chloride generated is a hazardous waste and must be managed according to local regulations.[14][15] Options for management include:
-
Hazardous Waste Disposal: Collection and disposal at a licensed hazardous waste facility.[16]
-
Recycling and Recovery: Zinc chloride can be recovered from the waste stream and recycled for other industrial applications, such as in galvanizing or as a catalyst.[17] This is often a more sustainable and cost-effective approach. The recovery process may involve neutralization and precipitation.[15]
Q4: Is a batch or continuous process better for scaling up CTFE production?
A4: While batch processes are common at the laboratory scale, a continuous process is generally preferred for industrial-scale production of CTFE for several reasons:[6][18]
-
Improved Heat Management: Continuous reactors, particularly tubular reactors, have a much higher surface-area-to-volume ratio, allowing for more efficient heat removal.[3]
-
Consistent Product Quality: Continuous processes operate at a steady state, which leads to more consistent product quality and purity.[7]
-
Increased Safety: The smaller volume of reactants at any given time in a continuous reactor reduces the risk associated with a potential thermal runaway.[3]
-
Higher Throughput: Continuous processes are designed for uninterrupted operation, leading to higher production volumes over time.[19]
A U.S. patent describes a continuous process using multiple stirred tank reactors in series for the industrial-scale production of CTFE.[6]
Q5: What analytical methods are recommended for quality control during CTFE production?
A5: Robust quality control is essential for ensuring the final product meets specifications.[20][21] Recommended analytical methods include:
-
Gas Chromatography (GC): GC is the primary method for determining the purity of CTFE and quantifying impurities and by-products. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.[8][20]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR can be used for the identification of functional groups and to confirm the structure of the product.[20]
-
Karl Fischer Titration: This method is used to determine the water content in the final product, as moisture can be a critical impurity in many applications.[20]
Visualizations and Protocols
Experimental Workflow: Purification of Chlorotrifluoroethylene
Caption: A typical multi-stage purification process for crude chlorotrifluoroethylene (CTFE).[5]
Troubleshooting Logic for Runaway Exothermic Reactions
Caption: A decision tree for troubleshooting uncontrolled exothermic reactions during CTFE scale-up.
Protocol: Laboratory-Scale Synthesis of CTFE via Dechlorination
Objective: To synthesize chlorotrifluoroethylene (CTFE) from 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) using zinc powder.
Materials:
-
1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113)
-
Zinc powder
-
Anhydrous methanol
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Cold trap (e.g., dry ice/acetone bath)
Procedure:
-
Set up a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. The outlet of the reflux condenser should be connected to a cold trap to collect the gaseous product.
-
In the flask, prepare a slurry of zinc powder in anhydrous methanol.
-
Heat the slurry to a gentle reflux with vigorous stirring.
-
Add CFC-113 dropwise from the dropping funnel into the refluxing slurry. The reaction is exothermic, so control the addition rate to maintain a steady reflux.[8]
-
The gaseous CTFE product will pass through the reflux condenser and be collected in the cold trap.
-
Monitor the reaction by taking small aliquots from the reaction mixture and analyzing them by gas chromatography to track the consumption of CFC-113.
-
Once the reaction is complete, cool the flask. The zinc chloride by-product will remain in the methanol solution.
-
The collected crude CTFE in the cold trap can then be purified as described in the purification workflow.
Safety Note: This reaction should be performed in a well-ventilated fume hood. All glassware should be inspected for defects before use. Appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves, must be worn.
References
Sources
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- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
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- 5. noahchemicals.com [noahchemicals.com]
- 6. US5124494A - Continuous process for preparing chlorotrifluoroethylene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
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- 14. Disposal Measures for Zinc Chloride [coastalzinc.com]
- 15. Industrial Use and Disposal Measures of Zinc Chloride [coastalzinc.com]
- 16. 3 Ways To Safely Dispose of Zinc Chloride [postapplescientific.com]
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- 18. Batch vs. Continuous | AIChE [aiche.org]
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Technical Support Center: Monitoring Fluorotrichloroethylene Reaction Kinetics
Welcome to the Technical Support Center for analytical techniques focused on monitoring fluorotrichloroethylene (FTCE) reaction kinetics. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental challenges. Here, we move beyond simple procedural lists to explain the fundamental principles behind experimental choices, ensuring a robust and self-validating approach to your kinetic studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when setting up and running kinetic analyses of FTCE reactions.
FAQ 1: Which analytical technique is most suitable for real-time monitoring of FTCE polymerization?
Answer: The most suitable technique depends on the specific reaction conditions (e.g., solvent, concentration, temperature) and the information required. However, for real-time monitoring, in-situ Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful options.
-
In-situ FTIR Spectroscopy: This technique is highly effective for monitoring the disappearance of the C=C bond in the FTCE monomer and the appearance of C-C single bonds in the polymer backbone.[1][2][3] Modern FTIR spectrometers equipped with attenuated total reflection (ATR) probes can be directly inserted into the reaction vessel, providing continuous data without the need for sampling.[2] This minimizes disturbances to the reaction and allows for the tracking of fast kinetics.[4]
-
NMR Spectroscopy: ¹⁹F NMR is particularly advantageous for studying fluorinated compounds like FTCE.[5][6][7] The fluorine nucleus is highly sensitive and has a wide chemical shift range, providing excellent signal dispersion and resolution.[5][7] By monitoring the change in the chemical shift of the fluorine atoms as the monomer is incorporated into the polymer, one can accurately determine reaction rates.[6][8][9] Online NMR systems that can flow the reaction mixture through the spectrometer are also available for real-time analysis.[10]
FAQ 2: How can I quantify the concentration of unreacted FTCE monomer in my reaction mixture?
Answer: Gas Chromatography (GC) is a robust and widely used technique for the quantitative analysis of volatile compounds like FTCE.
-
Gas Chromatography (GC): Coupled with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers excellent separation and quantification capabilities.[11][12][13][14] To perform a quantitative analysis, you will need to create a calibration curve using standards of known FTCE concentrations. By comparing the peak area of the FTCE in your sample to the calibration curve, you can determine its concentration. Headspace GC can be particularly useful for analyzing residual monomer in a polymer matrix.[15]
FAQ 3: My kinetic data from FTIR analysis is noisy. What are the potential causes and solutions?
Answer: Noisy FTIR data can arise from several factors. Here are some common causes and troubleshooting steps:
-
Inadequate Mixing: If the reaction mixture is not homogenous, the ATR probe may be sampling a region with a non-representative concentration, leading to fluctuations in the signal. Ensure vigorous and consistent stirring throughout the reaction.
-
Bubble Formation: The formation of bubbles on the surface of the ATR crystal can scatter the infrared beam and introduce noise. Degassing your solvents and reactants before starting the reaction can help. If bubbles form during the reaction, temporarily stopping and restarting the stirring may dislodge them.
-
Changes in Refractive Index: As the polymerization proceeds, the refractive index of the reaction medium will change, which can affect the ATR signal. This is a more complex issue that may require advanced data processing techniques to correct for.
-
Instrumental Instability: Ensure the FTIR spectrometer is properly warmed up and that the laboratory environment is stable in terms of temperature and humidity.
FAQ 4: I am observing unexpected side products in my GC-MS analysis. How can I identify them?
Answer: The mass spectrometer (MS) is your primary tool for identifying unknown compounds.
-
Mass Spectral Library Search: The fragmentation pattern of a compound in the mass spectrometer is like a fingerprint. By comparing the mass spectrum of your unknown peak to a spectral library (e.g., NIST), you can often identify the compound or at least its class.
-
High-Resolution Mass Spectrometry (HRMS): If a library search is inconclusive, HRMS can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the unknown compound.
-
Understanding Reaction Mechanisms: Consider the possible side reactions that could occur under your experimental conditions. For example, reactions of halogenated ethylenes can sometimes involve elimination or rearrangement pathways.[16][17][18][19][20] Knowledge of these potential mechanisms can help you propose structures for the observed side products.
Section 2: Troubleshooting Guides
This section provides a more detailed, problem-solution format for specific issues you may encounter.
Troubleshooting Guide 1: Gas Chromatography (GC) Analysis
| Problem | Possible Cause(s) | Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample. 2. Active Sites on the Column: The column may have active sites that interact with the analyte. 3. Incompatible Solvent: The injection solvent may not be compatible with the stationary phase. | 1. Dilute the sample or reduce the injection volume. 2. Use a deactivated column or a column with a different stationary phase. 3. Choose a solvent that is more compatible with your column. |
| Inconsistent Retention Times | 1. Fluctuations in Carrier Gas Flow Rate: A leak in the system or a faulty flow controller. 2. Temperature Fluctuations: The oven temperature is not stable. 3. Column Degradation: The stationary phase is degrading. | 1. Check for leaks using an electronic leak detector. Verify the flow controller is functioning correctly. 2. Ensure the GC oven is properly calibrated and maintaining a stable temperature. 3. Replace the column. |
| Low Sensitivity | 1. Leak in the Injection Port: The sample is not being efficiently transferred to the column. 2. Detector Not Optimized: The detector settings are not optimal for your analyte. 3. Sample Degradation in the Injector: The injector temperature is too high. | 1. Check the septum and ferrules for leaks. 2. Optimize detector parameters such as temperature, gas flow rates (for FID), or ionization energy (for MS). 3. Lower the injector temperature. |
Troubleshooting Guide 2: In-situ FTIR Spectroscopy
| Problem | Possible Cause(s) | Solution(s) |
| Baseline Drift | 1. Temperature Changes: The temperature of the reaction mixture is changing. 2. Instrument Not Equilibrated: The spectrometer has not reached thermal stability. 3. Changes in the Reaction Medium: Significant changes in viscosity or composition. | 1. Use a temperature-controlled reaction vessel. 2. Allow the instrument to warm up for the manufacturer's recommended time. 3. Collect a new background spectrum periodically during the reaction if the drift is predictable. |
| Overlapping Peaks | 1. Similar Functional Groups: Reactants, products, and intermediates may have similar vibrational frequencies. 2. Broad Peaks: High concentrations or strong intermolecular interactions can lead to peak broadening. | 1. Use multivariate data analysis techniques like Principal Component Analysis (PCA) or Partial Least Squares (PLS) to deconvolve the overlapping spectra. 2. Dilute the reaction mixture if possible. |
| No Observable Change in Spectrum | 1. Reaction Not Occurring: The reaction has not initiated. 2. Vibrational Mode is Not IR-Active or Too Weak: The change in dipole moment for the bond of interest is too small to be detected. 3. Incorrect Spectral Region Monitored: You are not looking at the correct wavenumbers. | 1. Verify your reaction conditions (temperature, catalyst, etc.). 2. Consider monitoring a different functional group or using a different analytical technique (e.g., NMR). 3. Consult a spectral database or literature to identify the correct absorption bands for your reactants and products.[21] |
Section 3: Experimental Workflow and Data Visualization
Workflow for Kinetic Analysis using GC
The following diagram illustrates a typical workflow for monitoring the kinetics of an FTCE reaction using Gas Chromatography.
Caption: Workflow for GC-based kinetic monitoring of FTCE reactions.
Logical Relationship for Troubleshooting Noisy FTIR Data
This diagram outlines the logical steps to troubleshoot noisy data from in-situ FTIR spectroscopy.
Caption: Troubleshooting flowchart for noisy in-situ FTIR data.
References
-
Agilent Technologies. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Retrieved from [Link]
-
Amer, S., & Krishnan, V. V. (2026). Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-trifluoroacetylglycine (TFAG) by Acylase I. ChemRxiv. [Link]
-
Chemguide. (n.d.). Halogenation of Alkenes. Retrieved from [Link]
-
Doc.chem.info. (n.d.). Reactions of Haloalkanes - Substitution and Elimination. Retrieved from [Link]
-
Magritek. (n.d.). On-line NMR reaction monitoring. Retrieved from [Link]
-
Mettler Toledo. (2016). Monitor Kinetics with FTIR Spectroscopy and Thermal Data. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Real-time monitoring of the progress of polymerization reactions directly on surfaces at open atmosphere by ambient mass spectrometry. PubMed. [Link]
-
National Center for Biotechnology Information. (2018). In Situ Monitoring of RAFT Polymerization by Tetraphenylethylene-Containing Agents with Aggregation-Induced Emission Characteristics. PubMed. [Link]
-
Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]
-
StudySmarter. (n.d.). Reactions of Haloalkanes: Meaning, Examples. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Chapter 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]
-
van der Wal, S., et al. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. [Link]
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- 5. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
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- 11. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Mitigating Hazards Associated with Fluorotrichloroethylene
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the safe handling and use of Fluorotrichloroethylene (CAS No. 359-29-5). This document is intended for researchers, scientists, and drug development professionals. Our goal is to provide you with robust, field-proven insights and protocols to ensure your safety and experimental integrity.
A Note on Scientific Precaution: Published toxicological and hazard data for fluorotrichloroethylene are limited.[1] Therefore, this guide is built upon a principle of conservative safety. We will extrapolate hazards and handling procedures from the well-documented profile of its close structural analog, Trichloroethylene (TCE) (CAS No. 79-01-6).[2][3][4] The procedures outlined here should be considered the minimum safety requirements. A thorough, experiment-specific risk assessment is mandatory before any work begins.
Hazard Summary: Fluorotrichloroethylene
This table summarizes known physical properties and extrapolated health hazards.
| Property | Value / Information | Source(s) |
| Chemical Name | Fluorotrichloroethylene (fluorotrichloroethene) | [1] |
| CAS Number | 359-29-5 | [1] |
| Molecular Formula | C₂Cl₃F | [1] |
| Molecular Weight | 149.38 g/mol | [1] |
| Appearance | Colorless liquid (presumed) | [3] |
| Odor | Chloroform-like (presumed, based on TCE) | [3] |
| Boiling Point | 71°C (160°F) | [1] |
| Melting Point | -109°C (-164°F) | [1] |
| Primary Routes of Exposure | Inhalation, Skin Absorption, Eye/Skin Contact, Ingestion.[2][3] | Analogous Data |
| Primary Health Hazards (Extrapolated from TCE) | ● Central Nervous System (CNS) Effects: Dizziness, headache, drowsiness, confusion, nausea, and unconsciousness.[4][5] ● Carcinogenicity: Potential occupational carcinogen.[4][5] ● Organ Toxicity: Potential for liver and kidney injury.[4][6] ● Irritation: Causes skin and serious eye irritation.[3][7] ● Cardiac Effects: May cause cardiac arrhythmias.[3] | Analogous Data |
| Incompatibilities | Strong caustics & alkalis; chemically active metals (e.g., aluminum, barium, lithium, sodium, magnesium).[2][3] | Analogous Data |
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about handling fluorotrichloroethylene safely.
Q1: What are the most critical hazards I should be aware of before working with fluorotrichloroethylene?
The most significant hazards, based on data from the analogous compound TCE, are acute inhalation toxicity and potential carcinogenicity.[4][5] Inhalation of vapors can rapidly affect the central nervous system, leading to symptoms like dizziness, headache, and confusion, which can impair your ability to respond to an emergency.[4][6] Chronic exposure is linked to an increased risk of cancer, particularly of the kidney and liver.[5][6] Direct contact can cause severe skin and eye irritation.[7]
Q2: What are the immediate symptoms of an acute exposure?
Symptoms of acute inhalation exposure include headache, dizziness, lassitude (weakness, exhaustion), drowsiness, nausea, and vomiting.[3] Higher concentrations can lead to visual disturbances, confusion, unconsciousness, and potentially fatal cardiac arrhythmias.[3][4] If you experience any of these symptoms, immediately move to fresh air and seek medical attention.[1]
Q3: What are the essential engineering controls for my lab space?
All work with fluorotrichloroethylene must be conducted inside a certified chemical fume hood to prevent the inhalation of vapors.[8] The ventilation system for this hood should be separate from other exhaust systems if possible.[8] An eyewash station and an emergency safety shower must be readily accessible and tested regularly.[2][8]
Q4: How should I store fluorotrichloroethylene?
Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[9][10] The storage area should be clearly marked and accessible only to trained personnel.[11] Ensure the container is tightly closed.[11] Crucially, do not store it in aluminum containers, as a dangerous reaction can occur.[12] It should also be stored separately from incompatible materials like strong bases, alkali metals, and strong oxidizing agents.[2][9]
Q5: What materials are chemically incompatible with fluorotrichloroethylene?
Based on data for TCE, avoid contact with strong caustics (e.g., sodium hydroxide), strong alkalis, and chemically active or finely powdered metals such as aluminum, magnesium, barium, lithium, and sodium.[2][3] Contact with these materials can lead to violent reactions or decomposition, potentially forming hazardous byproducts.[9]
Troubleshooting Guide: Experimental Scenarios
This section provides direct answers to specific issues you may encounter during your experiments.
Q1: I can smell a faint, sweet, chloroform-like odor in the lab. What should I do?
Answer: An odor indicates that vapors are present in your breathing zone, signifying a potential containment failure.
-
Stop Work: Immediately stop what you are doing.
-
Check Containment: Confirm that your experiment is running within a chemical fume hood with the sash at the appropriate height.
-
Move to Safety: If the source is not immediately obvious and fixable (e.g., sash is too high), move out of the affected area and alert your colleagues and lab supervisor.
-
Assess the Source: From a safe location, determine if there is an active spill. If so, proceed with the appropriate spill response protocol.
-
Re-evaluate Controls: Do not resume work until the source of the vapor escape has been identified and corrected. This may involve inspecting your apparatus for leaks or having your fume hood's performance certified.
Q2: I spilled a few drops of fluorotrichloroethylene on my chemical-resistant gloves. What is the correct procedure?
Answer: Treat any contact with caution, as halogenated solvents can sometimes permeate protective materials.
-
Remove Gloves: Immediately remove the contaminated gloves, peeling them off away from your skin to avoid contact.
-
Wash Hands: Wash your hands thoroughly with soap and water.[2]
-
Dispose of Gloves: Dispose of the contaminated gloves as hazardous waste according to your institution's guidelines.
-
Inspect Skin: Check your hands for any signs of redness or irritation. If irritation develops, seek medical advice.
-
Don New Gloves: Put on a new pair of appropriate chemical-resistant gloves before resuming work.
Q3: My protocol requires gentle heating of fluorotrichloroethylene. What are the additional risks?
Answer: Heating increases the vapor pressure of the solvent, significantly raising the risk of inhalation exposure. Furthermore, high temperatures can cause decomposition.
-
Causality: Heating a volatile compound like this will generate a much higher concentration of vapor inside the fume hood. At high temperatures or in the presence of ignition sources, chlorinated solvents can decompose into highly toxic gases, including hydrogen chloride and phosgene.[8][9]
-
Protocol Validation:
-
Apparatus: Ensure your reaction is performed in a completely sealed apparatus (e.g., a flask with a condenser) to prevent vapor escape. The entire setup must be within a chemical fume hood.
-
Temperature Control: Use a controlled heating source (e.g., a heating mantle with a thermocouple) and do not exceed the minimum temperature required for the reaction. Avoid open flames.
-
Inert Atmosphere: If the chemistry allows, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition.
-
Contingency Plan: Be prepared for an emergency shutdown. Have cooling baths readily available.
-
Q4: How do I respond to a spill of fluorotrichloroethylene?
Answer: The response depends critically on the size and location of the spill. The following decision tree illustrates the correct workflow.
Caption: Decision workflow for responding to a chemical spill.
Q5: How must I dispose of waste containing fluorotrichloroethylene?
Answer: Fluorotrichloroethylene waste is considered hazardous waste.
-
Segregation: Do not mix it with non-hazardous waste or other incompatible solvent waste streams.
-
Containment: Collect all liquid waste and contaminated solid materials (e.g., absorbent pads, gloves, paper towels) in a designated, leak-proof, and properly sealed hazardous waste container.[10]
-
Labeling: Clearly label the container as "Hazardous Waste" and list "Fluorotrichloroethylene" and any other chemical constituents.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office. Do not pour this chemical down the drain.[10][11] Land disposal of halogenated organic solvents is typically restricted.[13]
Experimental Protocol: Safely Setting Up an Experiment
This protocol provides a step-by-step methodology for safely preparing and running a reaction involving fluorotrichloroethylene. This system is self-validating by ensuring checks are performed at each critical stage.
Objective: To establish a safe and contained experimental setup for a reaction using fluorotrichloroethylene as a solvent or reagent.
Materials:
-
Appropriate glassware (round-bottom flask, condenser, etc.), inspected for cracks or defects.
-
Fluorotrichloroethylene.
-
Other reagents.
-
Septa, needles, syringes.
-
Heating mantle and temperature controller (if applicable).
-
Stir plate and stir bar.
-
Inert gas line (Nitrogen/Argon).
-
Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, appropriate chemical-resistant gloves (e.g., Viton®, Silver Shield®).[8]
Workflow Diagram:
Caption: Step-by-step workflow for a safe experimental setup.
Procedure:
-
Preparation Phase (Pre-Experiment Checks)
-
Risk Assessment: Conduct and document a formal risk assessment for the specific experiment. Review this guide and the Safety Data Sheet (SDS) for all reagents.
-
Verify Controls: Confirm the chemical fume hood has a current certification sticker. Ensure the pathway to the emergency shower and eyewash is clear.
-
Don PPE: Put on all required PPE, including double-gloving if your institutional policy requires it for halogenated solvents.
-
Prepare Glassware: Inspect all glassware for star cracks or chips. Do not use damaged glassware. Ensure all joints are the correct size and fit snugly.
-
-
Setup Phase (Inside the Chemical Fume Hood) 5. Assemble Apparatus: Assemble the reaction apparatus securely on a lattice or stand inside the fume hood. Use clamps appropriately. 6. Add Solids: Add any solid reagents and a magnetic stir bar to the reaction flask. 7. Transfer Liquid: Transfer the required volume of fluorotrichloroethylene into the reaction flask. The safest method is via a syringe through a rubber septum to minimize vapor release. 8. Finalize Setup: Attach the condenser and any other components. Begin the flow of cooling water to the condenser (water in at the bottom, out at the top). If applicable, establish an inert atmosphere.
-
Execution and Monitoring 9. Initiate Reaction: Begin stirring. If heating is required, slowly raise the temperature using the controller. 10. Monitor: Do not leave the experiment unattended. Monitor the reaction for any unexpected changes in color, temperature, or pressure.
-
Shutdown and Cleanup 11. Cool Down: Once the reaction is complete, turn off the heat source and allow the apparatus to cool to room temperature. 12. Quench: If necessary, quench the reaction using an appropriate, pre-determined procedure. 13. Waste Transfer: Carefully transfer the reaction mixture and any solvent rinses into a labeled hazardous waste container. 14. Decontaminate Glassware: Rinse all glassware with an appropriate solvent (e.g., acetone) inside the fume hood, collecting the rinsate in the hazardous waste container. Then, wash the glassware with soap and water. 15. Final Cleanup: Wipe down the work surface inside the fume hood. Remove PPE and wash your hands thoroughly.
Hierarchy of Hazard Controls
As a guiding principle, safety is best achieved by applying a layered defense strategy. Personal Protective Equipment (PPE) is the last line of defense, not the first.
Caption: Hierarchy of controls with examples relevant to fluorotrichloroethylene.
References
-
NIOSH Pocket Guide to Chemical Hazards - Trichloroethylene. National Institute for Occupational Safety and Health. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Trichloroethylene (Restored). Centers for Disease Control and Prevention. [Link]
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Trichloroethylene | NIOSH. Centers for Disease Control and Prevention. [Link]
-
Trichloroethylene - NIOSH Workplace Safety and Health Topic. Centers for Disease Control and Prevention. (2013-12-30). [Link]
-
Trichloroethylene - IDLH | NIOSH. Centers for Disease Control and Prevention. [Link]
-
Product Stewardship Summary TRICHLOROETHYLENE. Westlake Chemical. [Link]
-
Personal Protective Equipment | US EPA. United States Environmental Protection Agency. (2025-09-12). [Link]
-
Common Name: ETHYLENE CHLOROHYDRIN HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
TRICHLOROETHYLENE. Greenfield Global. (2019-04-16). [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Chemical Emergency Response. Wayne State University Office of Environmental Health and Safety. [Link]
-
Trichloroethylene - Safety Data Sheet. Rolfes Chemicals. [Link]
-
Safety Data Sheet Product name: Trichloroethylene. Clark Products. [Link]
-
HazMat Emergency Response. HazChem Environmental. (2025-01-14). [Link]
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]
-
SAFETY DATA SHEET - Trichloroethylene. Solvents Australia. (2020-08). [Link]
-
Best Practices for Emergency Spill Response. ACTenviro. (2024-06-28). [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association (ECSA). [Link]
-
Emergency and Spill Response Procedures. Auburn University. [Link]
-
Ethylene - HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Chemical Spill Response Procedure. University of Manitoba. [Link]
-
Toxicological Profile for Trichloroethylene. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Guidelines for Disposing of PFAs. MCF Environmental Services. (2023-12-27). [Link]
-
Trichloroethylene -ToxFAQs. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Trichloroethylene - Chemical Resistance Guide. W.P. Law, Inc. [Link]
-
Trichloroethylene | EPA. United States Environmental Protection Agency. [Link]
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Validation & Comparative
A Comparative Analysis of Fluorotrichloroethylene and Chlorotrifluoroethylene: A Technical Guide for Researchers
In the landscape of fluorinated monomers, both fluorotrichloroethylene (CClF=CCl₂) and chlorotrifluoroethylene (CClF=CF₂) hold significant interest for the synthesis of specialty polymers with unique properties. While structurally similar, the seemingly subtle difference in their halogen composition—three chlorine atoms versus three fluorine atoms—gives rise to considerable variations in their reactivity, polymerization behavior, and the ultimate performance of their corresponding polymers. This guide provides an in-depth comparative analysis of these two monomers, offering experimental insights and data to inform material selection and development for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties: A Tale of Two Halogenated Ethylenes
The foundational differences between fluorotrichloroethylene and chlorotrifluoroethylene begin at the molecular level. The substitution of fluorine with chlorine atoms significantly impacts the electron density of the double bond and the overall polarity of the molecule.
Fluorotrichloroethylene (FTCE) , with the chemical formula C₂Cl₃F, possesses a higher molecular weight and a different distribution of electron density compared to its more fluorine-rich counterpart.[1]
Chlorotrifluoroethylene (CTFE) , with the formula C₂ClF₃, is a well-studied monomer known for its ability to form the high-performance thermoplastic, polychlorotrifluoroethylene (PCTFE).[2][3]
A summary of their key physicochemical properties is presented in Table 1.
| Property | Fluorotrichloroethylene (FTCE) | Chlorotrifluoroethylene (CTFE) |
| Chemical Formula | C₂Cl₃F | C₂ClF₃ |
| Molecular Weight | 149.38 g/mol | 116.47 g/mol [2] |
| Boiling Point | 71 °C | -27.8 °C[2] |
| Melting Point | -109 °C | -158.2 °C[2] |
| Appearance | Colorless liquid | Colorless gas[2] |
| CAS Number | 359-29-5 | 79-38-9[2] |
Polymerization Behavior: Reactivity and Polymer Architecture
Both monomers undergo free-radical polymerization to yield their respective homopolymers, poly(fluorotrichloroethylene) (PFTCE) and poly(chlorotrifluoroethylene) (PCTFE). However, the nature and distribution of the halogen atoms significantly influence their polymerization kinetics and the properties of the resulting polymers.
The polymerization of both monomers can be initiated by radical initiators and can be carried out using various techniques such as suspension, emulsion, and solution polymerization.[2][4]
Caption: General workflow for the free-radical polymerization of fluorinated ethylenes.
Reactivity Ratios and Copolymerization
The reactivity of these monomers in copolymerization is a critical factor in designing materials with tailored properties. While extensive data is available for CTFE, information on FTCE's reactivity ratios is less common. Generally, the higher electron-withdrawing nature of fluorine atoms in CTFE influences its reactivity towards other monomers.
Comparative Performance of Homopolymers: PFTCE vs. PCTFE
The structural disparities between the monomers are amplified in their corresponding polymers, leading to significant differences in their thermal, mechanical, and chemical properties.
Thermal Stability
The thermal stability of a polymer is a critical parameter for its processing and end-use applications. Thermogravimetric analysis (TGA) is the standard method for evaluating this property.
Poly(chlorotrifluoroethylene) (PCTFE) is known for its good thermal stability, with a heat resistance of up to 175°C.[3] Its decomposition in an inert atmosphere begins at temperatures above 310°C.[4]
Mechanical Properties
The mechanical integrity of a polymer determines its suitability for structural applications. The substitution of a fluorine atom with a larger chlorine atom in the repeating unit of PCTFE hinders close chain packing, which affects its crystallinity and, consequently, its mechanical properties.[3] PCTFE is a harder and stronger polymer with better mechanical properties than polytetrafluoroethylene (PTFE).[5]
Direct comparative data for PFTCE is scarce. However, the even greater number of bulky chlorine atoms in the PFTCE repeating unit would likely lead to a more amorphous polymer with potentially different mechanical characteristics, such as lower tensile strength but perhaps greater flexibility, when compared to PCTFE.
Chemical Resistance
Fluoropolymers are renowned for their excellent chemical resistance. The chemical inertness of PCTFE is well-documented, being resistant to most chemicals and oxidizing agents.[3] However, it can show some swelling in the presence of certain halogenated compounds, ethers, esters, and aromatic solvents.[3]
PFTCE, with its higher chlorine content, is expected to have a different chemical resistance profile. While still likely resistant to many chemicals, the increased number of C-Cl bonds might render it more susceptible to attack by certain reagents compared to PCTFE.
Experimental Protocols for Comparative Analysis
To facilitate a direct and objective comparison between fluorotrichloroethylene and chlorotrifluoroethylene and their polymers, the following standardized experimental protocols are recommended.
Suspension Polymerization of Halogenated Ethylenes
This protocol provides a general framework for the synthesis of PFTCE and PCTFE via suspension polymerization, allowing for a comparative study of their polymerization kinetics.
Objective: To synthesize and compare the polymerization behavior of FTCE and CTFE.
Materials:
-
Fluorotrichloroethylene (FTCE) or Chlorotrifluoroethylene (CTFE) monomer
-
Deionized water
-
Dispersing agent (e.g., methyl hydroxypropyl cellulose)
-
Initiator (e.g., diisopropyl peroxydicarbonate)
-
Chain transfer agent (optional, e.g., isopropanol)
Equipment:
-
High-pressure stainless-steel autoclave with a stirrer, temperature and pressure sensors, and inlet/outlet valves.
Procedure:
-
Charge the autoclave with deionized water and the dispersing agent.
-
Purge the reactor with an inert gas (e.g., nitrogen) to remove oxygen.
-
Introduce the monomer (FTCE or CTFE) into the reactor.
-
Heat the reactor to the desired polymerization temperature (e.g., 70-95°C).[6]
-
Inject an aqueous solution of the initiator to start the polymerization.
-
Maintain the reaction at a constant temperature and pressure for a specified duration (e.g., 1.5 to 4 hours).[6]
-
After the reaction, cool the reactor and vent any unreacted monomer.
-
Collect the polymer beads by filtration, wash thoroughly with deionized water, and dry under vacuum.
Caption: Step-by-step workflow for suspension polymerization.
Characterization of Polymer Properties
The following protocols outline standard methods for characterizing and comparing the thermal, mechanical, and chemical properties of the synthesized PFTCE and PCTFE.
Objective: To determine and compare the thermal decomposition profiles of PFTCE and PCTFE.
Standard: Based on ASTM E1131.[7]
Procedure:
-
Accurately weigh 5-10 mg of the polymer sample into a TGA pan.[8]
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen and then air).[7][8]
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, temperatures at various weight loss percentages, and the final residue.[7]
Objective: To measure and compare the tensile strength, elongation at break, and tensile modulus of PFTCE and PCTFE films.
Standard: Based on ASTM D882 for thin plastic sheeting.[1][9]
Procedure:
-
Prepare rectangular film specimens of the polymers with specified dimensions (e.g., 25 mm wide).[1]
-
Condition the specimens at a standard laboratory temperature (23°C) and relative humidity (50%).[9]
-
Mount the specimen in the grips of a universal testing machine.[9]
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.[9]
-
Record the force and elongation throughout the test.
-
Calculate the tensile strength, elongation at break, and tensile modulus from the stress-strain curve.[10]
Objective: To evaluate and compare the resistance of PFTCE and PCTFE to various chemical reagents.
Standard: Based on ASTM D543.[11]
Procedure:
-
Prepare multiple specimens of each polymer of known weight and dimensions.
-
Immerse the specimens in a series of chemical reagents (e.g., acids, bases, organic solvents) at a specified temperature for a set duration.[11]
-
After the exposure period, remove the specimens, rinse, and dry them.
-
Measure the changes in weight, dimensions, and appearance.[11]
-
Optionally, perform tensile testing on the exposed specimens to assess any changes in mechanical properties.
Conclusion
The comparative analysis of fluorotrichloroethylene and chlorotrifluoroethylene reveals that the substitution of fluorine with chlorine atoms has a profound impact on their fundamental properties and those of their resulting polymers. While CTFE and its polymer, PCTFE, are well-characterized, a significant opportunity exists for further research into the synthesis and properties of PFTCE to fully understand its potential as a specialty fluoropolymer. The experimental protocols provided in this guide offer a robust framework for conducting such a comparative study, which will undoubtedly contribute valuable insights to the field of fluoropolymer science and engineering.
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Introduction: The Critical Role of Fluoropolymers in Research and Development
An In-Depth Performance Comparison of Polychlorotrifluoroethylene (PCTFE) and its Alternatives for Scientific Applications
In the demanding environments of scientific research and pharmaceutical development, material selection is paramount. The integrity of experimental data, the stability of drug formulations, and the reliability of analytical instrumentation often hinge on the performance of the polymers used in their construction. Fluoropolymers, a class of materials renowned for their exceptional chemical inertness and thermal stability, are indispensable.[1][2] Among these, Polychlorotrifluoroethylene (PCTFE) stands out for its unique combination of properties, including mechanical strength, dimensional stability, and outstanding performance at cryogenic temperatures.[3][4]
This guide provides a comprehensive performance comparison of PCTFE against its primary alternatives, including Polytetrafluoroethylene (PTFE), Perfluoroalkoxy (PFA), Fluorinated Ethylene Propylene (FEP), and Polyether Ether Ketone (PEEK). We will delve into the experimental data that underpins their performance claims and provide detailed protocols for key validation experiments, empowering researchers, scientists, and drug development professionals to make informed material selection decisions.
Understanding Polychlorotrifluoroethylene (PCTFE)
PCTFE is a homopolymer of chlorotrifluoroethylene (CTFE).[5] The key difference in its molecular structure compared to the more common PTFE is the substitution of one fluorine atom with a chlorine atom on the repeating monomer unit.[5][6] This seemingly minor alteration has a profound impact on its properties, disrupting the highly symmetrical structure of PTFE to create a polymer that is harder, stronger, and more dimensionally stable, with exceptionally low gas permeability.[5][7][8]
Key Performance Characteristics of PCTFE:
-
Cryogenic Performance: Maintains ductility and strength at extremely low temperatures (down to -400°F / -240°C), making it a material of choice for cryogenic valve seats and seals.[3][6][9]
-
Dimensional Stability: Exhibits a very low coefficient of thermal expansion among fluoropolymers and is resistant to cold flow (creep), ensuring tight tolerances are maintained across a wide temperature range.[3][5][8]
-
Chemical Resistance: While slightly less inert than PTFE, PCTFE is resistant to attack by most chemicals and oxidizing agents.[5][10] It swells only slightly in the presence of certain halogenated compounds, ethers, and esters.[5]
-
Barrier Properties: Possesses near-zero moisture absorption and extremely low gas permeability, making it an excellent barrier material for protecting sensitive drugs or electronics.[3][11][12]
Comparative Analysis: PCTFE vs. Key Alternatives
The selection of a high-performance polymer is a matter of trade-offs. While PCTFE excels in certain areas, other fluoropolymers and engineering plastics may be better suited for different application-specific requirements.
PCTFE vs. Polytetrafluoroethylene (PTFE)
PTFE is the most well-known fluoropolymer, famous for its exceptional chemical inertness and low coefficient of friction.[5]
-
Causality of Differences: The substitution of a larger chlorine atom for a fluorine atom in PCTFE's structure reduces the crystallinity and introduces polarity. This leads to stronger inter-chain bonding, resulting in higher mechanical strength and hardness compared to the softer, more flexible PTFE.[5][7] However, the C-Cl bond is less stable than the C-F bond, slightly reducing PCTFE's overall thermal stability and chemical resistance compared to the fully fluorinated PTFE.[6]
| Performance Metric | PCTFE | PTFE | Rationale & Significance |
| Tensile Strength (MPa) | 30 - 35[8] | 20 - 30[8] | PCTFE is mechanically stronger and stiffer, making it better for structural components.[5][6] |
| Max. Service Temp. | ~180°C (356°F)[6][10] | ~260°C (500°F)[6] | PTFE's fully fluorinated structure provides superior thermal stability for high-heat applications.[1] |
| Cryogenic Performance | Excellent | Good | PCTFE is less prone to brittleness at cryogenic temperatures, a critical factor for LNG or liquid nitrogen systems.[6][7] |
| Chemical Resistance | Very Good | Exceptional | PTFE is nearly inert to all chemicals, making it the gold standard for handling highly corrosive media.[6] |
| Gas Permeability | Very Low[12] | Moderate | PCTFE's denser, less crystalline structure creates a superior barrier to gases and moisture.[3][12] |
| Dimensional Stability | Excellent[5] | Poor | PTFE has a high coefficient of thermal expansion and is prone to creep, making PCTFE better for precision parts.[8] |
| Melt Processability | Yes | No | PCTFE can be melt-processed using conventional injection molding or extrusion, unlike PTFE which requires sintering.[5][10] |
PCTFE vs. PFA & FEP
Perfluoroalkoxy (PFA) and Fluorinated Ethylene Propylene (FEP) are copolymers designed to mimic the properties of PTFE while being melt-processable.[1][13]
-
Performance Trade-offs: PFA and FEP offer a compromise between the performance of PTFE and the processability of PCTFE. They have better thermal stability and chemical resistance than PCTFE but are not as mechanically robust or dimensionally stable. PFA is generally considered a higher-performance resin than FEP, with better heat resistance and stress-crack resistance.[13]
| Performance Metric | PCTFE | PFA | FEP |
| Max. Service Temp. | ~180°C | ~260°C | ~200°C |
| Mechanical Strength | Higher | Lower | Lower |
| Chemical Resistance | Very Good | Excellent | Excellent |
| Cryogenic Performance | Excellent | Good | Good |
| Barrier Properties | Excellent | Good | Good |
PCTFE vs. Polyether Ether Ketone (PEEK)
PEEK is a high-performance thermoplastic, not a fluoropolymer, often considered when extreme mechanical strength and high-temperature performance are required.[9]
-
Performance Trade-offs: PEEK surpasses all the discussed fluoropolymers in terms of mechanical strength, stiffness, and creep resistance, especially at elevated temperatures. However, it lacks the broad chemical resistance of fluoropolymers and can be attacked by halogenated and aromatic hydrocarbons, as well as strong acids.[8]
| Performance Metric | PCTFE | PEEK |
| Max. Service Temp. | ~180°C | ~250°C |
| Tensile Strength (MPa) | 30 - 35 | ~90 - 100 |
| Chemical Resistance | Very Good | Good |
| Cryogenic Performance | Excellent | Good |
| Barrier Properties | Excellent | Good |
Experimental Protocols for Performance Verification
To ensure trustworthiness and provide a self-validating framework, performance claims must be backed by standardized testing. Here, we detail the methodologies for evaluating the key performance metrics discussed.
Mechanical Properties: Tensile Strength (ASTM D638)
This test is fundamental for determining how a plastic material behaves under tensile (pulling) forces, providing critical data on its strength, stiffness, and ductility.[14][15]
Causality in Experimental Design: The "dumbbell" or "dog-bone" shape of the test specimen is critical.[14] It is intentionally designed to concentrate stress in the central, narrower gauge section. This ensures that yielding and breaking occur predictably in this area, away from the clamping grips, allowing for accurate and repeatable measurement of the material's intrinsic properties.[14]
Experimental Protocol: ASTM D638
-
Specimen Preparation: Machine or injection-mold the polymer into Type I "dog-bone" shaped specimens as specified in the ASTM D638 standard.[14] Condition the specimens at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours.
-
System Setup: Calibrate a universal testing machine (UTM) equipped with a suitable load cell (e.g., 5 kN or 10 kN) and pneumatic grips.[15][16] Attach an extensometer to the gauge section of the specimen to precisely measure strain.
-
Test Execution: Secure the specimen in the grips of the UTM. Apply a constant rate of crosshead movement (tensile pull) as specified by the standard (e.g., 5 mm/min or 50 mm/min) until the specimen fractures.[15]
-
Data Acquisition: The testing software records the applied force (stress) and the elongation (strain) in real-time, generating a stress-strain curve.[14]
-
Analysis: From the stress-strain curve, calculate key parameters:
-
Tensile Strength at Break: The maximum stress the material can withstand before fracturing.[17]
-
Tensile Modulus (Young's Modulus): The material's stiffness, calculated from the initial linear portion of the curve.[15][17]
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture, indicating ductility.[17][18]
-
Workflow for ASTM D638 Tensile Testing
Caption: Workflow for determining tensile properties via ASTM D638.
Chemical Resistance (ASTM D543)
This standard practice evaluates the resistance of plastics to chemical reagents, simulating performance in potential end-use environments.[19][20][21] It provides a standardized method to compare how different plastics are affected by chemical exposure.[22]
Causality in Experimental Design: The standard outlines two primary procedures: an immersion test and a stressed-specimen test.[22] The choice is critical for simulating real-world conditions. The immersion test (Practice A) is chosen for applications where the polymer will have prolonged, direct contact with a chemical, such as in linings or tubing.[22] The mechanical stress test (Practice B) simulates scenarios like splashes or spills on a component that is also under physical load, which can often accelerate chemical attack.[22]
Experimental Protocol: ASTM D543 (Practice A - Immersion)
-
Specimen Preparation: Prepare at least three test specimens of the polymer (e.g., tensile bars or disks of known dimensions).
-
Initial Measurement: Accurately measure and record the initial weight and dimensions (length, width, thickness) of each specimen.
-
Immersion: Fully immerse the specimens in the test reagent in a sealed container. The reagent should be representative of the intended application (e.g., specific acids, bases, solvents).
-
Conditioning: Place the container in an environment with a specified temperature (e.g., room temperature or an elevated temperature) for a predetermined exposure time (e.g., 24 hours, 7 days).
-
Post-Exposure Analysis:
-
Remove the specimens from the reagent and gently wipe them dry.
-
Immediately re-weigh and re-measure the dimensions.
-
Visually inspect for any changes in appearance, such as discoloration, swelling, cracking, or crazing.[19]
-
-
Reporting: Calculate and report the percentage change in weight and dimensions. If tensile bars were used, they can be subsequently tested according to ASTM D638 to quantify any change in mechanical strength.[19][23]
Logical Decision Tree for Polymer Selection Based on Performance Needs
Caption: Decision guide for selecting a high-performance polymer.
Conclusion and Recommendations
Polychlorotrifluoroethylene (PCTFE) occupies a vital niche in the landscape of high-performance polymers. Its unparalleled combination of cryogenic performance, dimensional stability, and superior barrier properties makes it an indispensable material for critical applications in research, aerospace, and drug development.[3][7][11]
While PTFE offers broader chemical and thermal resistance, its poor dimensional stability and inability to be melt-processed limit its use in precision components.[8][10] PFA and FEP provide a valuable compromise, offering melt processability with excellent chemical and thermal properties, though they lack the mechanical robustness of PCTFE. For applications demanding the utmost in mechanical strength at high temperatures, PEEK is a formidable option, provided its more limited chemical resistance is acceptable.
Ultimately, the choice of polymer must be driven by a thorough analysis of the application's specific demands. For researchers and drug development professionals requiring a material that offers structural integrity, tight tolerances across a wide temperature range, and an exceptional barrier to moisture and gases, PCTFE is often the most effective and reliable choice.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Fluorotrichloroethylene
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of specialty chemicals is non-negotiable. Fluorotrichloroethylene (FTCE), a volatile halogenated hydrocarbon, presents unique analytical challenges due to its chemical properties. This guide provides an in-depth, objective comparison of two common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy—for the quantitative analysis of FTCE. We will delve into the causality behind experimental choices and provide the supporting data and detailed methodologies necessary for robust cross-validation.
The Imperative of Method Cross-Validation
In analytical chemistry, cross-validation is the critical process of ensuring that two distinct analytical methods yield comparable and reliable results for the same analyte.[1] This is not merely an academic exercise; it is fundamental to ensuring data integrity, particularly when methods are transferred between laboratories, updated, or when a new, more efficient method is intended to replace an established one.[2] The objective is to demonstrate that any observed differences between the methods are not statistically significant and fall within predefined acceptance criteria.[3]
This guide will focus on a cross-validation study comparing a well-established chromatographic method, GC-MS, with a spectroscopic alternative, FT-IR, for the quantification of fluorotrichloroethylene.
Principles of the Compared Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4] For volatile compounds like fluorotrichloroethylene, GC-MS is a gold-standard method. The gas chromatograph separates FTCE from the sample matrix based on its boiling point and affinity for the stationary phase within the capillary column. The mass spectrometer then ionizes the eluted FTCE molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative data.[5]
The choice of an appropriate internal standard is critical in quantitative GC-MS analysis to correct for variations in injection volume and potential matrix effects.[6][7] For fluorotrichloroethylene, a structurally similar but chromatographically resolved halogenated hydrocarbon, such as 1,2-dichlorobenzene, is a suitable candidate.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that measures the absorption of infrared radiation by a sample.[9] Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.[10] For fluorotrichloroethylene, characteristic absorption bands arise from the stretching and bending vibrations of its carbon-carbon, carbon-halogen, and carbon-fluorine bonds.
Quantitative analysis using FT-IR is based on the Beer-Lambert Law, which states that the absorbance of a specific vibrational band is directly proportional to the concentration of the analyte in the sample.[11] The selection of a unique and interference-free absorption band is paramount for accurate quantification.[12]
Cross-Validation Workflow
The cross-validation process involves analyzing a set of samples with known concentrations of fluorotrichloroethylene by both GC-MS and FT-IR. The results are then statistically compared to assess the agreement between the two methods.
Caption: Workflow for the cross-validation of GC-MS and FT-IR methods for fluorotrichloroethylene analysis.
Experimental Protocols
Sample Preparation
A series of calibration standards and quality control (QC) samples of fluorotrichloroethylene should be prepared in a suitable solvent. Given the non-polar nature of FTCE, a solvent like cyclohexane, which is relatively transparent in the mid-IR region, is a good choice.
-
Stock Solution: Prepare a stock solution of fluorotrichloroethylene (e.g., 10 mg/mL) in cyclohexane.
-
Calibration Standards: Serially dilute the stock solution to prepare a set of calibration standards covering the desired concentration range (e.g., 0.1 to 5.0 mg/mL).
-
Internal Standard (for GC-MS): Prepare a stock solution of the internal standard (e.g., 1,2-dichlorobenzene) in cyclohexane (e.g., 1 mg/mL). Add a fixed amount of the internal standard to all calibration standards and samples for GC-MS analysis.[7]
GC-MS Analysis Protocol
This protocol is optimized for the separation and quantification of volatile halogenated hydrocarbons.
-
Instrumentation: Agilent 8890 GC System coupled with a 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/Splitless injector in split mode (e.g., 20:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 2 minutes at 200°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Fluorotrichloroethylene (Quantifier Ion): m/z 131.9
-
Fluorotrichloroethylene (Qualifier Ions): m/z 96.9, 114.9
-
1,2-Dichlorobenzene (Internal Standard): m/z 146.0
-
-
FT-IR Spectroscopy Protocol
This protocol utilizes an Attenuated Total Reflectance (ATR) accessory for rapid and straightforward analysis of liquid samples.[13]
-
Instrumentation: Agilent Cary 630 FTIR or equivalent with a diamond ATR accessory.
-
Spectral Range: 4000 - 650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans co-added for both background and sample spectra.
-
Procedure:
-
Collect a background spectrum of the pure solvent (cyclohexane).
-
For each standard and sample, place a small drop onto the ATR crystal, ensuring it is fully covered.
-
Collect the spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) between measurements.
-
-
Quantitative Analysis:
-
Identify a characteristic absorption band for fluorotrichloroethylene that is free from solvent interference. A strong C-Cl stretching vibration band is a likely candidate.
-
Measure the peak height or area of this band for each standard.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Comparative Performance Data
The following table summarizes the expected performance characteristics for the two analytical methods based on the analysis of fluorotrichloroethylene standards.
| Performance Parameter | GC-MS | FT-IR Spectroscopy | Rationale for Performance |
| Linearity (R²) | > 0.998 | > 0.995 | Both techniques exhibit excellent linearity over the specified concentration range. GC-MS often shows slightly better linearity due to the high specificity of the detector. |
| Limit of Quantification (LOQ) | ~0.05 mg/mL | ~0.1 mg/mL | GC-MS, particularly in SIM mode, offers superior sensitivity, allowing for the detection and quantification of lower concentrations of the analyte.[14] |
| Precision (%RSD) | < 3% | < 5% | The automated injection and stable ionization in GC-MS typically lead to higher precision compared to the manual sample application in ATR-FTIR. |
| Accuracy (% Recovery) | 97 - 103% | 95 - 105% | Both methods provide high accuracy. The use of an internal standard in GC-MS effectively corrects for potential variations, often resulting in recoveries closer to 100%. |
| Analysis Time per Sample | ~15 minutes | ~2 minutes | FT-IR offers a significant advantage in terms of speed, making it suitable for high-throughput screening. |
| Specificity | Very High | Moderate to High | The mass spectrometer provides definitive identification based on mass-to-charge ratios, making GC-MS highly specific. FT-IR specificity depends on the uniqueness of the chosen absorption band. |
Statistical Cross-Validation: The Bland-Altman Plot
A powerful statistical tool for comparing two quantitative measurement methods is the Bland-Altman plot.[15][16] This plot visualizes the agreement between the two methods by plotting the difference between the measurements against their average.[3]
Caption: Example of a Bland-Altman plot for method comparison.
Interpretation:
-
Mean Difference (Bias): The average of the differences should be close to zero, indicating no systematic bias between the two methods.
-
Limits of Agreement: These are defined as the mean difference ± 1.96 times the standard deviation of the differences. If the majority of the data points lie within these limits, and the limits are within a pre-defined acceptable range, the two methods can be considered to be in good agreement.
Conclusion and Recommendations
Both GC-MS and FT-IR spectroscopy are viable techniques for the quantitative analysis of fluorotrichloroethylene.
-
GC-MS stands out for its superior sensitivity, specificity, and precision, making it the method of choice for regulatory compliance, trace analysis, and when definitive identification is required.
-
FT-IR Spectroscopy offers the significant advantages of speed and simplicity, making it an excellent tool for at-line process monitoring, rapid screening of a large number of samples, and in situations where a non-destructive analysis is preferred.
A thorough cross-validation, as outlined in this guide, is essential to ensure that data generated by either method is reliable and interchangeable. The choice of method will ultimately depend on the specific analytical requirements, including the desired sensitivity, sample throughput, and the complexity of the sample matrix.
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A Comparative Guide to Fluorinated Monomers: Benchmarking Chlorotrifluoroethylene (CTFE) Against Key Industrial Counterparts
This guide provides an in-depth comparative analysis of Chlorotrifluoroethylene (CTFE), the monomer for Polychlorotrifluoroethylene (PCTFE), against two other industrially significant fluorinated monomers: Tetrafluoroethylene (TFE) and Vinylidene Fluoride (VDF). For clarity, this document will use the standard chemical name Chlorotrifluoroethylene (CTFE), as "fluorotrichloroethylene" is not a standard nomenclature for a polymerizable alkene.
We will explore the fundamental structural differences between these monomers and elucidate how these differences translate into the polymerization kinetics and, ultimately, the performance characteristics of their respective polymers: PCTFE, Polytetrafluoroethylene (PTFE), and Polyvinylidene Fluoride (PVDF). This guide is intended for researchers, scientists, and engineers in materials science and drug development who require a nuanced understanding of fluoropolymer selection for demanding applications.
Monomer Structure: The Foundation of Performance
The properties of a fluoropolymer are fundamentally dictated by the structure of its monomer unit. The substitution of fluorine with other atoms like chlorine or hydrogen introduces asymmetry and alters bond energies, which has cascading effects on the final polymer's characteristics.
-
Tetrafluoroethylene (TFE): As a perfluorinated monomer, TFE is characterized by a symmetrical structure with strong, stable carbon-fluorine (C-F) bonds.[1][2][3] This complete fluorination is the basis for the exceptional thermal stability and chemical inertness of its polymer, PTFE.[1][2]
-
Chlorotrifluoroethylene (CTFE): The replacement of one fluorine atom with a larger, less electronegative chlorine atom breaks the symmetry of the TFE molecule.[4] This C-Cl bond is weaker than the C-F bond, which slightly reduces the thermal stability and chemical resistance of PCTFE compared to PTFE.[4][5] However, the chlorine atom's presence disrupts the polymer chain's regularity, leading to different crystalline behavior and enhanced mechanical properties like stiffness and hardness.[6][7]
-
Vinylidene Fluoride (VDF): VDF is a partially fluorinated monomer containing hydrogen atoms, resulting in a repeating unit of -CH₂-CF₂-.[8][9] The presence of C-H bonds makes PVDF less thermally stable and chemically resistant than perfluorinated polymers like PTFE.[1] However, this hydrogen-fluorine polarity is responsible for PVDF's unique piezoelectric properties and its distinct solubility characteristics.[8][10]
Caption: Structural comparison of TFE, CTFE, and VDF monomers.
Polymerization Dynamics and Methodologies
The most common method for synthesizing these fluoropolymers is free-radical polymerization, which proceeds through the classic steps of initiation, propagation, and termination.[4][11] The choice of polymerization technique—typically suspension or emulsion—is critical as it influences the final polymer's molecular weight, particle size, and processability.[8][9][12]
-
Initiation: The process is typically started by the thermal decomposition of an initiator, such as a persulfate or organic peroxide, to generate free radicals.[4]
-
Propagation: The monomer radical adds to subsequent monomer units. The reactivity differences are significant here; the bulkier chlorine atom in CTFE and the C-H bonds in VDF influence the rate of propagation and susceptibility to chain transfer events compared to TFE.[4]
-
Termination: Chain growth is halted by the combination or disproportionation of two growing radical chains.
The diagram below outlines a generalized workflow for fluoropolymer synthesis via polymerization.
Caption: Generalized workflow for free-radical polymerization of fluoromonomers.
A Head-to-Head Comparison of Polymer Properties
The ultimate utility of a fluoropolymer is defined by its physical, thermal, chemical, and electrical properties. The choice of monomer is a critical engineering decision that involves trading one set of properties for another.
Thermal stability is a hallmark of fluoropolymers.[13] Perfluorinated polymers exhibit the highest stability due to the strength of the C-F bond.[3][14]
-
PTFE: Exhibits the highest thermal stability, with a continuous service temperature up to 260°C and a melting point of approximately 327°C.[15][16] It remains intact until ≥ 550 °C.[17]
-
PCTFE: The presence of the C-Cl bond lowers its thermal resistance compared to PTFE.[5] It has a continuous use temperature of around 150-180°C and a melting point near 220°C.[5][16] It begins to degrade at lower temperatures (400-500 °C) compared to PTFE.[17]
-
PVDF: The C-H bonds make it the least thermally stable of the three, with a continuous service temperature up to 150°C and a melting point of around 177°C.[6][10][15]
While PTFE is known for its low friction, it is mechanically weak.[15] The introduction of chlorine or hydrogen can significantly enhance mechanical strength and rigidity.[18]
-
PTFE: Has relatively low tensile strength and flexural modulus, making it highly flexible but prone to creep.[15][18]
-
PCTFE: Is mechanically superior to other fluoropolymers in rigidity and compressive strength.[6] It is a strong, stiff polymer that deforms less easily under load, making it suitable for structural components.[4][6]
-
PVDF: Offers a good balance of strength, flexibility, and toughness, with higher tensile strength than PTFE.[8][15]
All fluoropolymers exhibit excellent resistance to chemicals, acids, and bases.[19] The degree of fluorination, however, dictates the ultimate level of inertness.[1][2]
-
PTFE: As a perfluoropolymer, it is one of the most chemically inert materials known, resistant to almost all chemicals and solvents.[3][13][20]
-
PCTFE: Offers outstanding chemical resistance, but can be attacked by some halogenated hydrocarbons, ethers, and esters.[5] Its near-zero moisture absorption and low gas permeability are key advantages.[6][21]
-
PVDF: Highly resistant to a broad range of chemicals, including solvents, acids, and bases, but less so than PTFE.[10]
| Property | PCTFE (from CTFE) | PTFE (from TFE) | PVDF (from VDF) | ASTM Test Method |
| Thermal Properties | ||||
| Melting Point (°C) | ~220[16] | ~327[6][16] | ~177[6][10] | D3418 (DSC) |
| Max. Continuous Service Temp. (°C) | ~180[18] | ~260[13][15] | ~150[8][15] | - |
| Mechanical Properties | ||||
| Tensile Strength (MPa) | ~36.5[18] | ~24.1[18] | ~41.4[18] | D638[22] |
| Flexural Modulus (GPa) | ~1.55[18] | ~0.69[18] | ~1.34[18] | D790 |
| Hardness | RR110[5] | - | - | D785 |
| Electrical Properties | ||||
| Dielectric Constant (1 kHz) | ~2.5[5] | ~2.1[6] | ~8.5-10.0[8] | D150 |
| Physical Properties | ||||
| Specific Gravity | ~2.17[6] | ~2.17[6] | ~1.78[10] | D792 |
| Water Absorption (%) | ~0.003[5] | <0.01 | <0.04 | D570 |
Standardized Experimental Protocols
To ensure reproducibility and valid comparisons, standardized methodologies for synthesis and characterization are paramount. The following protocols represent self-validating systems for laboratory-scale fluoropolymer analysis.
This protocol is adapted from established methods for producing granular PTFE and serves as a baseline for comparative synthesis studies.[4]
Objective: To synthesize granular PTFE via suspension polymerization.
Materials & Equipment:
-
High-pressure autoclave reactor with stirrer and temperature/pressure controls
-
Deionized water (reaction medium)
-
Tetrafluoroethylene (TFE) monomer
-
Ammonium persulfate (initiator)[4]
-
Disodium hydrogen phosphate (buffer)[4]
-
High-purity nitrogen gas
Procedure:
-
Reactor Preparation: Charge the reactor with deionized water and the buffer.
-
Oxygen Removal: Seal the reactor and purge thoroughly with high-purity nitrogen to eliminate oxygen, which inhibits radical polymerization.[11]
-
Initiator Addition: Heat the reactor to the target temperature (e.g., 60-80°C) and add the initiator, previously dissolved in deionized water.[4]
-
Pressurization & Polymerization: Introduce TFE monomer into the reactor to a specific pressure (e.g., 10-20 bar).[4] Maintain this pressure by continuously feeding TFE as it is consumed during polymerization.
-
Termination: After the desired reaction time or monomer consumption, stop the TFE feed and cool the reactor to room temperature.
-
Product Recovery: Safely vent any unreacted monomer. Collect the granular PTFE product by filtration.
-
Purification: Wash the product thoroughly with deionized water to remove residual salts and initiator, then dry in an oven to a constant weight.[4][11]
Causality Note: The suspension method, without surfactants, yields a granular, high molecular weight polymer suitable for molding applications.[12] The constant pressure feed ensures a consistent polymerization rate.[11]
A multi-faceted approach is required to fully characterize the synthesized polymers.
Caption: Workflow for comprehensive fluoropolymer characterization.
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Measures weight loss versus temperature to determine thermal stability and decomposition limits.[23] A sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.
-
Differential Scanning Calorimetry (DSC): Provides insights into melting points (Tm) and glass transition temperatures (Tg), which dictate the material's processing and service temperature range.[23]
-
-
Mechanical Testing:
-
Tensile Properties (ASTM D638): A standardized dog-bone shaped specimen is pulled until failure to determine its tensile strength, modulus, and elongation at break.[22] This is a fundamental measure of the material's strength and stiffness.
-
-
Molecular Weight Determination:
-
High-Temperature Gel Permeation Chromatography (GPC): Separates polymer molecules based on their size in solution to determine molecular weight distribution (Mw, Mn, and PDI).[4] This is crucial as molecular weight directly impacts mechanical properties. Due to the limited solubility of fluoropolymers, high-temperature systems are often required.[4]
-
Conclusion
The selection of a fluorinated monomer is a strategic decision based on the desired balance of performance characteristics for a specific application.
-
Chlorotrifluoroethylene (CTFE) is the monomer of choice for applications demanding superior mechanical rigidity, low gas permeability, and high compressive strength, with excellent thermal and chemical resistance.[5][6] Its polymer, PCTFE, excels in cryogenic applications and as a structural material where chemical inertness is also required.[5][16]
-
Tetrafluoroethylene (TFE) remains the benchmark for ultimate thermal stability and chemical inertness.[14][20] Its polymer, PTFE, is unparalleled in applications involving extreme temperatures and highly corrosive environments where mechanical strength is not the primary concern.[13][15]
-
Vinylidene Fluoride (VDF) provides a versatile balance of good mechanical properties, processability, and chemical resistance, with the added benefit of unique piezoelectric properties.[8][10][15] Its polymer, PVDF, is widely used in chemical processing, architectural coatings, and advanced electronics.[15]
By understanding the causal links between monomer structure, polymerization behavior, and final polymer properties, researchers can make informed decisions to select the optimal fluoropolymer for their high-performance applications.
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A Researcher's Guide to Predicting Fluorotrichloroethylene Reactivity: A Comparative Analysis of Computational Models
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Computational Modeling of Fluorotrichloroethylene Reactivity
This guide provides an in-depth comparison of computational models for predicting the reactivity of fluorotrichloroethylene (FTCE), a molecule of interest in polymer chemistry and materials science. Authored for researchers, scientists, and drug development professionals, this document offers a critical evaluation of various predictive methods, supported by available experimental data, to aid in the rational design of materials and processes.
Executive Summary
Understanding the reactivity of fluorotrichloroethylene (C2Cl3F) is paramount for its application in polymerization and chemical synthesis. Computational modeling presents a powerful, cost-effective avenue to explore its reaction mechanisms, kinetics, and potential toxicity. This guide navigates the landscape of available computational tools, from high-fidelity quantum mechanical methods to efficient machine learning models, and provides a framework for their validation against experimental benchmarks. While direct computational and experimental kinetic data for FTCE remains sparse, this guide leverages data from structurally similar and well-studied halogenated ethylenes, such as trichloroethylene (TCE) and chlorotrifluoroethylene (CTFE), to provide a comparative context and highlight key predictive principles.
The Chemical Landscape of Fluorotrichloroethylene: Reactivity and Significance
Fluorotrichloroethylene is a halogenated alkene whose reactivity is governed by the interplay of its carbon-carbon double bond and the electronic effects of its chlorine and fluorine substituents. Its primary industrial relevance lies in its ability to undergo polymerization to form polychlorotrifluoroethylene (PCTFE), a fluoropolymer with notable chemical resistance, low moisture absorption, and excellent electrical properties. The prediction of FTCE's reactivity is crucial for optimizing polymerization processes, understanding its potential atmospheric fate, and assessing its toxicological profile.
Quantum Mechanical Approaches: Delving into Reaction Mechanisms
Quantum mechanics (QM) provides the most fundamental and detailed description of chemical reactivity. These methods are indispensable for elucidating reaction mechanisms, calculating activation energies, and predicting spectroscopic properties that can be directly compared with experimental data.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[1][2][3][4] For halogenated ethylenes like FTCE, DFT can be employed to investigate several key aspects of reactivity:
-
Electrophilic Addition: The electron-rich double bond of FTCE is susceptible to attack by electrophiles. DFT calculations can model the reaction pathway of, for example, halogenation, providing insights into the formation of cyclic halonium intermediates and the stereoselectivity of the reaction.[5]
-
Radical Polymerization: The initiation, propagation, and termination steps of radical polymerization can be modeled using DFT to determine the reaction enthalpies and activation barriers.[6][7] This information is critical for understanding the kinetics of PCTFE formation.
-
Vibrational Frequencies: DFT calculations can predict the infrared and Raman spectra of FTCE. These predicted spectra can be compared with experimental data to validate the chosen computational method and basis set. Experimental studies have characterized the vibrational spectrum of FTCE, providing valuable benchmarks for such validation.
High-Level Ab Initio Methods
While computationally more demanding, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer greater accuracy for reaction energetics. These methods are particularly useful for benchmarking DFT results and for reactions where electron correlation effects are significant.
Experimental Protocol: A Workflow for Computational Reactivity Prediction and Validation
The following workflow outlines the steps for predicting the reactivity of FTCE using QM methods and validating the results.
Caption: Workflow for computational prediction and experimental validation of FTCE reactivity.
Alternative Predictive Methods: QSAR and Machine Learning
While QM methods provide detailed mechanistic insights, they can be computationally expensive for large-scale screening of compounds or for predicting complex properties like toxicity. Quantitative Structure-Activity Relationship (QSAR) models and machine learning offer a more high-throughput alternative.[5][8][9][10]
QSAR in Toxicology
QSAR models establish a statistical relationship between the structural or physicochemical properties of a molecule and its biological activity, including toxicity. For halogenated ethylenes, QSAR can be used to predict endpoints such as:
-
Carcinogenicity: The metabolism of halogenated ethylenes can lead to reactive intermediates that are potentially carcinogenic.[11][12]
-
Hepatotoxicity: Several halogenated ethylenes have been shown to cause liver damage.[13]
-
General Toxicity: Various software tools exist for the prediction of a range of toxicological endpoints based on molecular structure.[14]
Machine Learning for Reactivity
More advanced machine learning models, including graph neural networks, are being developed to predict chemical reactivity with greater accuracy. These models can learn complex patterns from large datasets of chemical reactions and can be applied to predict the outcome of reactions involving new molecules like FTCE.[15]
Table 1: Comparison of Predictive Modeling Approaches for Fluorotrichloroethylene Reactivity
| Feature | Density Functional Theory (DFT) | High-Level Ab Initio | QSAR & Machine Learning |
| Principle | Quantum mechanics (electron density) | Quantum mechanics (wavefunction) | Statistical correlation |
| Primary Output | Reaction mechanisms, energies, spectra | Highly accurate reaction energies | Predicted activity/toxicity |
| Computational Cost | Moderate to High | Very High | Low to Moderate |
| Data Requirement | None (first-principles) | None (first-principles) | Large, curated datasets |
| Interpretability | High (based on physical principles) | High (based on physical principles) | Moderate to Low (can be a "black box") |
| Best For | Detailed mechanistic studies | Benchmarking, high-accuracy energetics | High-throughput screening, toxicity prediction |
Comparative Analysis with Structurally Related Alkenes
Given the limited direct experimental kinetic data for FTCE, a comparative analysis with its structural analogs, trichloroethylene (TCE) and tetrachloroethylene (PCE), is instructive.
Reactivity with Atmospheric Radicals
The atmospheric lifetime of halogenated ethylenes is largely determined by their reaction with hydroxyl (OH) radicals. Computational studies on the atmospheric degradation of trichlorofluoroethene (a constitutional isomer of FTCE) by OH radicals have been performed.[16] Experimental data on the gas-phase reactions of TCE with nitrate (NO3) radicals are also available, providing a basis for comparison.[17] The presence of the C-F bond in FTCE is expected to influence its reactivity compared to TCE.
Metabolism and Toxicity
The metabolism of TCE and PCE has been studied extensively, revealing pathways that lead to toxic and carcinogenic metabolites.[4][17][18] While specific metabolic data for FTCE is scarce, the known pathways for TCE and PCE can inform predictive toxicological assessments for FTCE.
Alternative Monomers in Fluoropolymer Synthesis
The unique properties of fluoropolymers drive the continuous search for new monomers. Understanding the reactivity of FTCE in the context of other fluorinated monomers is essential for the development of novel materials with tailored properties.[19][20][21][22][23][24]
Caption: Comparative landscape of fluorotrichloroethylene with its structural analogs and alternative fluorinated monomers.
Conclusion and Future Outlook
Computational modeling is an indispensable tool for elucidating the reactivity of fluorotrichloroethylene. While DFT provides a robust framework for mechanistic and kinetic studies, its predictive power is maximized when validated against experimental data. The existing vibrational spectra of FTCE serve as a crucial benchmark for this purpose. For high-throughput screening and toxicity assessment, QSAR and machine learning models offer a promising alternative, though their application to FTCE is still in its infancy.
Future research should focus on generating robust experimental kinetic data for the polymerization and other key reactions of FTCE. This will not only provide a direct means of validating computational models but also enable the development of more accurate predictive tools. Furthermore, the application of advanced machine learning techniques, trained on a broader dataset of halogenated alkene reactivity, holds the potential to significantly accelerate the discovery and optimization of fluorinated materials.
References
A comprehensive list of references is available in the full report. All sources are linked to their original publications for further verification.
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A Researcher's Guide to Advances in Chlorotrifluoroethylene Chemistry: Synthesis, Polymerization, and Application
This guide provides an in-depth review of the recent advances in the chemistry of chlorotrifluoroethylene (CTFE). Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of facts to explore the causality behind experimental choices, offering a robust comparison of methodologies and materials grounded in experimental data. We will dissect the synthesis of the CTFE monomer, explore the nuances of its polymerization, compare its derivatives to other high-performance fluoropolymers, and highlight its role as a versatile building block in organic synthesis.
Introduction to Chlorotrifluoroethylene (CTFE)
Chlorotrifluoroethylene (CTFE), a chlorofluorocarbon with the chemical formula C₂ClF₃, is a cornerstone monomer in the synthesis of high-performance fluoropolymers.[1] First synthesized in 1934 by Fritz Schloffer and Otto Scherer at IG Farben, its polymerization product, polychlorotrifluoroethylene (PCTFE), represents one of the earliest discoveries in fluoropolymer chemistry.[2] The presence of a chlorine atom in place of a fluorine atom, when compared to its well-known cousin tetrafluoroethylene (TFE), introduces a critical asymmetry. This structural change breaks the high regularity found in polytetrafluoroethylene (PTFE), leading to a lower degree of crystallinity and a lower melting point.[3] This distinction is not a drawback; rather, it imparts unique properties, most notably melt-processability, which makes PCTFE more versatile in fabrication than PTFE.[3][4]
The resulting polymer, PCTFE, is renowned for its exceptional chemical resistance, near-zero moisture absorption, high tensile strength, and excellent performance in cryogenic applications.[5][6] These attributes have cemented its role in critical industries, including aerospace, medicine, and electronics.[7][8] This guide will delve into the modern advancements that continue to expand the utility of this remarkable molecule.
Synthesis of the CTFE Monomer: From Traditional Routes to Greener Alternatives
The commercial viability of CTFE-based materials is fundamentally tied to the efficient synthesis of the monomer. The historical and still predominant method involves the dehalogenation of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113).
Traditional Route: Dechlorination of CFC-113
The most common commercial synthesis involves the dechlorination of CFC-113 using zinc dust in an alcohol medium, typically ethanol.[9][10]
Reaction: CFCl₂-CF₂Cl + Zn → CClF=CF₂ + ZnCl₂[9]
The choice of zinc is driven by its favorable reduction potential and cost-effectiveness. The reaction is typically carried out in the liquid phase. The resulting CTFE gas is then purified through washing and distillation to remove alcohol and other impurities.[10] While effective, this process generates significant zinc chloride waste, and its reliance on the ozone-depleting substance CFC-113 has necessitated the development of alternative pathways.[2]
Modern & Greener Approaches
In response to environmental regulations like the Montreal Protocol, which phases out CFCs, research has focused on more sustainable synthesis routes.[11] Key advancements include:
-
Gas-Phase Dehalogenation: This method involves the reaction of CFC-113 with hydrogen or ethylene at high temperatures (500–600 °C).[2][12] This approach avoids the use of zinc and solvents but requires significant energy input and careful control to prevent side reactions.
-
Catalytic Hydrodechlorination: This process uses catalysts to selectively remove chlorine from hydrochlorofluorocarbons (HCFCs), which are less damaging to the ozone layer than CFCs.
These modern routes represent a critical shift towards more environmentally benign chemical manufacturing, a key consideration for the future of fluorochemistry.[13]
Caption: Comparison of traditional and modern CTFE synthesis pathways.
Advances in Polymerization: Crafting Function with Macromolecular Design
The true value of CTFE is realized through its polymerization. Advances in this area have enabled the creation of materials with precisely tailored properties.
Homopolymerization to PCTFE
The free-radical polymerization of CTFE yields polychlorotrifluoroethylene (PCTFE).[1] The crystallinity of PCTFE, and thus its mechanical properties, can be controlled by the cooling rate during melt processing.[3] Rapid quenching produces a more amorphous, transparent, and elastic material, ideal for cryogenic applications, while slow cooling results in a denser, harder polymer with higher mechanical strength.[2][3]
Copolymerization: A Strategy for Tailoring Properties
To overcome some of the limitations of PCTFE, such as its relative brittleness compared to other fluoropolymers, copolymerization has been extensively explored.[2][14] By introducing a second monomer, properties like flexibility, solubility, and processability can be significantly enhanced.
-
CTFE-VDF Copolymers: Copolymerization with vinylidene fluoride (VDF) yields materials with improved toughness.[14]
-
CTFE-Ethylene Copolymers (ECTFE): These alternating copolymers exhibit excellent chemical resistance, good thermal stability, and improved processability compared to PCTFE.[14]
-
CTFE-Vinyl Ether Copolymers (FEVE): Alternating copolymers with vinyl ethers are widely used in high-performance coatings due to their outstanding weatherability and UV resistance.[4][14]
Controlled Radical Polymerization: Precision Macromolecular Design
Modern techniques like Iodine Transfer Polymerization (ITP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have enabled the synthesis of well-defined CTFE-based block copolymers.[15] This level of control allows for the creation of advanced architectures, such as thermoplastic elastomers and electroactive polymers, opening new frontiers for fluorinated materials.[15]
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Comparing the environmental impact of fluorotrichloroethylene synthesis routes
An Environmental Scientist's Guide to Fluorotrichloroethylene (FTCE) Synthesis: A Comparative Analysis of Key Production Pathways
For researchers and professionals in pharmaceutical and agrochemical development, the selection of fluorinated building blocks like fluorotrichloroethylene (FTCE, C₂Cl₃F) is a critical decision. However, beyond the reaction yield and purity, the environmental footprint of the synthetic route chosen is a factor of increasing importance, driven by regulatory oversight, corporate sustainability goals, and the principles of green chemistry. This guide provides a comparative analysis of the primary synthesis routes to FTCE, offering an in-depth look at their environmental, health, and safety (EHS) impacts.
Introduction to Fluorotrichloroethylene and Synthesis Challenges
Fluorotrichloroethylene is a versatile haloalkene used as an intermediate in the synthesis of various fluorinated compounds. Its reactivity makes it a valuable precursor, but its production is fraught with environmental challenges inherent to organohalogen chemistry. The ideal synthesis route must balance economic viability with a minimal environmental burden, a task complicated by the often-hazardous nature of fluorinating agents and chlorinated feedstocks. This guide will dissect three historically and industrially relevant pathways:
-
Route A: Dehydrochlorination of 1,1,2-trichloro-1-fluoroethane (HCFC-131a)
-
Route B: Dechlorination of 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112)
-
Route C: Hydrofluorination of Trichloroethylene (TCE)
We will evaluate each based on feedstock sustainability, reagent and catalyst hazards, energy consumption, and waste generation profiles.
Comparative Analysis of Synthesis Routes
The selection of a synthetic pathway has profound implications for environmental impact. The following sections detail the chemistry and associated hazards of each route, culminating in a comparative data summary.
Route A: Dehydrochlorination of 1,1,2-trichloro-1-fluoroethane (HCFC-131a)
This route involves the elimination of a molecule of hydrogen chloride (HCl) from HCFC-131a. This is typically achieved by reaction with a strong base (e.g., NaOH or KOH in an alcoholic solution) or through catalytic gas-phase dehydrochlorination at elevated temperatures.
Environmental & Safety Considerations:
-
Feedstock (HCFC-131a): As a hydrochlorofluorocarbon, HCFC-131a is an ozone-depleting substance (ODS). While its Ozone Depletion Potential (ODP) is lower than that of CFCs, it is still regulated under the Montreal Protocol and is targeted for phase-out.[1] HCFCs also possess significant Global Warming Potential (GWP).[2][3][4]
-
Reagents & Waste: The use of stoichiometric amounts of caustic soda or potash generates a substantial amount of salt waste (NaCl or KCl) and water, leading to a high E-Factor. Catalytic routes can mitigate this but may require high energy input and involve catalysts that require regeneration or disposal. The primary byproduct is HCl, which must be scrubbed and neutralized.
-
Energy: Gas-phase catalytic dehydrochlorination is an energy-intensive process requiring high temperatures to achieve efficient conversion.
Route B: Dechlorination of 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112)
This pathway involves the reductive elimination of two chlorine atoms from CFC-112, typically using a reducing metal like zinc dust in a suitable solvent.[5]
Environmental & Safety Considerations:
-
Feedstock (CFC-112): As a chlorofluorocarbon, CFC-112 is a Class I ODS with an Ozone Depletion Potential (ODP) of 1.0, making it as potent as the benchmark CFC-11.[2] Its production and use for non-essential applications are banned globally under the Montreal Protocol.[6] Its use as a feedstock is highly restricted and environmentally indefensible for new processes due to its severe impact on the stratospheric ozone layer.[7]
-
Reagents & Waste: The classic method employs zinc as a reductant, which generates stoichiometric quantities of zinc chloride (ZnCl₂) as a waste product.[5] This waste stream requires treatment to remove zinc, a heavy metal, before disposal. The process suffers from poor atom economy.
-
Overall Impact: Due to the extreme ozone-depleting nature of the CFC-112 feedstock, this route is environmentally obsolete and serves primarily as a benchmark for the unacceptable impacts of older organofluorine chemistry.
Route C: Hydrofluorination of Trichloroethylene (TCE)
This route represents a common industrial approach to fluorination, where trichloroethylene (TCE) is reacted with anhydrous hydrogen fluoride (HF), often in the presence of a Lewis acid catalyst. This can be a two-step process involving an initial addition of HF to form HCFC-131a, followed by its dehydrochlorination, or a more direct route depending on the catalyst and conditions.
Environmental & Safety Considerations:
-
Feedstock (TCE): Trichloroethylene is not an ozone-depleting substance. However, it is a highly toxic and carcinogenic compound, classified as "carcinogenic to humans" by all routes of exposure.[8][9] Its release into the environment leads to persistent groundwater and soil contamination.[10]
-
Reagents & Catalysts: Anhydrous hydrogen fluoride (HF) is an extremely corrosive and acutely toxic chemical requiring specialized handling procedures. The most common catalysts are antimony halides (e.g., SbCl₅, SbF₅), which are also highly toxic and corrosive.[11][12] Antimony-containing waste streams are classified as hazardous and require careful management and disposal to prevent environmental contamination with this heavy metal.[13][14]
-
Waste: The reaction generates HCl as a major byproduct. Spent catalysts and tars from side reactions constitute a significant hazardous waste stream. The overall process requires robust containment and waste treatment infrastructure.
Quantitative and Qualitative Performance Summary
The following table summarizes the key environmental impact factors for each synthesis route. Due to the proprietary nature of industrial processes, some metrics are presented qualitatively based on established chemical principles.
| Metric | Route A: Dehydrochlorination of HCFC-131a | Route B: Dechlorination of CFC-112 | Route C: Hydrofluorination of TCE |
| Feedstock | 1,1,2-trichloro-1-fluoroethane (HCFC-131a) | 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112) | Trichloroethylene (TCE) |
| Ozone Depletion Potential (ODP) of Feedstock | > 0 (Typical HCFC range: 0.01-0.11)[1] | 1.0[2] | 0 |
| Global Warming Potential (GWP, 100-yr) of Feedstock | Medium to High (Typical HCFC range: 77-2400)[3] | High (Est. >5000, similar to other CFCs) | ~2 |
| Primary Reactant Hazards | Moderate toxicity, ODS | High (Potent ODS) | Very High (Carcinogen, hepatotoxin, neurotoxin)[8][9] |
| Key Reagents | Base (NaOH/KOH) or Catalyst | Reducing Metal (e.g., Zinc) | Anhydrous HF, Antimony Halide Catalyst |
| Reagent / Catalyst Hazards | Caustic | Heavy metal waste | Acutely toxic (HF), Hazardous heavy metal waste (Sb)[12][14] |
| Primary Byproducts / Waste Streams | HCl, NaCl/KCl brine | ZnCl₂ | HCl, Spent Antimony Catalyst, Chlorinated Tars |
| Atom Economy | Moderate | Poor | Moderate |
| E-Factor (Waste/Product Ratio) | High (especially for stoichiometric base) | Very High | High (due to catalyst and tars) |
| Energy Consumption | Moderate to High (depending on thermal vs. base) | Low to Moderate | Moderate to High |
| Overall Environmental Assessment | Poor: Uses and emits an ozone-depleting substance. Generates significant salt waste. | Extremely Poor: Uses a potent, banned ODS. Generates heavy metal waste. Environmentally obsolete. | Problematic: Avoids ODS but uses highly toxic/carcinogenic feedstock and generates hazardous heavy metal waste. |
Visualizing the Synthesis Pathways
The following diagrams illustrate the chemical transformations for each route.
Caption: Route A proceeds via elimination of HCl from HCFC-131a.
Caption: Route C involves the catalyzed reaction of TCE with HF.
Experimental Protocols
The following protocols are representative methodologies for conducting these syntheses at a laboratory scale. CAUTION: These reactions involve highly hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and emergency-preparedness measures in place.
Protocol 1: Representative Dehydrochlorination of a Chloro-fluoroalkane (Adapted from Route A)
-
Apparatus Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. The outlet of the condenser should be connected to a gas bubbler and a basic scrubber (e.g., 10% NaOH solution) to neutralize the evolved HCl gas.
-
Reagent Charging: Charge the flask with a solution of potassium hydroxide (1.2 molar equivalents) in ethanol (5 mL per gram of KOH).
-
Reaction Initiation: Heat the ethanolic KOH solution to a gentle reflux (approx. 78°C).
-
Substrate Addition: Add 1,1,2-trichloro-1-fluoroethane (HCFC-131a, 1.0 molar equivalent) dropwise from the dropping funnel to the refluxing solution over 1-2 hours. Maintain a steady reflux and vigorous stirring.
-
Reaction & Monitoring: After the addition is complete, continue to reflux the mixture for an additional 2-4 hours. The reaction can be monitored by GC analysis of aliquots to check for the disappearance of the starting material.
-
Workup & Isolation: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing cold water. The dense, organic FTCE layer will separate.
-
Purification: Wash the organic layer sequentially with water, dilute HCl (to neutralize any remaining base), and finally with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation to isolate the fluorotrichloroethylene product.
Protocol 2: Representative Reductive Dechlorination of a Chloro-fluoroalkane (Adapted from Route B)
-
Apparatus Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser (with a drying tube), and a solids addition funnel or powder funnel.
-
Reagent Charging: Charge the flask with a suitable solvent (e.g., anhydrous ethanol or DMF) and activated zinc dust (2.2 molar equivalents). A small amount of a catalyst like zinc chloride can be added to initiate the reaction.
-
Reaction Initiation: Heat the solvent-zinc slurry to a gentle reflux with vigorous stirring.
-
Substrate Addition: Add a solution of 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112, 1.0 molar equivalent) in the same solvent dropwise into the flask.
-
Reaction & Monitoring: Maintain reflux and stirring for 4-6 hours. Monitor the reaction progress by GC analysis.
-
Workup & Isolation: Cool the reaction mixture and filter to remove the excess zinc and the formed zinc chloride salts.
-
Purification: Carefully transfer the filtrate to a distillation apparatus. The low-boiling fluorotrichloroethylene can be isolated by fractional distillation directly from the reaction mixture.
Protocol 3: Representative Hydrofluorination of a Chloroalkene (Adapted from Route C)
-
Apparatus Setup: This reaction must be conducted in a specialized corrosion-resistant reactor (e.g., Hastelloy or Monel) suitable for handling anhydrous hydrogen fluoride under pressure. The reactor should be equipped with a stirrer, a cooling/heating jacket, pressure and temperature sensors, and ports for gas/liquid addition and sampling.
-
Catalyst Activation: Charge the reactor with the antimony pentachloride (SbCl₅) catalyst (0.1-0.3 molar equivalents). Condition the catalyst by carefully adding anhydrous HF at a low temperature to convert it to the active antimony chlorofluoride species.
-
Reagent Charging: Cool the reactor (e.g., to 0-10°C) and add the trichloroethylene (TCE, 1.0 molar equivalent).
-
Reaction: Seal the reactor and begin adding anhydrous hydrogen fluoride (HF, 1.0-1.5 molar equivalents) while maintaining the desired reaction temperature (typically between 50-150°C) and pressure. The reaction is exothermic and requires careful temperature control.
-
Reaction & Monitoring: Stir the mixture at the set temperature and pressure for several hours. The reaction progress can be monitored by analyzing samples from the vapor phase via GC.
-
Workup & Isolation: After the reaction is complete, vent the excess HF and HCl through a caustic scrubber. Cool the reactor and carefully transfer the liquid product mixture.
-
Purification: The crude product is washed with water, neutralized, and dried. The fluorotrichloroethylene is then isolated and purified by fractional distillation. The spent catalyst requires specialized hazardous waste disposal.
Conclusion and Future Outlook
This comparative analysis demonstrates that no current synthesis route for fluorotrichloroethylene is without significant environmental drawbacks.
-
Route B (from CFC-112) is unequivocally the most damaging due to its use of a potent ozone-depleting substance and should be considered environmentally obsolete.
-
Route A (from HCFC-131a) is a marginal improvement but still relies on an ODS feedstock that is being phased out globally.
-
Route C (from TCE) avoids ozone depletion but substitutes it with the use of a known human carcinogen and generates hazardous heavy metal waste from the catalyst.
For researchers and drug development professionals, this underscores a critical challenge. While FTCE may be a necessary intermediate, its synthesis highlights the urgent need for greener alternatives in fluorination chemistry. Future research should focus on developing pathways that utilize non-toxic, non-ODS starting materials, employ benign and recyclable catalysts, and operate under less energy-intensive conditions. The development of catalytic hydrodechlorination and hydrodefluorination methods, or novel routes that avoid chlorinated feedstocks altogether, will be paramount in aligning the synthesis of such valuable chemical building blocks with the principles of sustainable chemistry.
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Pyrolysis of Chlorodifluoromethane and the Heat of Formation of Chlorodifluoromethane and Difluoromethylene. (1964). Nature. [Link]
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Dechlorination of Trichloroethene in Aqueous Solution Using Fe0. (1995). Environmental Science & Technology. [Link]
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Interaction Profile for Trichloroethylene. (2004). Agency for Toxic Substances and Disease Registry. [Link]
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Safety Operating Guide
A Strategic Guide to the Safe Disposal of Fluorotrichloroethylene in a Laboratory Setting
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of fluorotrichloroethylene (CAS: 359-29-5). As a halogenated organic compound, its disposal requires a stringent and knowledgeable approach to protect laboratory personnel and ensure environmental stewardship.
This document moves beyond a simple checklist, explaining the causality behind each procedural step. The protocols described herein are designed as a self-validating system, ensuring that safety and compliance are built into the workflow.
Part 1: Hazard Assessment and Immediate Safety Protocols
Before any disposal procedure begins, a thorough understanding of the chemical's hazards is paramount. Fluorotrichloroethylene is a halogenated solvent, and its handling demands adherence to strict safety measures to mitigate risks of exposure and physical hazards.
Chemical Profile: Fluorotrichloroethylene
| Property | Value | Source |
| Chemical Name | Fluorotrichloroethylene | [1] |
| Synonyms | Fluorotrichloroethene | [1] |
| CAS Number | 359-29-5 | [1] |
| Molecular Formula | C₂Cl₃F | [1] |
| Primary Hazards | Halogenated Organic Compound; handle as hazardous waste. | [2][3] |
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The causality is simple: creating an effective barrier between the researcher and the hazardous material.
-
Eye Protection : Wear chemical safety goggles or a face shield at all times.[4] This is non-negotiable to prevent splashes from causing severe eye damage.
-
Hand Protection : Use chemical-resistant gloves.[4] It is critical to consult the glove manufacturer's compatibility chart for halogenated solvents to ensure the chosen material provides adequate protection.
-
Protective Clothing : A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[4]
-
Respiratory Protection : All handling and waste consolidation should occur in a certified chemical fume hood to minimize inhalation exposure.[4][5] In the event of a spill or ventilation failure, a self-contained breathing apparatus (SCBA) may be necessary.[4]
Safe Handling Procedures
-
Ventilation : Always handle fluorotrichloroethylene in a well-ventilated area, preferably a chemical fume hood.[4][5] This dilutes and removes vapors, minimizing inhalation risk.
-
Ignition Sources : Keep the chemical away from heat, sparks, open flames, and other potential ignition sources.[5] Although it is not as flammable as some organic solvents, this precaution is a standard practice for all solvent handling.
-
Electrostatic Discharge : Use grounding and bonding procedures when transferring large quantities to prevent the buildup of static electricity, which can serve as an ignition source.[5]
Part 2: Step-by-Step Waste Collection and Disposal Protocol
The disposal of fluorotrichloroethylene falls under the regulations for halogenated solvent waste.[3][6] Adherence to this protocol ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Step 1: Waste Characterization
Fluorotrichloroethylene is a halogenated organic solvent. When discarded, it is classified as a hazardous waste.[3] This classification dictates the entire disposal pathway and is the foundational step for ensuring regulatory compliance.
Step 2: Select an Approved Waste Container
Waste must be collected in a container that is compatible with halogenated solvents.[2][7] Typically, this is a glass bottle or a specifically rated poly carboy with a tightly sealing screw cap.[8] The container must be in good condition, free of cracks or defects, to prevent leaks.[2]
Step 3: Segregate the Waste Stream
This is a critical and often misunderstood step. Halogenated waste must be kept separate from all other waste streams.[8]
-
Why segregate from non-halogenated solvents? The disposal methods for halogenated and non-halogenated solvents are different. Halogenated solvents often require high-temperature incineration with special scrubbers to neutralize the resulting acidic gases (like HCl and HF).[9] Co-mingling these waste streams dramatically increases the cost and complexity of disposal.[8]
-
Why segregate from other chemicals? Never mix halogenated solvents with acids, bases, or oxidizers. Such mixing can cause dangerous chemical reactions, leading to heat generation, gas evolution, or even container pressurization.
Step 4: Label the Waste Container Correctly
As soon as the first drop of waste enters the container, it must be labeled.[2] The label must be fully completed and legible.
-
Contents : Write the full chemical name, "Waste Fluorotrichloroethylene."[2] Do not use abbreviations or chemical formulas.[2] If other halogenated solvents are mixed, list all components.[8]
-
Hazard Identification : The words "Hazardous Waste" must be clearly visible.[2] Check the appropriate hazard boxes (e.g., Toxic).[8]
-
Generator Information : Include the name of the principal investigator, the laboratory location, and the date the waste was first added.[8]
Step 5: Store the Waste Container Properly
Waste containers must be stored in a designated Satellite Accumulation Area (SAA), which is typically within the laboratory where the waste is generated.
-
Closure : Keep the waste container tightly sealed at all times, except when actively adding waste.[2][8] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
-
Secondary Containment : Place the container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.
-
Location : Store the container away from heat sources, direct sunlight, and general laboratory traffic.[5][7]
Step 6: Arrange for Final Disposal
Hazardous waste must be disposed of through a licensed hazardous waste disposal contractor.[4] It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash.[7] The recommended method for final disposal is controlled incineration in a facility equipped with flue gas scrubbers.[9]
Part 3: Disposal Workflow Diagram
The following diagram outlines the logical decision-making process for the proper disposal of fluorotrichloroethylene waste.
Caption: Decision workflow for fluorotrichloroethylene waste management.
Part 4: Emergency Procedures for Spills and Exposures
Spill Response
-
Minor Spills (inside a chemical fume hood) :
-
Contain the spill with absorbent pads.
-
Place the used absorbent pads into a heavy-duty plastic bag or a designated solid waste container.[2]
-
Seal and label the container as "Hazardous Waste" with the chemical name.
-
Arrange for disposal through your institution's environmental health and safety office.
-
-
Major Spills (outside a fume hood or large volume) :
-
Evacuate all non-essential personnel from the area immediately.[4]
-
Alert others in the vicinity and activate the fire alarm if necessary to evacuate the building.[2]
-
Call your institution's emergency number or 911.[2]
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Personnel Exposure
-
Inhalation : Move the affected person to fresh air immediately.[5] Seek medical attention.
-
Skin Contact : Remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[10][11] Seek medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
Part 5: Decontamination of Empty Containers
An "empty" container that held fluorotrichloroethylene is not truly empty and must be managed carefully.
-
Empty the container as thoroughly as possible, collecting all residual liquid as hazardous waste.
-
The first rinse of the container with a suitable solvent (e.g., acetone) must be collected and disposed of as hazardous waste.[7]
-
For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7]
-
After proper rinsing, deface or remove the original label, and dispose of the container according to your institution's policies, which may allow for disposal in the regular trash or glass recycling.
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A Senior Application Scientist's Guide to Handling Fluorotrichloroethylene
Guiding Principle: Proactive Safety in the Face of Limited Data
Fluorotrichloroethylene (CAS No. 359-29-5) is a halogenated ethylene for which comprehensive, substance-specific safety data is not widely available.[1] In such situations, our primary directive as scientists is to adopt a conservative approach to safety. This guide is built on the principle of chemical analogy. By analyzing the known hazards of structurally similar and well-documented compounds—namely Trichloroethylene (TCE) and Chlorotrifluoroethylene (CTFE)—we can establish a robust framework of operational protocols and personal protective equipment (PPE) to ensure your safety.
The causality behind this approach is rooted in the structure-activity relationship. The presence of both chlorine and fluorine atoms on an ethylene backbone suggests significant volatility and potential for toxicological effects, including irritation, organ toxicity, and reactivity, similar to its chemical cousins.[2][3] This guide, therefore, provides a high-integrity, self-validating system of protocols grounded in authoritative data from analogous substances.
Hazard Profile & Quantitative Context
Understanding the physical properties and established exposure limits of analogous compounds is critical for a valid risk assessment. While Fluorotrichloroethylene itself lacks defined occupational exposure limits, the data for TCE provides a conservative baseline for evaluating risk.
| Property | Trichloroethylene (TCE) | Chlorotrifluoroethylene (CTFE) | Fluorotrichloroethylene |
| CAS Number | 79-01-6 | 79-38-9 | 359-29-5 |
| Molecular Formula | C₂HCl₃ | C₂ClF₃ | C₂Cl₃F |
| Boiling Point | 87.2 °C (189.0 °F)[4] | -28 °C (-18 °F)[5] | No Data Available[1] |
| Vapor Pressure | 58 mmHg at 20 °C[4] | 612 kPa at 25 °C[5] | No Data Available |
| OSHA PEL | 100 ppm TWA; 200 ppm Ceiling[6][7] | Not Established | Not Established |
| NIOSH REL | 25 ppm TWA; Potential Carcinogen[6][7] | Not Established | Not Established |
| ACGIH TLV | 10 ppm TWA; 25 ppm STEL[6] | 5 ppm TWA (AIHA WEEL)[8] | Not Established |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.
The high volatility and toxicity profile of these analogues, particularly the classification of TCE as a potential carcinogen, dictates that all handling operations must occur within a certified chemical fume hood with appropriate engineering controls to minimize inhalation exposure.[4][6]
The Core of Protection: A Multi-Layered PPE Strategy
Personal Protective Equipment is the final and most personal line of defense. Its selection must be deliberate and based on the highest potential risk identified from analogous compounds.
Respiratory Protection: An Absolute Requirement
Given the volatility and documented inhalation toxicity of related halogenated hydrocarbons, respiratory protection is mandatory.[2][9]
-
Standard Operations: For routine handling of small quantities within a certified chemical fume hood, a full-face or half-mask air-purifying respirator (APR) equipped with NIOSH-approved organic vapor (OV) cartridges is required. The full-face configuration is preferred as it also provides integrated eye and face protection.
-
High-Risk Scenarios: For spills, cleaning, or situations with unknown or high concentrations of vapor, a higher level of protection is necessary. A positive-pressure, self-contained breathing apparatus (SCBA) is the authoritative standard in these cases.[10][11]
The rationale for this stringent requirement is the potential for rapid accumulation of vapors in the breathing zone and the severe health effects associated with acute inhalation, including dizziness, central nervous system depression, and potential organ damage.[2][9]
Eye and Face Protection: Shielding from Splash and Vapor
Direct contact with halogenated solvents can cause severe eye irritation.[9][12]
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory.
-
Best Practice: A full-face shield worn over chemical splash goggles provides superior protection from splashes and is the recommended standard. If using a full-face respirator, this requirement is met.
Hand, Body, and Skin Protection: An Impermeable Barrier
Halogenated solvents are known skin irritants and can be absorbed dermally.[2][12] Protective clothing must be selected based on chemical resistance data for analogous compounds.
-
Hand Protection: Standard nitrile gloves are insufficient for prolonged contact. The choice of glove material is critical for creating a reliable barrier.
-
Recommended: Viton® or Fluoroelastomer (FKM) gloves provide excellent resistance to chlorinated solvents like TCE.[2][13] Laminated film gloves such as Silver Shield® are also highly effective.[2]
-
Not Recommended: Butyl rubber, natural rubber, and neoprene are not suitable and offer poor protection against this chemical class.[2] Always double-glove for added safety during handling.
-
-
Body Protection: Wear a chemical-resistant apron over a long-sleeved lab coat . For larger quantities or tasks with a higher splash risk, chemical-resistant coveralls are necessary.[10] Ensure clothing is made of appropriate materials and dispose of or decontaminate it properly after use.
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol is designed as a self-validating workflow. Each step builds upon the last to ensure a holistic safety approach.
-
Preparation and Pre-Flight Check:
-
Hazard Review: Read and understand the Safety Data Sheet (SDS) for Fluorotrichloroethylene and its analogues (TCE, CTFE).[1][2][3]
-
Engineering Control Verification: Confirm that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
PPE Inspection: Inspect all PPE for damage (cracks, holes, signs of degradation) before donning.
-
Spill Kit Confirmation: Ensure a spill kit containing appropriate absorbent material (e.g., vermiculite, sand) is readily accessible.
-
-
Donning PPE:
-
Don inner gloves.
-
Don lab coat and/or coveralls.
-
Don chemical-resistant apron.
-
Don outer, chemical-resistant gloves (e.g., Viton®).
-
Don eye and face protection (goggles and face shield).
-
Don and seal-check your respirator.
-
-
Chemical Handling:
-
Perform all work at least 6 inches inside the sash of the certified chemical fume hood.
-
Use the smallest quantity of the chemical necessary for the procedure.
-
Keep all containers sealed when not in immediate use to minimize vapor release.
-
-
Decontamination and Doffing:
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Decontaminate any reusable equipment.
-
Doff PPE in a manner that avoids cross-contamination, typically in the reverse order of donning. Remove outer gloves first and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after all work is complete.
-
Caption: A workflow diagram illustrating the essential steps for safely handling Fluorotrichloroethylene.
Emergency and Disposal Plans
Spill Response
-
Small Spill (in fume hood): Alert personnel in the immediate area. Wearing full PPE, use a chemical absorbent to contain the spill. Collect the material in a sealed, labeled hazardous waste container.
-
Large Spill (or any spill outside a hood): Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. Do not attempt to clean it up without specialized training and equipment.[14][15]
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15-20 minutes.[2][9]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9]
Waste Disposal
All materials contaminated with Fluorotrichloroethylene, including used PPE, absorbent materials, and empty containers, must be treated as hazardous waste .
-
Collect all waste in a clearly labeled, sealed, and chemically compatible container.
-
Do not dispose of this chemical down the drain.[14][16] It is harmful to aquatic life.[9][15]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Always consult with your institution's EHS office for specific disposal protocols.[17]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
